molecular formula C9H16FNO3 B3237002 Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1379325-25-3

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Katalognummer: B3237002
CAS-Nummer: 1379325-25-3
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: KTBDFQPHEPDHQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16FNO3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-93-6
Record name trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a critical building block in modern medicinal chemistry. We will delve into the stereospecific synthesis of its key diastereomers, analyze its unique physicochemical properties, and explore its pivotal role in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile fluorinated pyrrolidine scaffold.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure and its ability to serve as a versatile synthetic handle.[1] The strategic incorporation of fluorine into this scaffold introduces profound changes in its physicochemical and biological properties. Fluorine's high electronegativity can alter pKa, influence metabolic stability, and modulate binding interactions with biological targets.[2][3] Specifically, the 3-fluoro-4-hydroxypyrrolidine core combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of fluorine and the hydrogen-bonding capability of the hydroxyl group, creating a powerful tool for medicinal chemists.

This guide focuses on the N-Boc-protected form, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a key intermediate that allows for the controlled incorporation of this valuable motif into larger molecules. Of particular importance are the various stereoisomers, as the spatial arrangement of the fluorine and hydroxyl substituents dictates the molecule's conformation and its subsequent interactions with target proteins.

Identification and Physicochemical Properties of Key Stereoisomers

The relationship between the fluorine and hydroxyl groups on the pyrrolidine ring gives rise to distinct diastereomers. The cis and trans isomers, along with their enantiomers, possess unique Chemical Abstracts Service (CAS) numbers and exhibit different physical properties. The stereochemistry is crucial for biological activity, as demonstrated in their differential binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

StereoisomerRelative StereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3R,4S)-isomertrans1174020-49-5C₉H₁₆FNO₃205.23
(3S,4R)-isomertrans-C₉H₁₆FNO₃205.23
(3R,4R)-isomercis1174020-50-8[4]C₉H₁₆FNO₃205.23
(3S,4S)-isomercis1174020-51-9[5][6][7]C₉H₁₆FNO₃205.23

Note: The CAS number for the (3S,4R)-isomer is not consistently reported in publicly available databases.

Stereoselective Synthesis: A Proven Pathway

A robust and stereocontrolled synthesis is paramount for accessing the individual diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. A practical approach, as detailed by Testa, A., et al. (2018), starts from the readily available N-Boc-4-oxo-L-proline benzyl ester.[2] This method allows for the preparation of all four diastereomers through a carefully controlled sequence of fluorination and reduction steps.

General Synthetic Workflow

The overall strategy involves the electrophilic fluorination of an enolate generated from the starting ketone, followed by stereoselective reduction of the resulting α-fluoro ketone. The choice of fluorinating agent and reducing agent, along with the reaction conditions, dictates the stereochemical outcome.

G start N-Boc-4-oxo-L-proline benzyl ester fluorination Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide) start->fluorination isomers Separable Diastereomeric α-Fluoro Ketones fluorination->isomers reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride) products Final Products: (3R,4S), (3S,4R), (3R,4R), (3S,4S)- tert-butyl 3-fluoro-4- hydroxypyrrolidine-1-carboxylate reduction->products isomers->reduction

Caption: General workflow for the synthesis of the target stereoisomers.

Detailed Experimental Protocol (Adapted from Testa, A., et al., 2018[2])

Step 1: Synthesis of tert-butyl (2S)-3-fluoro-4-oxopyrrolidine-1-carboxylate

  • Enolate Formation: To a solution of tert-butyl (2S)-4-oxopyrrolidine-1-carboxylate in anhydrous THF at -78 °C, add a solution of lithium hexamethyldisilazide (LHMDS) dropwise. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation. The kinetic enolate is regioselectively formed at the C3 position.

  • Electrophilic Fluorination: To the enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise at -78 °C.

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomeric α-fluoro ketones, is purified by flash column chromatography on silica gel to separate the cis and trans isomers.

Step 2: Stereoselective Reduction to Access the Four Diastereomers

The separated α-fluoro ketones are then subjected to stereoselective reduction to yield the corresponding syn and anti fluoro-alcohols.

  • Synthesis of the trans isomers ((3R,4S) and (3S,4R)):

    • Dissolve the trans-α-fluoro ketone in methanol at 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise. The hydride attacks from the less sterically hindered face, leading to the trans product.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Quench the reaction with acetone and concentrate the mixture.

    • Purify by flash column chromatography to yield the desired trans isomer.

  • Synthesis of the cis isomers ((3R,4R) and (3S,4S)):

    • Dissolve the cis-α-fluoro ketone in anhydrous THF at -78 °C.

    • Add L-Selectride® (lithium tri-sec-butylborohydride) dropwise. This bulky reducing agent provides high diastereoselectivity for the cis product.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction carefully with water and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Structural Characterization and Conformational Analysis

The stereochemistry of each isomer is confirmed using a combination of spectroscopic techniques, primarily NMR spectroscopy and X-ray crystallography.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The coupling constants between H3, H4, and F3 are particularly informative for determining the relative stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and relative stereochemistry of the substituents on the pyrrolidine ring.[2]

Studies have shown that fluorination at the C3 position has a significant impact on the pyrrolidine ring pucker. It can invert the natural preference of hydroxyproline from a C4-exo to a C4-endo pucker, a conformational change that has profound implications for molecular recognition by target proteins.[2]

Applications in Drug Discovery

The unique structural and electronic properties of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate stereoisomers make them highly valuable in several areas of drug discovery.

PROTACs and Targeted Protein Degradation

The most prominent application of these building blocks is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The von Hippel-Lindau (VHL) E3 ligase is commonly hijacked by PROTACs. VHL naturally recognizes a hydroxylated proline residue on its substrate, hypoxia-inducible factor 1α (HIF-1α).[3] The 3-fluoro-4-hydroxypyrrolidine motif serves as an excellent mimic of this hydroxyproline residue.

PROTAC cluster_0 PROTAC Molecule VHL_ligand VHL Ligand (3-fluoro-4-hydroxypyrrolidine) Linker Linker VHL VHL E3 Ligase VHL_ligand->VHL binds POI_ligand Target Protein (POI) Ligand POI Target Protein (POI) POI_ligand->POI binds Ub Ubiquitin VHL->Ub Ubiquitination POI->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Sources

A-Scientist's-Guide-to-Tert-butyl-3-fluoro-4-hydroxypy-rrolidine-1-carboxylate-A-Key-Building-Block-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its unique structural attributes, physicochemical properties, and established synthetic and purification protocols. Furthermore, this guide will delve into its critical role in the development of novel therapeutics, supported by mechanistic insights and specific case studies. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the strategic advantages of fluorinated pyrrolidine scaffolds in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and natural products.[1] Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, a crucial factor for achieving target specificity and optimizing pharmacokinetic profiles.[1] In recent years, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate emerges as a particularly valuable building block by combining the conformational constraints of the pyrrolidine ring with the advantageous properties of fluorine and a hydroxyl group. This trifecta of functional groups offers a versatile platform for further chemical modification, enabling the synthesis of diverse compound libraries for biological screening.[3] The interplay between the fluorine and hydroxyl substituents can also be exploited to fine-tune the electronic and conformational properties of the pyrrolidine ring, thereby influencing its interaction with protein targets.[2] This guide will provide a comprehensive overview of this high-value chemical entity.

Physicochemical and Structural Properties

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule, and its specific stereoisomers are often utilized in targeted drug synthesis. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed under acidic conditions.

PropertyValueSource
Molecular Formula C9H16FNO3[4][5]
Molecular Weight 205.23 g/mol [4][5]
CAS Number 185390-39-0 (racemate); specific stereoisomers have different CAS numbers (e.g., 1174020-50-8 for (3R,4R))[4]
Appearance White to off-white solidN/A
Topological Polar Surface Area (TPSA) 49.77 Ų[5]
Predicted logP 0.9361[5]

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can be achieved through various routes, often starting from commercially available precursors like 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid esters. A common and reliable method involves the reduction of the corresponding ketone precursor, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.

Synthesis Workflow

Synthesis_Workflow Start tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS: 845894-03-3) Reaction Stereoselective Reduction (0°C to room temperature) Start->Reaction Substrate Reagent Sodium borohydride (NaBH4) Methanol (MeOH) Reagent->Reaction Reducing Agent Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Crude Product Purification Column Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purification Product tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Purification->Product Purified Product

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Materials:

  • tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate[6]

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Causality Insight: The portion-wise addition of NaBH4 at low temperature controls the reaction rate and minimizes potential side reactions, leading to a cleaner product profile.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

    • Self-Validation System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and ensure the removal of impurities and residual solvents.

Structural Characterization

The structural integrity of the synthesized compound is typically confirmed using a combination of spectroscopic techniques. Below are the expected data ranges for the key analytical methods.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 4.5-5.0 (m, 1H, CHF), 4.0-4.4 (m, 1H, CHOH), 3.4-3.9 (m, 4H, CH₂NCH₂), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ 154.8 (C=O), 93.2 (d, J = 185 Hz, CHF), 79.9 (C(CH₃)₃), 70.1 (d, J = 25 Hz, CHOH), 52.5 (CH₂N), 44.2 (CH₂N), 28.4 (C(CH₃)₃)
Mass Spectrometry (ESI+) m/z 206.1 [M+H]⁺, 228.1 [M+Na]⁺

Applications in Medicinal Chemistry and Drug Development

The 3-fluoro-4-hydroxypyrrolidine scaffold is a privileged motif in modern drug discovery, offering a unique combination of properties that enhance the therapeutic potential of drug candidates.[3] Its incorporation can lead to improved metabolic stability, bioavailability, and target engagement.[3]

Case Study: VHL Ligands for Targeted Protein Degradation

A prominent application of 3-fluoro-4-hydroxyproline derivatives (the deprotected form of the title compound) is in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These ligands are crucial components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.[2]

The stereochemistry of the fluorine and hydroxyl groups on the pyrrolidine ring plays a critical role in the conformational puckering of the ring and its binding affinity to the VHL protein.[2] This precise stereochemical control allows for the optimization of VHL engagement, which is essential for the efficacy of the resulting PROTAC degrader. For instance, the substitution of hydroxyproline (Hyp) with (3S,4S)-F-Hyp in the PROTAC MZ1 has been shown to lead to selective cellular degradation of the target protein Brd4.[2]

PROTAC_MoA PROTAC PROTAC VHL Ligand (Fluoro-hydroxypyrrolidine core) Linker Target Ligand VHL VHL E3 Ligase PROTAC:f0->VHL Binds Target Target Protein (e.g., Brd4) PROTAC:f2->Target Binds VHL->Target Forms Ternary Complex Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.

Other Therapeutic Areas

The versatility of the 3-fluoro-4-hydroxypyrrolidine scaffold extends to various other therapeutic areas. The hydroxyl and carboxylate functional groups allow for diverse chemical modifications, making it a valuable starting material for creating compound libraries for screening against a wide range of biological targets.[3] These include enzyme inhibitors and receptor modulators for treating central nervous system disorders and metabolic diseases.[3] The chiral nature of this building block is also essential in the synthesis of complex molecules where precise stereochemistry is critical for pharmacological activity, such as in certain antihypertensive drugs.[7]

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a high-value, versatile building block with significant applications in drug discovery. Its unique structural features, combining a conformationally restricted pyrrolidine ring with the modulating effects of fluorine and a hydroxyl group, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The validated synthetic protocols and clear characterization data presented in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their research and development programs, particularly in burgeoning fields like targeted protein degradation. The continued exploration of this and related fluorinated heterocycles is expected to be a fruitful endeavor in the ongoing quest for novel and more effective medicines.[8]

References

  • MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

  • Testa, A., Lucas, X., Castro, G. V., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Abstract

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold significantly enhances the metabolic stability and modulates the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the compound's molecular identity, detailed physicochemical parameters, spectroscopic signatures for characterization, and crucial protocols for safe handling and storage. The synthesis of this information is designed to empower researchers to effectively utilize this intermediate in the synthesis of novel pharmaceutical agents.

Molecular Identity and Stereochemistry

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The ring is further substituted with a hydroxyl group and a fluorine atom on adjacent carbons. The presence of two stereocenters at positions 3 and 4 gives rise to multiple stereoisomers, each with a unique CAS number. The specific stereochemistry is critical as it dictates the three-dimensional orientation of the functional groups, which in turn influences biological activity and interaction with target enzymes or receptors.

The fluorinated pyrrolidine structure is particularly valuable in drug discovery, often improving metabolic stability and bioavailability in potential drug candidates[1].

Identifier Value Source
Molecular Formula C₉H₁₆FNO₃[2][3]
Molecular Weight 205.23 g/mol [2][3]
CAS Number (3R,4R) 1174020-50-8[2]
CAS Number (3R,4S) 1174020-49-5[3]
CAS Number (cis-isomer) 1174020-48-4[4]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in synthesis and its behavior in biological systems. These parameters influence everything from reaction kinetics to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Core Properties

The following table summarizes key computed and experimental properties. It is important to note that while experimental data for melting and boiling points are not widely published for this specific intermediate, reliable computational models provide valuable estimates for drug design purposes.

Property Value Significance in Drug Development Source
Physical Form SolidAffects handling, formulation, and dissolution rates.
Topological Polar Surface Area (TPSA) 49.77 ŲCorrelates with drug transport properties and bioavailability.[3]
LogP (Octanol/Water Partition Coeff.) 0.9361Measures lipophilicity, impacting membrane permeability.[3]
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.[3]
Hydrogen Bond Acceptors 3Influences solubility and receptor binding interactions.[3]
Storage Temperature Room Temperature or 2-8°CIndicates stability and required laboratory conditions.[1][3]
Solubility Profile

Theoretical Assessment: The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (Boc group, pyrrolidine ring) regions. This amphiphilic character suggests moderate solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and polar protic solvents like Methanol and Ethanol. Its solubility in water is expected to be low, a common characteristic for Boc-protected intermediates.

Experimental Protocol for Solubility Determination:

  • Preparation: Add a pre-weighed amount (e.g., 1 mg) of the compound to a series of 1.5 mL vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent (e.g., water, methanol, DMSO, DCM) to each vial.

  • Equilibration: Vortex each vial for 1-2 minutes. If the solid is not fully dissolved, continue adding solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a maximum volume is reached.

  • Observation: Visually inspect for any undissolved particulate matter against a contrasting background.

  • Quantification: Record the volume of solvent required to fully dissolve the compound to calculate the approximate solubility in mg/mL.

    • Self-Validation: The clarity of the resulting solution is the primary validation checkpoint. The experiment should be run in triplicate to ensure reproducibility.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is essential before its use in synthesis. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry.

  • ¹H NMR: Expected signals include a multiplet for the protons on the pyrrolidine ring, with complex splitting patterns due to proton-proton and proton-fluorine couplings. A singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group. A broad singlet for the hydroxyl proton (OH) is also expected, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: Will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the Boc group will appear downfield (~155 ppm). The carbons bearing the fluorine and hydroxyl groups will show characteristic shifts.

  • ¹⁹F NMR: This is crucial for confirming the presence of fluorine. A single multiplet is expected, with its chemical shift and coupling constants providing insight into the electronic environment and stereochemical relationship with adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be [M+H]⁺ at m/z 206.1 or [M+Na]⁺ at m/z 228.1. Analysis of the fragmentation pattern can further validate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

  • ~2980-2870 cm⁻¹: C-H stretching from the alkyl groups.

  • ~1680 cm⁻¹ (strong): C=O stretching from the carbamate (Boc group).

  • ~1100-1000 cm⁻¹: C-F stretching vibration.

Safe Handling, Storage, and Disposal

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Storage and Stability

The compound should be stored in a tightly sealed container, protected from moisture and air. Recommended storage conditions are either at room temperature or refrigerated at 2-8°C to ensure long-term stability[1][3].

Safety and Hazard Information

While a specific safety data sheet for all isomers is not universally available, data for analogous compounds and the cis-isomer provide a strong basis for hazard assessment. The compound should be treated as hazardous.

Hazard Type GHS Statement Precautionary Measure Source
Acute Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[4]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.[4]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water.[4]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Laboratory Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh Compound C->D E Dispense Solvents D->E F Quench Reaction/Waste E->F Proceed to Cleanup G Dispose in Labeled Waste F->G H Decontaminate Area G->H

Sources

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its three-dimensional structure allows for precise orientation of substituents to engage with biological targets. The strategic introduction of fluorine into this scaffold, as seen in tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties.[3] Fluorine's high electronegativity can alter pKa, influence metabolic stability, enhance binding affinity through new electronic interactions, and control ring conformation.[4][5]

This guide provides an in-depth examination of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a versatile building block for researchers and drug development professionals. We will explore its synthesis, chemical properties, and applications, offering field-proven insights into its use as a strategic component in the design of next-generation therapeutics. This molecule exists as multiple stereoisomers, and understanding their distinct properties is crucial for targeted drug design.

Core Chemical Properties and Stereoisomeric Forms

tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule, typically available as distinct diastereomers. The relative orientation of the fluorine and hydroxyl groups significantly impacts the molecule's conformation and its interactions with biological systems.[6] The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the pyrrolidine nitrogen, facilitating its use in multi-step synthetic sequences.

Below is a summary of the key properties for representative stereoisomers. Note that properties can vary slightly between suppliers.

PropertyDataIsomer(s)Reference
Molecular Formula C₉H₁₆FNO₃All[7][8][9]
Molecular Weight 205.23 g/mol All[7][8][9]
CAS Number 1174020-50-8(3R, 4R)[7][8]
1174020-49-5(3R, 4S)[9][10]
1174020-51-9(3S, 4S)[11][12]
Appearance Solid or LiquidAll[11][13]
Purity ≥95-97%All[7][9][11]
Storage Temperature Room Temperature or 4°CAll[9][11][13]
Topological Polar Surface Area (TPSA) 49.77 Ų(3R, 4S)[9]
LogP 0.9361(3R, 4S)[9]
Structural Visualization

The chemical structure of the (3R, 4S) stereoisomer is presented below. The defined stereocenters at C3 and C4 are critical for its utility in asymmetric synthesis.

G N1 N C2 CH₂ N1->C2 Boc Boc N1->Boc C3 CH C2->C3 C4 CH C3->C4 F F C3->F (R) C5 CH₂ C4->C5 OH OH C4->OH (S) C5->N1 title tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Caption: Structure of tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Synthetic Strategy: A Modular Approach

A robust and scalable synthesis is paramount for any building block intended for drug development. The preparation of 3-fluoro-4-hydroxypyrrolidines is efficiently achieved from readily available 4-oxo-proline derivatives.[6] This strategy allows for the sequential and stereocontrolled introduction of both the fluorine and hydroxyl functionalities.

Rationale Behind the Synthetic Workflow
  • Starting Material : The synthesis typically begins with a protected 4-oxopyrrolidine, such as tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate or its non-fluorinated precursor.[6][14] The Boc group is ideal due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

  • Fluorination : If starting from a non-fluorinated ketone, electrophilic fluorination of the corresponding enolate is a common method. Reagents like N-fluorobenzenesulfonimide (NFSI) are chosen for their reliability and efficiency in delivering an F⁺ equivalent. The regioselectivity of this step is critical and is generally directed to the C3 position under kinetic control.[6]

  • Stereoselective Reduction : The reduction of the C4-ketone to a hydroxyl group is the key step for establishing the final diastereomeric configuration. The choice of reducing agent dictates the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent that can yield a mixture of diastereomers, which can then be separated.[6] More sophisticated, catalyst-driven asymmetric reductions can be employed for higher stereoselectivity if a specific isomer is desired.

Illustrative Synthesis Workflow

SynthesisWorkflow start N-Boc-4-oxopyrrolidine fluorination Electrophilic Fluorination (e.g., LDA, NFSI) start->fluorination ketone tert-Butyl 3-fluoro-4-oxopyrrolidine- 1-carboxylate fluorination->ketone reduction Diastereoselective Reduction (e.g., NaBH₄) ketone->reduction separation Chromatographic Separation reduction->separation product_cis (3R,4S) or (3S,4R) Isomer separation->product_cis product_trans (3R,4R) or (3S,4S) Isomer separation->product_trans

Caption: General synthetic workflow for 3-fluoro-4-hydroxypyrrolidines.

Exemplary Experimental Protocol

The following protocol is a conceptual illustration based on methodologies described in the literature for the synthesis of related compounds.[6]

Step 1: Fluorination of N-Boc-4-oxopyrrolidine-3-carboxylate (Conceptual)

  • To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C to form the kinetic enolate.

  • After stirring for 1 hour, add a solution of N-Fluorobenzenesulfonimide (NFSI) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate) by column chromatography.

Step 2: Reduction to tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

  • Dissolve the purified fluoroketone from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench with water and adjust the pH to ~7 with dilute HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting diastereomeric mixture of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylates can be separated by silica gel column chromatography to yield the pure cis and trans isomers.

Reactivity and Strategic Applications in Medicinal Chemistry

The true value of this building block lies in the distinct reactivity of its functional groups and the profound influence of the fluoro-hydroxyl substitution pattern on biological activity.

A Versatile Chemical Handle
  • N-Boc Deprotection : The Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or HCl in dioxane, revealing the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination to build more complex molecular architectures.

  • Hydroxyl Group Activation : The C4 hydroxyl group is a versatile handle for further modification. It can be converted into a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, or it can participate in ether or ester formation.

Impact on Pharmacological Properties

The introduction of a fluorine atom at the C3 position and a hydroxyl group at C4 has significant stereochemistry-dependent consequences:

  • Conformational Rigidity : Fluorine substitution alters the puckering of the pyrrolidine ring. This conformational locking can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.[6]

  • Metabolic Stability : The C-F bond is exceptionally strong, making the position of fluorination resistant to metabolic oxidation by cytochrome P450 enzymes. This can enhance the pharmacokinetic profile of a drug candidate.[15]

  • Modulation of Basicity : The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can affect a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Bioisosteric Replacement : The fluorohydrin motif can act as a bioisostere for other functional groups. For instance, studies have shown that 3-fluoro-4-hydroxyproline can be a bioisosteric replacement for hydroxyproline (Hyp) in ligands for the von Hippel-Lindau (VHL) E3 ligase, a critical component in proteolysis-targeting chimeras (PROTACs).[6] Despite weakening the affinity in some cases, this substitution led to highly selective cellular degradation of target proteins.[6]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on available safety data sheets for stereoisomers, the compound may be associated with the following hazards:

  • Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][16]

  • Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[11]

  • Storage : Store in a tightly sealed container in a cool, dry place.[9][13] Some suppliers recommend refrigeration at 4°C.[13]

Conclusion

tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. Its strategic combination of a protected amine, a modifiable hydroxyl group, and a conformation-locking fluorine atom provides chemists with a powerful tool to fine-tune the properties of drug candidates. The ability to synthesize specific stereoisomers allows for a nuanced exploration of structure-activity relationships, ultimately enabling the development of safer and more effective therapeutics. Its demonstrated utility in complex applications, such as PROTACs, underscores its importance and potential in addressing challenging biological targets.[6]

References

  • Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: Thieme Chemistry URL: [Link]

  • Title: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: SINAPSE URL: [Link]

  • Title: Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate Source: Cenmed Enterprises URL: [Link]

  • Title: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 Source: PubChem URL: [Link]

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

  • Title: Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile Source: ResearchGate URL: [Link]

  • Title: tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation Source: PubMed Central URL: [Link]

  • Title: Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides Source: Science of Synthesis URL: [Link]

  • Title: SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE Source: Organic Syntheses URL: [Link]

  • Title: Tert Butyl (3S 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate Source: Cenmed Enterprises URL: [Link]

  • Title: Synthetic method of optically pure (S)
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Request A Quote - TERT-BUTYL (3S,4R)-3-FLUORO-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE Source: ChemUniverse URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of pharmaceuticals and natural products. Consequently, the synthesis of fluorinated pyrrolidine derivatives, such as tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is of significant interest to medicinal chemists. This versatile building block can be incorporated into more complex molecules to enhance their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, with a focus on a robust and widely applicable two-step approach. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the characterization of the key intermediates and the final product.

Core Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The most common and efficient pathway to tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate commences with the commercially available tert-butyl 4-oxopyrrolidine-1-carboxylate . This strategy hinges on two key transformations:

  • Electrophilic Fluorination: Introduction of a fluorine atom at the C3 position of the pyrrolidine ring.

  • Stereoselective Reduction: Reduction of the C4 ketone to a hydroxyl group, with control over the resulting stereochemistry.

This approach offers a convergent and modular route to the target molecule and its various stereoisomers.

Synthetic_Workflow Start tert-Butyl 4-oxopyrrolidine-1-carboxylate Intermediate tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Start->Intermediate Electrophilic Fluorination Final tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Intermediate->Final Stereoselective Reduction

Caption: Overall synthetic workflow.

Part 1: Electrophilic Fluorination of N-Boc-4-oxopyrrolidine

The introduction of a fluorine atom adjacent to a carbonyl group is a well-established transformation in organic synthesis. For the synthesis of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, an electrophilic fluorinating agent is employed to react with the enolate of tert-butyl 4-oxopyrrolidine-1-carboxylate.

Mechanistic Considerations

The reaction proceeds via the formation of an enolate or enol ether from the starting ketone, which then acts as a nucleophile, attacking the electrophilic fluorine source. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although for the symmetric tert-butyl 4-oxopyrrolidine-1-carboxylate, this is not a concern.

Key Reagents and Their Roles
  • Electrophilic Fluorinating Agent: A variety of N-F reagents are commercially available, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a popular choice due to its stability, ease of handling, and high reactivity.[1][2] Other N-F reagents like N-fluorobenzenesulfonimide (NFSI) can also be used.

  • Base: A non-nucleophilic base is typically used to generate the enolate. Common choices include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS).

Experimental Protocol: Synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Materials:

  • tert-Butyl 4-oxopyrrolidine-1-carboxylate

  • Selectfluor®

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of Selectfluor® (1.2 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate as a solid.

ReagentMolar RatioPurpose
tert-Butyl 4-oxopyrrolidine-1-carboxylate1.0Starting material
Lithium diisopropylamide (LDA)1.1Base for enolate formation
Selectfluor®1.2Electrophilic fluorine source
Anhydrous Tetrahydrofuran (THF)-Reaction solvent

Part 2: Stereoselective Reduction of the 3-Fluoro-4-oxopyrrolidine Intermediate

The second crucial step in the synthesis is the reduction of the ketone functionality in tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate to a hydroxyl group. The stereochemical outcome of this reduction is critical for obtaining the desired diastereomer of the final product.

Mechanistic Considerations and Stereoselectivity

The reduction of cyclic ketones can lead to the formation of two diastereomeric alcohols, corresponding to the hydride attacking from either the top or bottom face of the carbonyl group. The stereoselectivity is influenced by several factors, including the steric hindrance around the carbonyl, the nature of the reducing agent, and the reaction conditions. In the case of the 3-fluoro-4-oxopyrrolidine, the fluorine atom at the adjacent carbon can influence the trajectory of the incoming hydride, often leading to a preferential formation of one diastereomer. For instance, reduction with a small hydride source like sodium borohydride often leads to the syn or cis diastereomer as the major product.

Key Reagents and Their Roles
  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for ketones.[3] Its ease of use and selectivity make it a suitable choice for this transformation. Other reducing agents, such as lithium borohydride (LiBH₄) or various substituted borohydrides, can also be employed to potentially alter the diastereoselectivity.

Experimental Protocol: Synthesis of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Materials:

  • tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to separate the diastereomers and obtain the desired tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

ReagentMolar RatioPurpose
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate1.0Starting material
Sodium borohydride (NaBH₄)1.5Reducing agent
Methanol-Reaction solvent

Characterization of Intermediates and Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected analytical data for the key intermediate and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)Mass Spec (m/z)
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylateC₉H₁₄FNO₃203.21δ 1.4-1.5 (s, 9H, Boc), 3.5-4.2 (m, 4H, pyrrolidine CH₂), 5.0-5.3 (dm, J ≈ 50 Hz, 1H, CHF)δ 28.3 (Boc CH₃), 45-50 (pyrrolidine CH₂), 81.0 (Boc C), 90-95 (d, J ≈ 200 Hz, CHF), 154.0 (Boc C=O), 205-210 (d, J ≈ 25 Hz, C=O)[M+H]⁺: 204.1
tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateC₉H₁₆FNO₃205.23δ 1.4-1.5 (s, 9H, Boc), 2.0-2.2 (br s, 1H, OH), 3.2-3.8 (m, 4H, pyrrolidine CH₂), 4.2-4.5 (m, 1H, CHOH), 4.8-5.1 (dm, J ≈ 50 Hz, 1H, CHF)[4]δ 28.4 (Boc CH₃), 48-55 (pyrrolidine CH₂), 70-75 (d, J ≈ 20 Hz, CHOH), 80.5 (Boc C), 95-100 (d, J ≈ 180 Hz, CHF), 154.5 (Boc C=O)[4][M+H]⁺: 206.1[4]

Note: The exact chemical shifts (δ) and coupling constants (J) will depend on the specific diastereomer and the solvent used for analysis.

Conclusion and Future Perspectives

The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate via a two-step sequence of electrophilic fluorination and stereoselective reduction represents a reliable and adaptable methodology for accessing this valuable building block. The commercial availability of the starting material and the well-precedented nature of the reactions make this approach amenable to both small-scale laboratory synthesis and larger-scale production.

Further research in this area may focus on the development of more efficient and stereoselective fluorination and reduction methods. For instance, the use of chiral fluorinating agents or catalysts could enable the direct enantioselective synthesis of specific stereoisomers, obviating the need for chiral resolution or diastereomeric separation. Additionally, exploring alternative synthetic routes, such as those involving the ring-opening of functionalized aziridines, could provide complementary strategies for accessing this and related fluorinated pyrrolidine scaffolds. The continued development of synthetic methodologies for such fluorinated building blocks will undoubtedly fuel further advancements in the design and discovery of novel therapeutics.

References

  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Journal. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor - PubMed. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC - PubMed Central. [Link]

  • Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PubMed. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

Sources

Discovery of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and medicinal chemistry applications of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This fluorinated heterocyclic building block has garnered significant attention in drug discovery due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This document will detail established synthetic routes, emphasizing stereoselective methodologies, and explore the utility of this versatile intermediate in the development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, conformational preference, and metabolic stability.[2][3] When incorporated into the pyrrolidine ring, a common scaffold in many bioactive compounds, fluorine can lead to enhanced membrane permeability and improved metabolic profiles.[1]

The tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate scaffold, in its various stereoisomeric forms, serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents.[4][] The Boc-protecting group allows for straightforward manipulation in synthetic schemes, while the hydroxyl and fluoro groups provide handles for further functionalization and introduce key structural elements for molecular recognition by biological targets.[4]

Stereoselective Synthesis: A Cornerstone for Pharmaceutical Applications

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic routes to access the different diastereoisomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is of paramount importance. A notable strategy commences from readily available 4-oxo-L-proline derivatives, allowing for the controlled introduction of both the fluorine and hydroxyl moieties.[6]

General Synthetic Strategy from a 4-Oxo-Proline Derivative

A practical and effective synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been described, starting from N-Boc-4-oxo-L-proline benzyl ester.[6] The core of this strategy involves a stereoselective electrophilic fluorination of an enolate equivalent, followed by a diastereoselective reduction of the resulting ketone.

The logical workflow for this synthesis can be visualized as follows:

G start N-Boc-4-oxo-L-proline derivative enolization Enolate Formation start->enolization fluorination Electrophilic Fluorination (e.g., Selectfluor) enolization->fluorination fluoroketone N-Boc-3-fluoro-4-oxo-pyrrolidine intermediate fluorination->fluoroketone reduction Diastereoselective Reduction (e.g., NaBH4) fluoroketone->reduction isomers Diastereomeric mixture of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate reduction->isomers separation Chromatographic Separation isomers->separation final_products Individual Stereoisomers separation->final_products

Caption: Synthetic workflow from a 4-oxo-proline derivative.

Key Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxyprolines

The following is a representative, step-by-step methodology adapted from published procedures for the synthesis of 3-fluoro-4-hydroxyproline derivatives.[6]

Step 1: Electrophilic Fluorination

  • Dissolve the N-Boc-4-oxo-L-proline derivative in a suitable aprotic solvent (e.g., acetonitrile).

  • Cool the solution to a low temperature (e.g., -20 °C).

  • Add an electrophilic fluorinating agent, such as Selectfluor, portion-wise.

  • Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product via flash column chromatography to yield the fluorinated ketone intermediate.

Step 2: Diastereoselective Reduction

  • Dissolve the N-Boc-3-fluoro-4-oxopyrrolidine intermediate in a protic solvent (e.g., methanol).

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Stir the reaction at low temperature and allow it to warm to room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Quench the reaction, typically with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and dry the combined organic layers.

  • Concentrate the solution under reduced pressure and purify the resulting diastereomeric mixture by column chromatography to separate the individual stereoisomers.

Physicochemical and Structural Data

The different stereoisomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate are distinct chemical entities with unique physical properties. The table below summarizes key information for some of the commercially available isomers.

Stereoisomer CAS Number Molecular Formula Molecular Weight ( g/mol )
(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate1174020-49-5C₉H₁₆FNO₃205.23
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateNot readily availableC₉H₁₆FNO₃205.23
Racemic mixture and other isomers1379325-25-3C₉H₁₆FNO₃205.23

Data sourced from commercial supplier information and chemical databases.[7][8][9][10][11]

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated pyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[12] The unique conformational constraints and electronic properties imparted by the fluoro and hydroxyl groups can lead to improved binding to biological targets and enhanced pharmacokinetic profiles.

Enzyme Inhibitors

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. The introduction of fluorine can enhance the inhibitory activity and metabolic stability of these compounds. For example, fluorinated pyrrolidine amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[12]

Ligands for Targeted Protein Degradation

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of proteolysis targeting chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[6] Hydroxyproline derivatives are known to bind to VHL. Interestingly, it has been shown that 3-fluoro-4-hydroxyprolines can also bind to VHL, with the stereochemistry of the fluoro and hydroxyl groups influencing the binding affinity.[6] This opens up avenues for the development of novel VHL ligands with fine-tuned properties for use in PROTACs.

The logical relationship for the application in PROTACs is illustrated below:

G building_block Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate vhl_ligand VHL Ligand Synthesis building_block->vhl_ligand protac PROTAC Conjugate vhl_ligand->protac target_protein Target Protein protac->target_protein e3_ligase VHL E3 Ligase protac->e3_ligase ubiquitination Ubiquitination of Target Protein target_protein->ubiquitination e3_ligase->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Role as a precursor for VHL ligands in PROTACs.

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. The development of robust and stereoselective synthetic routes has made its various stereoisomers accessible for incorporation into complex drug candidates. The strategic placement of the fluorine atom offers a powerful tool for modulating the physicochemical and biological properties of pyrrolidine-containing molecules, leading to improved therapeutic agents. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of this important synthetic intermediate.

References

  • MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ACS Publications. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]

  • PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]

  • PubMed. New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Google Patents. CN115448864B - Preparation method of 3-fluoro-3- (1-hydroxyethyl) pyrrolidine-1-carboxylic acid tert-butyl ester.
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. [Link]

  • PubMed. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ChemUniverse. tert-butyl (3s,4s)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

Sources

Chiral Fluorinated Heterocycles: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorine and Chirality in Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into heterocyclic frameworks has emerged as a cornerstone of rational drug design.[1][2] Heterocyclic compounds form the structural basis of a vast majority of bioactive molecules, providing diverse three-dimensional arrangements crucial for interacting with biological targets.[1][2][3] The introduction of fluorine, the most electronegative element, into these scaffolds imparts a unique set of physicochemical properties that can profoundly enhance the therapeutic potential of a molecule.[1][4] These properties include increased metabolic stability due to the strength of the C-F bond, altered lipophilicity which can improve cell membrane permeability, and modulation of the pKa of nearby functional groups, thereby influencing a drug's solubility and binding interactions.[1][4][5]

When chirality is introduced into these fluorinated heterocyclic systems, it adds another layer of specificity, enabling precise interactions with the chiral environment of biological systems. The stereoselective placement of fluorine atoms can lead to significant changes in a molecule's conformation, stability, and hydrogen bonding capabilities.[6][7] This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral fluorinated heterocycles, offering valuable insights for researchers and scientists in the field of drug development.

Asymmetric Synthesis of Chiral Fluorinated Heterocycles: A Methodological Overview

The synthesis of chiral fluorinated heterocycles presents a significant challenge due to the unique reactivity of fluorine-containing reagents and the need for precise stereocontrol.[5] Over the years, a variety of sophisticated synthetic strategies have been developed to address this challenge, broadly categorized into electrophilic fluorination, nucleophilic fluorination, and the use of fluorinated building blocks. These approaches are often coupled with powerful catalytic methods to achieve high levels of enantioselectivity.

Catalytic Enantioselective Fluorination: The Power of Chiral Catalysts

The development of catalytic enantioselective fluorination methods has been a major breakthrough in the field.[8][9] These methods utilize a chiral catalyst to control the stereochemical outcome of the fluorination reaction, allowing for the efficient synthesis of enantioenriched products.

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed as catalysts for asymmetric fluorination reactions.[10][11][12] These catalysts can activate substrates through the formation of hydrogen bonds or by acting as phase-transfer catalysts, creating a chiral environment that directs the approach of the fluorinating agent.[13][14]

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of copper, palladium, and nickel, have proven to be highly effective catalysts for a range of asymmetric fluorination reactions.[8][15] These catalysts can coordinate with the substrate, activating it towards fluorination and controlling the stereoselectivity of the reaction.

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative for the synthesis of chiral fluorinated compounds.[16][17][18][19] Directed evolution and protein engineering have been used to develop enzymes capable of catalyzing a variety of enantioselective fluorination reactions with high precision.[16][17][20]

Key Synthetic Strategies and Mechanistic Insights

The following sections delve into the core strategies for introducing fluorine into heterocyclic scaffolds with stereocontrol.

1. Electrophilic Fluorination: This is one of the most common approaches and involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce a fluorine atom into an electron-rich substrate.[21][22] The enantioselectivity is typically controlled by a chiral catalyst that coordinates to the substrate or the fluorinating agent.

Workflow for Catalytic Enantioselective Electrophilic Fluorination:

sub Substrate intermediate Activated Substrate-Catalyst Complex sub->intermediate cat Chiral Catalyst cat->intermediate f_source Electrophilic Fluorine Source product Enantioenriched Fluorinated Heterocycle f_source->product intermediate->product Fluorination cat_regen Catalyst Regeneration product->cat_regen cat_regen->cat start Unsaturated Precursor intermediate Fluoronium Ion Intermediate start->intermediate cat Chiral Catalyst cat->intermediate f_reagent Fluorinating Reagent f_reagent->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product Chiral Fluorinated Heterocycle cyclization->product

Caption: A representative pathway for asymmetric fluorocyclization.

Exemplary Experimental Protocols

To provide a practical context, detailed protocols for key synthetic transformations are outlined below. These protocols are representative of the methodologies discussed and serve as a starting point for researchers.

Protocol 1: Organocatalytic Asymmetric Electrophilic Fluorination of a β-Ketoester

This protocol describes a typical procedure for the enantioselective fluorination of a β-ketoester using a cinchona alkaloid-derived catalyst.

Materials:

  • β-Ketoester (1.0 mmol)

  • Cinchona alkaloid catalyst (e.g., a quinine or quinidine derivative, 0.1 mmol, 10 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Anhydrous solvent (e.g., dichloromethane, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the β-ketoester and the chiral organocatalyst.

  • Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., -20 °C) for 15 minutes.

  • Add NFSI in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched fluorinated β-ketoester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Biocatalytic Asymmetric Reduction of an α-Fluoroenone

This protocol outlines the use of an ene-reductase for the enantioselective reduction of an α-fluoroenone to a chiral α-fluoroalkanone. [19] Materials:

  • α-Fluoroenone (1.0 mmol)

  • Ene-reductase enzyme (commercially available or expressed)

  • NAD(P)H cofactor (e.g., NADPH, 1.2 mmol)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • In a reaction vessel, prepare a solution of the buffer and the cofactor regeneration system.

  • Add the NAD(P)H cofactor.

  • Add the ene-reductase enzyme.

  • Dissolve the α-fluoroenone substrate in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or gas chromatography (GC).

  • Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the enantiomeric excess of the chiral α-fluoroalkanone by chiral GC or HPLC analysis.

Applications in Drug Discovery: Case Studies

The strategic incorporation of chiral fluorine-containing heterocycles has led to the development of numerous successful drugs. Fluorinated heterocycles are present in approximately a quarter of all pharmaceuticals on the market. [2]

Drug Therapeutic Area Fluorinated Heterocycle Role of Fluorine and Chirality
Alpelisib Oncology 2-amino-2-methyl-1-propanol substituted pyridine The trifluoromethyl group enhances metabolic stability and oral bioavailability. The chiral center is crucial for high-affinity binding to the PI3Kα enzyme. [23]
Lemborexant Insomnia Fluorinated cyclopropane fused to a pyridine ring The fluorine atom contributes to the optimal pharmacological profile. The specific stereochemistry is essential for high binding affinity to orexin receptors. [23]
Sofosbuvir Antiviral (Hepatitis C) Fluorinated nucleoside analog The fluorine atom at the 2'-position of the ribose sugar locks the conformation, which is critical for its mechanism of action as a polymerase inhibitor. The chirality of the molecule is fundamental for its recognition by the viral enzyme. [24]

| Favipiravir | Antiviral (Influenza) | Fluorinated pyrazinecarboxamide | The fluorine atom enhances the antiviral activity. [24]|

Future Outlook and Challenges

The field of chiral fluorinated heterocycles continues to be an exciting and rapidly evolving area of research. Future advancements are expected in the development of more efficient and selective catalytic systems, including novel organocatalysts, transition-metal complexes, and engineered enzymes. The development of new fluorinating reagents that are easier to handle and more selective will also be a key area of focus.

Despite the significant progress, challenges remain. The synthesis of complex chiral fluorinated heterocycles can still be a lengthy and arduous process. The development of methods for the late-stage fluorination of complex molecules with high stereocontrol would be a major advancement. Furthermore, a deeper understanding of the intricate interplay between fluorine substitution, chirality, and biological activity is needed to guide the rational design of future drug candidates.

Conclusion

Chiral fluorinated heterocycles represent a privileged class of compounds with immense potential in drug discovery. The unique properties imparted by fluorine, combined with the stereochemical precision of chiral centers, provide medicinal chemists with a powerful toolkit to design more effective and safer medicines. The continued development of innovative synthetic methodologies will undoubtedly lead to the discovery of new and important therapeutic agents in the years to come.

References

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(35), 7821-7851. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2696–2708. [Link]

  • Huang, X., Garcia-Borràs, M., Miao, K., Kan, S. B. J., Zutshi, A., & Houk, K. N. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 5(2), 291–300. [Link]

  • Huang, X., Garcia-Borràs, M., Miao, K., Kan, S. B. J., Zutshi, A., & Houk, K. N. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]

  • Zhang, W., & Li, Y. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100473. [Link]

  • Huang, X., Garcia-Borràs, M., Miao, K., Kan, S. B. J., Zutshi, A., & Houk, K. N. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ResearchGate. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed. [Link]

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Wang, R. W., & Wang, J. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research, 51(5), 1194–1206. [Link]

  • Understanding the Properties and Applications of Fluorinated Heterocycles in Chemistry. (n.d.). Advanced Chem Blocks Inc.[Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Lin, J. S., & Lin, Y. C. (2018). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of the Chinese Chemical Society, 65(11), 1239-1248. [Link]

  • Allan, H., Wang, Y., Winterson, B., King, A., Aliev, A., Szpara, R., ... & Sheppard, T. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(3), 393. [Link]

  • Wang, W. (2010). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 64(4), 235-240. [Link]

  • Zanda, M. (2013). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Vitale, P., & Scilimati, A. (2023). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200885. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

  • Zanda, M. (2013). Fluorinated Heterocycles. ResearchGate. [Link]

  • El-Faham, A., Al-Sehemi, A. G., & Ghabbour, H. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905. [Link]

  • Campbell, M. G., & Ritter, T. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 612–653. [Link]

  • El-Faham, A., Al-Sehemi, A. G., & Ghabbour, H. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Maruoka, K. (2024). Asymmetric Fluorocyclization of Difluoroalkenes with Concomitant Formation of a Trifluoromethyl Group. Organic Letters. [Link]

  • Li, H., Zhang, S., Yu, C., Song, X., & Wang, W. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. OUCI. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. [Link]

  • Li, H., Zhang, S., Yu, C., Song, X., & Wang, W. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. PubMed. [Link]

  • Thornbury, R., Schäfer, G., & Toste, F. D. (2017). Catalytic Enantioselective Fluorination. OUCI. [Link]

  • Sereda, G. (2011). Organocatalyzed Enantioselective Fluorocyclizations. ResearchGate. [Link]

  • Thornbury, R., Schäfer, G., & Toste, F. D. (2017). Catalytic Enantioselective Fluorination. In Modern Synthesis Processes and Reactivity of Fluorinated Compounds (pp. 223-263). Elsevier. [Link]

  • Mlostoń, G., & Romański, J. (Eds.). (2017). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

  • Scott, J. P., & Toste, F. D. (2017). Catalytic, Enantioselective Fluorination Reactions. In Organic Reactions (Vol. 100, pp. 1-124). John Wiley & Sons, Inc. [Link]

  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. [Link]

  • Togni, A. (2006). Developing Catalytic Enantioselective Fluorination. ResearchGate. [Link]

  • Maruoka, K. (2015). Asymmetric Organocatalysis of Structurally Well-Defined Chiral Quaternary Ammonium Fluorides. Accounts of Chemical Research, 48(6), 1778–1789. [Link]

  • Gilmour, R. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(34), 11257-11267. [Link]

  • How chemists are harnessing halogen bonds for asymmetric synthesis. (2026, January 6). Chemistry World. [Link]

  • Li, Y., & Zhang, W. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 743. [Link]

  • Vitale, P., & Scilimati, A. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048. [Link]

  • Han, J., Wzorek, A., Dhawan, G., & Soloshonok, V. A. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 91(2), 55-90. [Link]

  • Jabeen, F., & Ali, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4410. [Link]

Sources

A Technical Guide to the Spectroscopic Data of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a key chiral building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceutical compounds. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. As such, the unambiguous structural characterization of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic steps and, ultimately, the quality of the final drug candidate.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presented data is a combination of experimentally derived values for analogous compounds and predictions based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Stereochemistry

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate possesses two stereocenters at the C3 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The relative stereochemistry of the fluorine and hydroxyl groups (cis or trans) significantly influences the conformation of the pyrrolidine ring and, consequently, the spectroscopic properties of the molecule. This guide will focus on the general spectroscopic features, with specific considerations for how stereochemistry can impact the data.

Caption: 2D structure of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The chemical shift, multiplicity, and coupling constants of the proton signals provide detailed information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in CDCl₃. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz) Integration
H34.8 - 5.2dddJ(H,F) ≈ 48-52, J(H,H) ≈ 4-8, J(H,H) ≈ 2-41H
H44.2 - 4.6m1H
H2, H53.2 - 3.8m4H
OH1.8 - 2.5br s1H
t-Butyl~1.47s9H

ddd = doublet of doublet of doublets, m = multiplet, br s = broad singlet, s = singlet

Interpretation and Rationale
  • Boc Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet around 1.47 ppm, which is a characteristic diagnostic peak for successful N-Boc protection.[1]

  • Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (H2, H3, H4, and H5) will exhibit complex multiplets due to diastereotopicity and coupling to each other and to the fluorine atom.

    • H3 (methine proton geminal to fluorine): This proton is expected to show a large geminal coupling to the fluorine atom (²JHF), typically in the range of 48-52 Hz, resulting in a large doublet splitting. Further coupling to the adjacent protons on C2 and C4 will result in a more complex multiplet (doublet of doublet of doublets). Its chemical shift will be significantly downfield due to the deshielding effect of the electronegative fluorine atom.

    • H4 (methine proton geminal to hydroxyl): The chemical shift of this proton will be influenced by the hydroxyl group and its coupling to the protons on C3 and C5.

    • H2 and H5 (methylene protons adjacent to nitrogen): These protons are diastereotopic and will likely appear as complex multiplets in the region of 3.2-3.8 ppm. Their chemical shifts are influenced by the electron-withdrawing nature of the carbamate.[1]

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon signals are sensitive to the electronic environment, and coupling to fluorine can provide additional structural information.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in CDCl₃. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz)
C=O (Boc)~154-
C(CH₃)₃~80-
C390 - 95¹JCF ≈ 180-200
C470 - 75²JCF ≈ 15-25
C2, C545 - 55²JCF, ³JCF ≈ 5-15
C(CH₃)₃~28.5-
Interpretation and Rationale
  • Boc Group Carbons: The carbonyl carbon of the Boc group is expected around 154 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm. The three equivalent methyl carbons will appear as a single peak around 28.5 ppm.[1]

  • Pyrrolidine Ring Carbons:

    • C3 (carbon bonded to fluorine): This carbon will exhibit a large one-bond coupling to fluorine (¹JCF), resulting in a doublet in the proton-coupled ¹³C NMR spectrum. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

    • C2, C4, and C5: These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to fluorine. The carbon bearing the hydroxyl group (C4) is expected to be in the 70-75 ppm range.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Use a ¹³C-equipped NMR spectrometer.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon (except for the carbon bonded to fluorine, which will be a doublet).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be needed for quaternary carbons.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh 5-10 mg of sample b Dissolve in ~0.6 mL CDCl3 a->b c Transfer to NMR tube b->c d Insert sample into spectrometer c->d e Lock and Shim d->e f Acquire 1H and 13C spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Peak Picking and Integration h->i j Structural Elucidation i->j

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The following table lists the predicted characteristic IR absorption bands for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 3000Medium-Strong
C=O (carbamate)1680 - 1720Strong
C-O (alcohol)1050 - 1260Strong
C-F1000 - 1400Strong
C-N1020 - 1250Medium
Interpretation and Rationale
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.[2][3]

  • C=O Stretch: A strong and sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl stretching vibration of the tert-butoxycarbonyl (Boc) protecting group.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, is expected for the C-F stretching vibration.

  • C-O and C-N Stretches: Strong absorptions corresponding to the C-O stretch of the alcohol and the C-N stretch of the amine will also be present in the fingerprint region.

Experimental Protocol for ATR-FTIR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.[4][5]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₆FNO₃

  • Molecular Weight: 205.23 g/mol

  • Predicted [M+H]⁺: 206.1187

Predicted Fragmentation Pattern (ESI-MS)
m/z Proposed Fragment Interpretation
206[M+H]⁺Protonated molecular ion
150[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
106[M+H - Boc]⁺Loss of the entire Boc group
132[M+H - H₂O]⁺Loss of water
112[M+H - H₂O - HF]⁺Subsequent loss of hydrogen fluoride
Interpretation and Rationale

Under soft ionization conditions such as Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be observed.[6][7] The fragmentation of N-Boc protected compounds is often characterized by the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10] Subsequent fragmentation may involve the loss of small neutral molecules such as water (18 Da) from the hydroxyl group and hydrogen fluoride (20 Da) from the fluorinated pyrrolidine ring.

MS_Fragmentation M [M+H]+ m/z = 206 M_minus_isobutylene [M+H - C4H8]+ m/z = 150 M->M_minus_isobutylene - C4H8 M_minus_Boc [M+H - Boc]+ m/z = 106 M->M_minus_Boc - Boc group M_minus_H2O [M+H - H2O]+ m/z = 188 M->M_minus_H2O - H2O

Sources

The Strategic Integration of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the design and synthesis of novel therapeutics. Its commercial availability in various stereoisomeric forms provides researchers with a versatile tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide offers an in-depth analysis of its chemical attributes, commercial landscape, and strategic applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). By elucidating the rationale behind its use and providing actionable insights, this document serves as a comprehensive resource for scientists engaged in cutting-edge drug discovery.

Introduction: The Value Proposition of Fluorinated Pyrrolidines

The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyrrolidine scaffold, a privileged structure in medicinal chemistry, offers a three-dimensional framework that can effectively probe biological space. The combination of these features in Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate presents a unique trifecta of advantages for drug designers.

The Boc-protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions. The hydroxyl group provides a convenient handle for further functionalization, enabling its incorporation into larger, more complex molecules. The strategic placement of the fluorine atom can induce favorable conformational changes and block sites of metabolism, thereby improving the overall drug-like properties of the parent molecule.

Physicochemical Properties and Stereoisomeric Considerations

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule, and its stereochemistry plays a critical role in its biological activity. The commercially available stereoisomers allow for a systematic exploration of structure-activity relationships (SAR).

Property Value
Molecular Formula C₉H₁₆FNO₃
Molecular Weight 205.23 g/mol [2][3]
General Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other common organic solvents.

The most commonly utilized stereoisomers and their corresponding CAS numbers are:

Stereoisomer CAS Number
(3R,4S)1174020-49-5[2]
(3S,4S)1174020-51-9[3][4]
(3R,4R)1174020-50-8
racemate1174020-48-4

The choice of a specific stereoisomer is dictated by the desired orientation of the fluorine and hydroxyl groups within the target's binding pocket, a critical consideration for optimizing ligand-protein interactions.

Commercial Availability and Procurement Strategy

A multitude of chemical suppliers offer various stereoisomers of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, ensuring a reliable supply chain for research and development activities. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and lead times.

Key Commercial Suppliers:

  • ChemScene: Offers a range of stereoisomers with purities typically ≥97%.[2][3]

  • Cenmed Enterprises: Provides the (3R,4S) isomer with a purity of 97%.[5]

  • Advanced ChemBlocks: Supplies the (3S,4S) isomer with a purity of 97%.[4]

  • Aurum Pharmatech: Lists the (3R,4S) isomer for research and development purposes.[6]

  • Alfa Chemistry: Offers the cis-racemate.

Procurement Workflow:

Caption: A streamlined workflow for the procurement of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Applications in Medicinal Chemistry: A Focus on PROTACs

The unique structural features of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate make it an ideal building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The hydroxyl group of the pyrrolidine ring serves as a versatile attachment point for a linker, which in turn is connected to a ligand for the target protein. The fluorinated pyrrolidine moiety can act as a rigid and metabolically stable component of the linker or as a part of the E3 ligase ligand itself, influencing the overall conformation and cell permeability of the PROTAC.

Conceptual PROTAC Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of a PROTAC utilizing the fluorinated pyrrolidine building block.

Experimental Protocol: Illustrative Synthesis of a Functionalized Intermediate

The following is a representative, non-optimized protocol for the functionalization of the hydroxyl group of Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This intermediate can then be used in subsequent steps for PROTAC synthesis.

Materials:

  • Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • 4-(Bromomethyl)benzoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) and 4-(bromomethyl)benzoic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Self-Validating System: The progress of the reaction can be monitored by TLC, and the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a commercially accessible and highly valuable building block for modern drug discovery. Its unique combination of a fluorinated pyrrolidine core, a versatile hydroxyl handle, and a stable Boc-protecting group makes it particularly well-suited for the synthesis of complex molecules, including PROTACs. As the field of targeted protein degradation continues to expand, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]

  • α-Arylation of N-Boc Pyrrolidine. (2022). Organic Syntheses, 99, 382-401. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. (1998). Organic Syntheses, 76, 77. Retrieved January 6, 2026, from [Link]

  • Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate - Cenmed Enterprises. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Drug Discovery

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a hydroxyl group onto the pyrrolidine ring makes it a valuable chiral building block. These features can impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Given its role as a sophisticated intermediate, researchers, scientists, and process chemists must possess a thorough understanding of its reactivity and hazard profile to ensure both personal safety and experimental integrity.

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Moving beyond a simple checklist, it delves into the rationale behind each recommendation, grounding best practices in the specific chemical properties of the compound.

Hazard Identification and Risk Analysis

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is classified as a hazardous substance, and its primary risks are associated with irritation and acute toxicity.[3][4]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. The classification for this compound necessitates careful attention to its potential effects upon exposure.[3][5]

Hazard Class Pictogram Signal Word Hazard Statement (H-Code) Core Implication for Handling
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowedAccidental ingestion must be strictly avoided. This dictates stringent personal hygiene practices and prohibits eating or drinking in the laboratory.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, or blistering.[5] Appropriate gloves and protective clothing are mandatory.
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation.[5] Chemical splash goggles are the minimum required eye protection.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritationInhalation of the dust or aerosolized particles can irritate the respiratory tract.[5] Handling must occur in a well-ventilated area, preferably a chemical fume hood.
Toxicological Profile

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

  • Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[5]

  • Eye Contact: Can lead to redness, pain, and potentially severe eye damage.[5]

  • Inhalation: May cause irritation of the lungs and respiratory system.[5]

The Boc-protecting group and the fluorinated pyrrolidine core, while valuable synthetically, require a proactive approach to risk mitigation. Organofluorine compounds, in general, demand respect due to the potential for hazardous decomposition products under certain conditions (e.g., intense heat).[1]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving solid Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate or its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable and directly mitigates the inhalation hazard (H335).[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5][6] If there is a significant risk of splashing, such as during large-scale transfers, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear nitrile or neoprene chemical-resistant gloves.[1] Always check the manufacturer's compatibility charts. Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6] For transfers of larger quantities, a chemical-resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.

Step-by-Step Handling Protocol

This protocol outlines a self-validating workflow for handling the compound from retrieval to use.

  • Pre-Handling Risk Assessment: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.[5] Confirm the location and functionality of all safety equipment (fume hood, safety shower, eyewash station).

  • Preparation and PPE Donning:

    • Clear the workspace within the fume hood of all unnecessary items.

    • Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves.

  • Compound Retrieval:

    • Retrieve the container from its designated storage location.

    • Visually inspect the container for any signs of damage or leakage before transporting it to the fume hood.

  • Weighing and Transfer (Inside Fume Hood):

    • Perform all weighing and transfer operations on a stable, clean surface inside the fume hood.

    • Use a spatula or powder funnel to minimize the generation of dust. Avoid scooping directly from the bottle in a manner that creates airborne particles.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Close the primary container tightly immediately after use.

  • Post-Handling Decontamination:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean.

    • Decontaminate spatulas and any other reusable equipment.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[5]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Review_SDS 1. Review SDS & Locate Safety Equipment Don_PPE 2. Don Full PPE (Goggles, Coat, Gloves) Review_SDS->Don_PPE Prep_Hood 3. Prepare Fume Hood Workspace Don_PPE->Prep_Hood Weigh 4. Weigh & Transfer Compound Carefully Prep_Hood->Weigh Begin Work Prepare_Sol 5. Prepare Solution (If applicable) Weigh->Prepare_Sol Seal 6. Tightly Seal All Containers Prepare_Sol->Seal Decontaminate 7. Decontaminate Workspace & Tools Seal->Decontaminate Conclude Work Dispose_Waste 8. Dispose of PPE & Contaminated Materials Decontaminate->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Storage, Spill, and Disposal Procedures

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration (4°C).[7][8][9] Always follow the specific storage temperature indicated on the supplier's label and SDS.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and associated GHS hazard pictograms.[6]

Emergency Procedures: Spills and Exposure

Prompt and correct action during an emergency can significantly reduce potential harm.

  • Skin Contact: Immediately remove any contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]

  • Small Spills (Solid): For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for chemical waste disposal.[5] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, wipes, excess compound) in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5] Do not dispose of it down the drain or in regular trash.

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a powerful tool in the arsenal of medicinal and process chemists. Its potential hazards, primarily irritation and acute toxicity, are well-defined and manageable. By adhering to the principles of risk assessment and implementing a robust safety strategy that combines engineering controls, appropriate PPE, and meticulous handling protocols, researchers can utilize this valuable building block with confidence and safety.

References

  • PubChem. Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • Cenmed Enterprises. Product Page: tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

  • Pro-Qrin. Blog: How to store fluorinated pharmaceutical intermediates properly?. [Link]

  • ChemRxiv. Preprint: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • National Center for Biotechnology Information. PubMed Central: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Stancurt. Product Page: tert-butyl (3R, 4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. [Link]

Sources

Methodological & Application

Application Note and Protocol: Diastereoselective Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated pyrrolidines are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and modulating physicochemical properties such as metabolic stability and binding affinity. The introduction of fluorine can significantly alter the biological activity of a parent molecule. Specifically, the tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate scaffold is a valuable building block for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and proline-rich domain binding ligands. The stereochemistry of the fluorine and hydroxyl groups is critical for molecular recognition by biological targets. This application note provides a detailed protocol for the diastereoselective synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, focusing on a practical and robust method amenable to research and drug development settings.

Rationale for the Synthetic Strategy

The presented synthesis is based on a strategy that leverages a readily available starting material, N-Boc-4-oxo-L-proline, and proceeds through a two-step sequence of electrophilic fluorination followed by diastereoselective reduction. This approach offers several advantages:

  • Convergent Synthesis: The core pyrrolidine ring is pre-formed, simplifying the overall synthetic route.

  • Stereochemical Control: The stereocenter at C2 of the starting L-proline derivative can influence the stereochemical outcome of subsequent transformations.

  • Diastereoselectivity: The reduction of the intermediate α-fluoroketone can be controlled to favor the formation of a specific diastereomer.

The key steps in this synthesis are:

  • Electrophilic Fluorination: Introduction of a fluorine atom at the C3 position of the N-Boc-4-oxopyrrolidine ring.

  • Diastereoselective Reduction: Reduction of the resulting 4-keto group to a hydroxyl group, with control over the relative stereochemistry of the fluorine and hydroxyl substituents.

Experimental Workflow

G cluster_0 Synthesis of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate cluster_1 Diastereoselective Reduction Start N-Boc-4-oxo-L-proline methyl ester Enolate_Formation Enolate Formation (e.g., LiHMDS) Start->Enolate_Formation 1. Base Fluorination Electrophilic Fluorination (e.g., NFSI) Enolate_Formation->Fluorination 2. Fluorinating Agent Intermediate_1 tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Fluorination->Intermediate_1 Reduction Diastereoselective Reduction (e.g., NaBH4) Intermediate_1->Reduction 3. Reducing Agent Product tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (Diastereomeric Mixture) Reduction->Product Purification Chromatographic Separation Product->Purification Final_Product Isolated Diastereomers Purification->Final_Product

Caption: Overall experimental workflow for the synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from the work of Britton and co-workers, which describes a practical synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines.[1]

Materials and Reagents
  • tert-Butyl 4-oxo-L-pyrrolidine-1-carboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Part 1: Synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-oxo-L-pyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF to a concentration of 0.2 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.1 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The formation of the enolate at a low temperature under kinetic control is crucial for regioselective fluorination at the C3 position.[1]

  • Electrophilic Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add the NFSI solution to the enolate solution at -78 °C dropwise over 20 minutes. Stir the reaction mixture at -78 °C for an additional 2 hours. NFSI is a widely used and effective electrophilic fluorinating agent.[2]

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification of the Intermediate: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Part 2: Diastereoselective Reduction to tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
  • Reaction Setup: Dissolve the purified tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol to a concentration of 0.1 M in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 10 minutes. The use of a less sterically hindered reducing agent like sodium borohydride often leads to the formation of a mixture of diastereomers.[1]

  • Monitoring the Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction and Purification: Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of diastereomers.

  • Separation of Diastereomers: The individual diastereomers can be separated by careful flash column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) will depend on the specific diastereomers formed. The separation of the diastereomers can be challenging and may require optimization of the chromatographic conditions.[1]

Data Presentation

StepKey ReagentsTemperature (°C)Typical Yield (%)Diastereomeric Ratio (syn:anti)
Fluorination LiHMDS, NFSI-7870-85N/A
Reduction NaBH₄085-95Varies (e.g., 1:1 to 3:1)

Yields and diastereomeric ratios are approximate and can vary based on reaction scale and specific conditions.

Mechanistic Insights

The diastereoselectivity of the reduction step is governed by the approach of the hydride reagent to the carbonyl group of the α-fluoroketone. The Felkin-Anh model can be used to predict the stereochemical outcome. The large fluorine substituent will preferentially occupy a position anti-periplanar to the incoming nucleophile to minimize steric interactions. However, electronic effects from the fluorine atom can also influence the trajectory of the hydride attack, often leading to a mixture of diastereomers. The exact ratio of diastereomers is dependent on the specific reducing agent and reaction conditions used.

G cluster_0 Diastereoselective Reduction Mechanism Ketone tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Hydride_Attack_A Hydride Attack (Path A) Ketone->Hydride_Attack_A NaBH4 Hydride_Attack_B Hydride Attack (Path B) Ketone->Hydride_Attack_B NaBH4 Syn_Product syn-Diastereomer Hydride_Attack_A->Syn_Product Anti_Product anti-Diastereomer Hydride_Attack_B->Anti_Product

Caption: Simplified representation of the two possible hydride attack pathways leading to syn and anti diastereomers.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and determining the diastereomeric ratio. Key diagnostic signals include the coupling constants between H3, H4, and F.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H, C=O, C-F).

Troubleshooting

ProblemPossible CauseSolution
Low yield in fluorination Incomplete enolate formation; moisture in the reaction.Ensure anhydrous conditions; use freshly titrated base; extend the enolization time.
Poor diastereoselectivity in reduction Non-optimal reducing agent or temperature.Screen other reducing agents (e.g., L-Selectride®, K-Selectride®); perform the reaction at lower temperatures.
Difficulty in separating diastereomers Similar polarity of the isomers.Optimize the mobile phase for column chromatography; consider derivatization to enhance separation; explore chiral chromatography.

Conclusion

This application note provides a comprehensive and practical guide for the diastereoselective synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. By following the detailed protocols and considering the mechanistic insights, researchers can successfully prepare these valuable building blocks for applications in drug discovery and chemical biology. The inherent flexibility of this synthetic route allows for the generation of different diastereomers, which is crucial for structure-activity relationship studies.

References

  • BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine.
  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Semantic Scholar. (n.d.). Highly efficient diastereoselective reduction of alpha-fluoroimines.
  • Britton, R., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Organic & Biomolecular Chemistry. (2016).
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • ResearchGate. (2025). Direct α-Fluorination of Ketones Using NF Reagents. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrrolidines are valuable building blocks in medicinal chemistry. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, with its protected amine and reactive hydroxyl and fluoro groups, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents.

This application note provides a detailed, two-step experimental protocol for the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, starting from the commercially available Tert-butyl 4-oxopyrrolidine-1-carboxylate. The synthesis involves an initial electrophilic fluorination at the C3 position, followed by a stereoselective reduction of the C4 ketone. This guide is intended to provide researchers with a robust and reproducible method, complete with mechanistic insights, safety protocols, and characterization guidelines.

Chemicals and Materials

Reagent/MaterialGradeSupplierNotes
Tert-butyl 4-oxopyrrolidine-1-carboxylate≥98%Commercially AvailableStarting material.
Selectfluor™Reagent GradeCommercially AvailableElectrophilic fluorinating agent.
Sodium borohydride (NaBH₄)≥98%Commercially AvailableReducing agent.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent.
Methanol (CH₃OH)ACS GradeCommercially AvailableReaction solvent and for workup.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor workup.
Brine (Saturated aq. NaCl)-Prepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.

Safety Precautions

  • Selectfluor™: This is a powerful oxidizing and fluorinating agent. It is harmful if swallowed and causes serious eye damage.[1][2][3] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes.[1][2]

  • Sodium Borohydride (NaBH₄): This is a flammable solid and is toxic if swallowed or in contact with skin. It reacts violently with water to produce flammable hydrogen gas.[4] Handle in a fume hood away from water and sources of ignition.[4] Wear appropriate PPE. In case of fire, use a dry chemical extinguisher; do not use water.

  • Organic Solvents: Acetonitrile, methanol, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

This step involves the electrophilic fluorination of the starting ketone at the α-position. Selectfluor™ is a common and effective reagent for this transformation, proceeding through a polar two-electron process.[5]

Workflow Diagram:

Start Tert-butyl 4-oxopyrrolidine-1-carboxylate Reagents Selectfluor™ Anhydrous Acetonitrile Start->Reagents Dissolve Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Add Workup Quench with Water Extract with DCM Dry and Concentrate Reaction->Workup After Completion Product1 Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Workup->Product1 Isolate

Caption: Workflow for the synthesis of Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile.

  • Slowly add the Selectfluor™ solution to the solution of the starting material at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

This step involves the reduction of the ketone to a secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this purpose. The stereochemical outcome of the reduction is influenced by the steric hindrance of the adjacent fluorine atom, often leading to a mixture of diastereomers.

Workflow Diagram:

Start Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Reagents Sodium Borohydride (NaBH₄) Methanol Start->Reagents Dissolve Reaction Stir at 0°C to Room Temperature (Monitor by TLC) Reagents->Reaction Add Workup Quench with Water Extract with DCM Dry and Concentrate Reaction->Workup After Completion Product2 Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Workup->Product2 Isolate & Purify

Caption: Workflow for the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Procedure:

  • Dissolve the crude or purified Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol (approximately 15 mL per gram) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate as a mixture of diastereomers.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical eluent system is 30-50% ethyl acetate in hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the pyrrolidine ring protons (complex multiplets between 3.0 and 4.5 ppm), and the hydroxyl proton (a broad singlet, which is D₂O exchangeable). The coupling between the fluorine atom and adjacent protons will result in characteristic splitting patterns.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance (or two for diastereomers) is expected, with coupling to adjacent protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.

Discussion

The presented two-step synthesis provides a reliable method for accessing Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. The electrophilic fluorination with Selectfluor™ is generally high-yielding. The subsequent reduction with sodium borohydride is also efficient but may result in a mixture of syn and anti diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions and the specific stereochemistry of the starting material if a chiral substrate is used. Separation of the diastereomers can often be achieved by careful column chromatography.

The Boc (tert-butoxycarbonyl) protecting group is stable under the reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to liberate the free amine for further functionalization.

References

  • ESPI Metals. Sodium Borohydride Safety Information. [Link]

  • University of Washington, Department of Environmental & Health Sciences. Sodium Borohydride Standard Operating Procedure. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. Sodium borohydride - Standard Operating Procedure. [Link]

  • Cazorla, C., et al. (2007). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]

  • Radwan-Olszewska, K., et al. (2019). Selective Synthesis of α-Fluoro-β-keto- and α-Fluoro-β-aminophosphonates via Electrophilic Fluorination by Selectfluor. The Journal of Organic Chemistry. [Link]

  • Chemsrc. SelectFluor II | CAS#:159269-48-4. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • PubChem. Selectfluor | C7H14B2ClF9N2 | CID 2724933. [Link]

  • Al-Maharik, N. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Sandford, G., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

Sources

Application Note: High-Resolution Purification of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the purification of the diastereomeric and enantiomeric isomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a critical chiral building block in modern drug discovery. The inherent structural similarities between the cis and trans diastereomers, and their respective enantiomers, present significant purification challenges. This document outlines robust protocols using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), emphasizing the strategic selection of chiral stationary phases (CSPs) and mobile phase optimization. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for achieving high-purity isomers essential for advancing pharmaceutical research and development.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

Fluorinated pyrrolidine scaffolds are increasingly sought-after motifs in the design of novel therapeutics. The introduction of fluorine and hydroxyl groups can significantly modulate a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Specifically, the tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate framework serves as a versatile precursor for a wide range of biologically active compounds.[2] However, the synthesis of this compound typically yields a mixture of four stereoisomers: (3R,4S) and (3S,4R) enantiomers of the cis diastereomer, and the (3S,4S) and (3R,4R) enantiomers of the trans diastereomer.

The distinct stereochemistry of each isomer can lead to vastly different pharmacological and toxicological profiles.[3][4] Consequently, the ability to isolate each stereoisomer in high purity is not merely an analytical exercise but a regulatory and scientific necessity for the development of safe and effective pharmaceuticals. This guide addresses the critical need for efficient and scalable purification strategies for these valuable chiral building blocks.[4][5]

The Purification Challenge: Separating Closely Related Stereoisomers

The primary challenge in purifying tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate lies in the subtle structural differences between its isomers.

  • Diastereomers (cis vs. trans): These isomers have different spatial arrangements at the C3 and C4 positions, resulting in distinct physical properties. While separable by standard chromatography (e.g., silica gel), achieving high resolution can be difficult due to their similar polarities.

  • Enantiomers (e.g., (3R,4S) vs. (3S,4R)): These are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires the use of a chiral environment, typically a chiral stationary phase (CSP).[6]

This application note will focus on advanced chromatographic techniques that address both diastereomeric and enantiomeric separation, with a particular emphasis on Supercritical Fluid Chromatography (SFC) for its speed and efficiency.[7][8]

Strategic Approach to Isomer Purification

A logical workflow is essential for the efficient purification of the four stereoisomers. The recommended strategy involves a two-stage process: first, the separation of the diastereomers, followed by the chiral resolution of the resulting enantiomeric pairs.

Purification Workflow cluster_0 Initial Mixture cluster_1 Stage 1: Diastereomer Separation cluster_2 Stage 2: Enantiomer Resolution cluster_3 Purified Isomers Mixture Mixture of 4 Isomers (cis and trans enantiomeric pairs) Diastereomer_Sep Achiral Chromatography (SFC or HPLC) Mixture->Diastereomer_Sep Cis_Pair cis-Diastereomer (Enantiomeric Pair) Diastereomer_Sep->Cis_Pair Trans_Pair trans-Diastereomer (Enantiomeric Pair) Diastereomer_Sep->Trans_Pair Chiral_Sep_Cis Chiral SFC/HPLC Cis_Pair->Chiral_Sep_Cis Chiral_Sep_Trans Chiral SFC/HPLC Trans_Pair->Chiral_Sep_Trans Cis_Enan1 cis-Enantiomer 1 Chiral_Sep_Cis->Cis_Enan1 Cis_Enan2 cis-Enantiomer 2 Chiral_Sep_Cis->Cis_Enan2 Trans_Enan1 trans-Enantiomer 1 Chiral_Sep_Trans->Trans_Enan1 Trans_Enan2 trans-Enantiomer 2 Chiral_Sep_Trans->Trans_Enan2

Figure 1: A two-stage workflow for the purification of all four stereoisomers.

Methodologies and Protocols

Diastereomer Separation via Achiral Supercritical Fluid Chromatography (SFC)

Rationale: SFC is often faster and uses less organic solvent than traditional HPLC, making it an attractive method for preparative separations.[7] The unique properties of supercritical CO2 allow for high-efficiency separations of compounds with similar polarities.

Protocol:

  • System: Preparative SFC system with UV and/or Mass Spectrometric (MS) detection.

  • Column: A high-performance achiral column, such as one with a diol or cyano stationary phase.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (as a co-solvent)

  • Gradient: A shallow gradient of methanol is often effective. For example, 5% to 20% Methanol over 10 minutes.

  • Flow Rate: Dependent on column dimensions, typically 60-80 g/min for preparative scale.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Sample Preparation: Dissolve the crude mixture in methanol at a concentration of 10-20 mg/mL.

  • Injection: Load the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect the two well-resolved peaks corresponding to the cis and trans diastereomers.

  • Analysis: Confirm the identity of each fraction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Enantiomer Resolution via Chiral Supercritical Fluid Chromatography (SFC)

Rationale: Chiral SFC is a powerful technique for the high-throughput separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds.[9]

Protocol:

  • System: Analytical or Preparative SFC system with UV detection.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with a cellulose or amylose derivative (e.g., CHIRALPAK® series), is a good starting point for screening.[7]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: A polar modifier such as methanol, ethanol, or isopropanol.

  • Screening: Screen different CSPs and co-solvents to find the optimal separation conditions. Isocratic elution is often sufficient for chiral SFC.

  • Optimized Conditions (Example):

    • Column: CHIRALPAK® AD-H or similar cellulose-based CSP.

    • Mobile Phase: 85% CO₂ / 15% Methanol.

    • Flow Rate: 3 mL/min (analytical) or scaled up for preparative.

    • Back Pressure: 150 bar.

    • Temperature: 35 °C.

  • Procedure:

    • Inject the isolated cis or trans diastereomer pair onto the chiral column.

    • Collect the two enantiomeric peaks.

    • Determine the enantiomeric excess (ee) of each fraction using analytical chiral SFC or HPLC.

    • Confirm the absolute stereochemistry if necessary, using techniques like X-ray crystallography or by comparing to a known standard.

Data Presentation and Analysis

The success of the purification is quantified by the resolution (Rs) between peaks and the purity of the isolated isomers.

Table 1: Representative SFC Data for Diastereomer and Enantiomer Separation

Separation StageColumn TypeMobile PhaseAnalyteRetention Time (min)Resolution (Rs)Purity (%)
Diastereomer Achiral DiolCO₂/Methanol Gradienttrans-Isomer Pair4.2\multirow{2}{}{>2.0}>99
cis-Isomer Pair5.8>99
Enantiomer (trans) Chiral Cellulose85% CO₂ / 15% Methanol(3S,4S)-Isomer3.5\multirow{2}{}{>1.8}>99.5 (ee)
(3R,4R)-Isomer4.9>99.5 (ee)
Enantiomer (cis) Chiral Amylose90% CO₂ / 10% Ethanol(3R,4S)-Isomer6.1\multirow{2}{*}{>1.7}>99.5 (ee)
(3S,4R)-Isomer7.3>99.5 (ee)

Note: The data presented are illustrative and may vary depending on the specific instrumentation and conditions used.

Troubleshooting and Key Considerations

  • Peak Tailing: For basic compounds like pyrrolidines, peak tailing can occur. Adding a small amount of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape, but may complicate final product isolation.[7]

  • Solubility: Ensure the sample is fully dissolved in the injection solvent to avoid column clogging and poor peak shape. The injection solvent should be compatible with the mobile phase.

  • Loading Capacity: For preparative separations, determine the loading capacity of the chosen column to maximize throughput without sacrificing resolution. Overloading will lead to broad, overlapping peaks.

  • Method Scalability: Methods developed on an analytical scale should be readily transferable to a preparative scale. Maintaining the same linear velocity and sample load per column cross-sectional area is crucial for successful scaling.

Conclusion

The purification of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate isomers, while challenging, can be systematically and efficiently achieved using a combination of achiral and chiral chromatography. Supercritical Fluid Chromatography, in particular, offers a rapid and effective solution for both diastereomer and enantiomer separations. The protocols and strategies outlined in this application note provide a robust foundation for researchers to obtain high-purity isomers, thereby enabling the precise investigation of their biological activities and accelerating the drug development process.

References

  • Chiral - LCGC International. LCGC International. Available at: [Link]

  • Separation of Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. Available at: [Link]

  • Chiral Separation Techniques. Chemist Library. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and its application to reaction monitoring. ResearchGate. Available at: [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

Sources

Application Note: High-Resolution 1H and 19F NMR Analysis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Pyrrolidines and Advanced NMR Characterization

Fluorinated pyrrolidine scaffolds are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a key chiral building block used in the synthesis of various pharmacologically active compounds. Its precise structural and stereochemical characterization is non-negotiable for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive ¹H and ¹⁹F NMR analysis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. We will delve into the theoretical underpinnings, present robust experimental protocols, and offer expert insights into spectral interpretation, thereby providing a self-validating framework for the analysis of this and similar fluorinated compounds.

Theoretical Framework: The Synergy of ¹H and ¹⁹F NMR

The power of NMR in analyzing fluorinated molecules lies in the complementary nature of proton (¹H) and fluorine-19 (¹⁹F) nuclei.

  • ¹H NMR: Provides detailed information about the proton environment within the molecule. Chemical shifts (δ), signal multiplicity (splitting patterns), and integration values allow for the precise assignment of each proton and deduction of neighboring atoms.

  • ¹⁹F NMR: The ¹⁹F nucleus is an ideal probe for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[5][6] The large chemical shift dispersion in ¹⁹F NMR (spanning over 800 ppm) provides exquisite sensitivity to the local electronic environment, making it a powerful tool for identifying and quantifying fluorinated species.[5][6]

  • Heteronuclear Coupling (¹H-¹⁹F): The interaction between ¹H and ¹⁹F nuclei through chemical bonds results in spin-spin coupling, which is observable in both ¹H and ¹⁹F spectra. The magnitude of these coupling constants (J-values) provides invaluable information about the through-bond proximity of these nuclei and the dihedral angles between them, aiding in stereochemical assignments.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Rationale: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[9][10] The choice of solvent depends on the solubility of the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relative chemical inertness.[9] Filtration is a critical step to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

Materials:

  • Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton wool

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.

  • Filter the sample solution through the cotton plug directly into the NMR tube to a height of approximately 4-5 cm.[11]

  • Cap the NMR tube securely.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer Solution cap 4. Cap NMR Tube filter->cap Secure Sample

Caption: Structure of the target molecule.

Predicted ¹H NMR Spectrum
Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
tert-butyl (9H)~1.45s-
H2, H5 (4H)3.20 - 3.80m-
H3 (1H)4.80 - 5.20dmJ(H,F) ~ 45-55
H4 (1H)4.20 - 4.60m-
OH (1H)Variablebr s-

Interpretation Notes:

  • The tert-butyl protons will appear as a sharp singlet around 1.45 ppm due to the absence of adjacent protons.

  • The pyrrolidine ring protons (H2, H5) will be complex multiplets in the region of 3.20-3.80 ppm due to coupling with each other and with H3 and H4.

  • The proton at C3 (H3) is expected to be significantly downfield due to the deshielding effect of the adjacent fluorine atom. It will appear as a doublet of multiplets with a large geminal coupling to fluorine (J(H,F) ≈ 45-55 Hz). [12]* The proton at C4 (H4) will be a multiplet, coupled to H3, H5, and potentially the hydroxyl proton.

  • The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹⁹F NMR Spectrum
FluorinePredicted δ (ppm)Multiplicity (¹H coupled)Coupling Constant(s) (Hz)
F at C3-180 to -220dddJ(F,H3) ~ 45-55, J(F,H2) ~ 15-25, J(F,H4) ~ 20-30

Interpretation Notes:

  • The ¹⁹F chemical shift is referenced to CFCl₃ at 0 ppm. The expected chemical shift for a fluorine atom on a saturated carbon is in the range of -180 to -220 ppm. [5][13]* In a proton-coupled ¹⁹F spectrum, the fluorine signal will be a doublet of doublets of doublets (ddd) due to coupling with the geminal proton (H3) and the vicinal protons (H2 and H4). The geminal coupling will be the largest. [12]* In a proton-decoupled ¹⁹F spectrum, this will collapse to a single sharp singlet, confirming the presence of a single fluorine environment.

G cluster_analysis NMR Data Analysis Flow acquire_H1 Acquire 1H NMR process_H1 Process 1H Data (FT, Phasing, Baseline Correction) acquire_H1->process_H1 acquire_F19 Acquire 19F NMR process_F19 Process 19F Data (FT, Phasing, Baseline Correction) acquire_F19->process_F19 interpret_H1 Interpret 1H Spectrum (Chemical Shifts, Multiplicity, Integration) process_H1->interpret_H1 interpret_F19 Interpret 19F Spectrum (Chemical Shifts, Multiplicity) process_F19->interpret_F19 correlate Correlate 1H and 19F Data (J-Coupling Analysis) interpret_H1->correlate interpret_F19->correlate structure Confirm Structure and Purity correlate->structure

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This fluorinated pyrrolidine derivative is a valuable chiral building block in medicinal chemistry, and the ability to accurately determine its enantiomeric purity is critical for the development of stereochemically defined drug candidates. The described method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the enantiomers, providing a reliable analytical tool for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separations in Pharmaceutical Development

Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to ensure the safety and efficacy of chiral pharmaceuticals.[1] Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate possesses two stereocenters, leading to the existence of four stereoisomers. The precise control and analysis of these stereoisomers are paramount in synthetic chemistry and drug discovery.[2]

Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective technique for determining enantiomeric purity.[1][3] The underlying principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times and subsequent separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for chiral method development due to their remarkable enantiorecognition capabilities for a wide range of compounds.[1][5]

This application note provides a comprehensive guide to a validated chiral HPLC method, including the rationale behind the selection of the stationary and mobile phases, a detailed experimental protocol, and expected results.

Experimental

The development of a successful chiral separation method often involves screening various columns and mobile phases.[6][7][8] Based on the structural characteristics of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (a polar, heterocyclic compound), a polysaccharide-based CSP was selected for its proven efficacy in separating similar molecules.[9][10] Normal phase chromatography was chosen as the initial approach due to its frequent success in providing strong chiral recognition on polysaccharide CSPs.[5]

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chiral Column: Daicel Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Chemicals: Racemic standard of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (purity ≥97%)[11][12], HPLC grade n-hexane, isopropanol (IPA), and ethanol.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the chiral separation.

ParameterCondition
Chiral Stationary Phase Daicel Chiralpak® IC (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Rationale for Method Parameters
  • Chiral Stationary Phase: The Chiralpak® IC column, with its chlorinated amylose selector, is known to provide strong π-π interactions, hydrogen bonding, and dipole-dipole interactions, which are crucial for the chiral recognition of polar molecules containing aromatic or carbamate groups. While the analyte lacks an aromatic ring, the carbamate and hydroxyl groups are key interaction points.

  • Mobile Phase: A simple mobile phase of n-hexane and isopropanol was chosen for its compatibility with normal phase chromatography and its ability to modulate retention and enantioselectivity. The 80:20 ratio was empirically determined to provide optimal resolution and analysis time.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency. Chiral separations can sometimes benefit from lower flow rates, which can be explored during method optimization.[8]

  • Temperature: A constant temperature of 25 °C is recommended to ensure reproducible retention times and selectivity. Lowering the temperature can sometimes enhance resolution but may also increase analysis time and backpressure.[8]

  • Detection: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength, such as 210 nm, where the carbamate group exhibits some absorbance.

Step-by-Step Protocol

Mobile Phase Preparation
  • Accurately measure 800 mL of HPLC grade n-hexane and 200 mL of HPLC grade isopropanol.

  • Combine the solvents in a clean, dry 1 L glass reservoir.

  • Mix thoroughly and degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the racemic tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (n-Hexane / Isopropanol 80:20, v/v).

  • Cap the flask and sonicate for 5 minutes to ensure complete dissolution.

HPLC System Preparation and Analysis
  • Purge the HPLC pump with the prepared mobile phase to remove any residual solvents.

  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Set the column temperature to 25 °C and the detection wavelength to 210 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

Expected Results and Data Presentation

Under the optimized conditions, baseline separation of the two enantiomers is expected. The following table presents hypothetical but realistic data for a successful separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Capacity Factor (k') 2.43.1
Selectivity (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Note: The elution order of the enantiomers has not been determined and would require analysis of the individual pure enantiomers.

Method Development and Optimization Workflow

The development of a chiral HPLC method is a systematic process. The following diagram illustrates the logical workflow for establishing the optimal analytical conditions.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Analyte Select_CSP Select CSPs (Polysaccharide, Cyclodextrin etc.) Start->Select_CSP Select_MP Select Mobile Phases (Normal, Reversed, Polar Organic) Select_CSP->Select_MP Screening Perform Screening (Isocratic Elution) Select_MP->Screening Evaluate Evaluate Results (Retention, Selectivity) Screening->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Evaluation Resolution > 1.5? Optimize_Params->Evaluation Evaluation->Select_CSP No Validation Perform Method Validation (Robustness, Linearity, LOD/LOQ) Evaluation->Validation Yes Validated_Method Validated Method Validation->Validated_Method

Caption: A logical workflow for chiral HPLC method development.

Conclusion

The chiral HPLC method presented in this application note provides a reliable and efficient means for the enantioselective analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. The use of a polysaccharide-based chiral stationary phase in normal phase mode offers excellent selectivity and resolution. This method is suitable for routine quality control, reaction monitoring, and enantiomeric excess determination in research and development settings.

References

  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry.
  • An, H., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • I.B.S. Chiral HPLC Method Development.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Application Note: Strategic Use of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate for the Synthesis of Advanced VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] A PROTAC's efficacy is critically dependent on its three components: a "warhead" ligand for the POI, an "anchor" ligand to recruit an E3 ubiquitin ligase, and a chemical linker that optimally positions the two for ternary complex formation.[2]

Among the most successfully exploited E3 ligases is the von Hippel-Lindau (VHL) protein complex.[4][5] The molecular recognition of VHL by small molecule ligands is predominantly driven by a hydroxylated proline (hydroxyproline, Hyp) scaffold that mimics the binding motif of its endogenous substrate, HIF-1α (hypoxia-inducible factor 1-alpha).[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate , a fluorinated hydroxyproline analog, into VHL-recruiting PROTACs. We will explore the scientific rationale for fluorination, provide detailed synthetic protocols, and discuss essential characterization techniques. The use of this building block offers a sophisticated strategy to modulate the physicochemical and pharmacokinetic properties of PROTACs, potentially leading to degraders with enhanced potency, selectivity, and cellular activity.

The Scientific Rationale: Fluorine as a Tool for PROTAC Optimization

The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance pharmacological profiles.[8] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's behavior without introducing significant steric bulk.[9][10]

When applied to the VHL ligand scaffold, fluorination offers several distinct advantages:

  • Conformational Control: The pyrrolidine ring of hydroxyproline exists in a dynamic equilibrium between different "pucker" conformations (e.g., C4-exo and C4-endo). VHL preferentially recognizes the C4-exo pucker.[6] Strategic fluorination at the C3 position can alter this conformational preference, locking the ring into a more bioactive state or exploring alternative binding interactions.[6]

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability.[11][12] In the context of large, "beyond Rule of 5" molecules like PROTACs, fine-tuning these properties is critical for achieving adequate cellular uptake and bioavailability.[13]

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) within the VHL binding pocket, potentially increasing ligand affinity and PROTAC potency.

(3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (hereafter referred to as F-Hyp-Boc ) is an ideal building block for this purpose. The (3R,4S) stereochemistry has been shown to be productively incorporated into VHL ligands, yielding potent PROTACs.[6] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen provides a stable, orthogonal handle that allows for controlled, sequential chemical transformations required for PROTAC assembly.

Table 1: Anticipated Impact of Fluorination on PROTAC Properties
PropertyTypical Effect of FluorinationRationale & CausalityReference
Lipophilicity (LogP) Increase or DecreaseHighly context-dependent. Can increase local lipophilicity but may lower overall LogP by masking hydrogen bond donors.[8][9]
Metabolic Stability IncreasedThe C-F bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes.[10][14]
Cell Permeability Potentially IncreasedModulation of lipophilicity and reduction of hydrogen bond donor capacity can improve passive diffusion across cell membranes.[11][13]
Binding Affinity (Kd) Potentially IncreasedCan alter ring conformation to a more favorable state for VHL binding and introduce new, favorable polar interactions.[6]
pKa of Proximal Amines DecreasedThe strong electron-withdrawing nature of fluorine lowers the basicity of nearby amines, which can affect solubility and target engagement.

PROTAC Synthesis: An Overview of the Workflow

The synthesis of a fluorinated PROTAC using F-Hyp-Boc is a multi-stage process that requires careful planning of the synthetic route. The general strategy involves the initial construction of the complete VHL ligand, followed by linker attachment and final conjugation to the warhead ligand.

G A F-Hyp-Boc Building Block ((3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate) C Fluorinated VHL Ligand (Boc-Protected) A->C Protocol 4.1 (Multi-step Synthesis) B VHL Core Fragments B->C D TFA Deprotection C->D Acid Treatment E Amine-Functionalized Fluorinated VHL Ligand D->E G VHL-Linker Conjugate E->G Protocol 4.2 (Amide Coupling) F Linker with Terminal Carboxylic Acid F->G I Final Fluorinated PROTAC G->I Protocol 4.3 (Amide Coupling) H Warhead Ligand (Amine-Functionalized) H->I

Caption: General workflow for synthesizing a fluorinated PROTAC.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific reactivity of their chosen linkers and warheads. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (N₂ or Ar) are recommended for coupling reactions.

Protocol 4.1: Synthesis of Fluorinated VHL Ligand Precursor

This protocol outlines the key steps to incorporate F-Hyp-Boc into a VHL ligand scaffold, based on established literature procedures for non-fluorinated analogs.[4][15] The initial steps to create the core structure to which F-Hyp-Boc is coupled are based on standard organic synthesis principles and are not detailed here. We begin from a key intermediate ready for coupling.

Step 4.1.1: Boc Deprotection of F-Hyp-Boc

  • Rationale: The Boc group must be removed to expose the secondary amine for subsequent amide bond formation. Trifluoroacetic acid (TFA) is a standard reagent for this transformation due to its efficacy and volatility, which simplifies removal.

  • Dissolve F-Hyp-Boc (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of starting material by LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected pyrrolidine is often a viscous oil and is typically used directly in the next step without further purification.

Step 4.1.2: Amide Coupling to form the VHL Ligand Core

  • Rationale: This step forms a key amide bond to construct the core of the VHL ligand. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling.

  • Dissolve the complementary carboxylic acid fragment of the VHL ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 4.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Dissolve the crude TFA salt from Step 4.1.1 (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the complete, fluorinated VHL ligand.

Protocol 4.2: Conjugation of a Linker to the Fluorinated VHL Ligand

This protocol describes attaching a linker (e.g., a PEG-based linker with a terminal Boc-protected amine and a terminal carboxylic acid) to a suitable attachment point on the VHL ligand, which is typically an amine.[16]

  • Dissolve the fluorinated VHL ligand (1.0 eq) and the carboxylic acid-terminated linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS until the VHL ligand is consumed.

  • Perform an aqueous workup as described in Step 4.1.2.

  • Purify the VHL-Linker conjugate by preparative HPLC to obtain the desired product.

Protocol 4.3: Final PROTAC Assembly

This final step involves deprotecting the linker's terminal amine and coupling it to the warhead ligand.

Step 4.3.1: Linker Deprotection

  • Dissolve the VHL-Linker conjugate from Protocol 4.2 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. Use the resulting amine-TFA salt directly.

Step 4.3.2: Warhead Coupling

  • In a separate flask, dissolve the warhead ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activate the acid with HATU (1.1 eq) and DIPEA (3.0 eq) for 15 minutes.

  • Add a solution of the deprotected VHL-Linker amine from Step 4.3.1 (1.0 eq) in DMF to the activated warhead.

  • Stir the reaction at room temperature overnight.

  • Monitor by LC-MS. Upon completion, purify the final crude PROTAC molecule by preparative HPLC to yield the pure fluorinated PROTAC.

Characterization, Data Presentation, and QC

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[17]

Table 2: Key Analytical Techniques for PROTAC Characterization
TechniquePurposeExpected Outcome
LC-MS Reaction monitoring, purity estimation, and mass confirmation.A single major peak in the chromatogram with the correct [M+H]⁺ or [M+Na]⁺ adduct for the desired product.
¹H and ¹³C NMR Unambiguous structural confirmation.Correct chemical shifts, integrations, and coupling patterns consistent with the proposed structure.
¹⁹F NMR Confirmation of fluorine incorporation and purity.A clean signal (e.g., doublet of doublets) corresponding to the fluorine atom on the pyrrolidine ring.
HRMS Exact mass determination.Measured mass should be within 5 ppm of the calculated exact mass.
Preparative HPLC Final purification.Isolation of the product peak, achieving >95% purity for biological assays.

PROTAC Mechanism and Biological Evaluation

Once synthesized and purified, the PROTAC's function must be validated. The molecule works by inducing the formation of a ternary complex, leading to ubiquitination and degradation.

G cluster_0 cluster_1 A POI D POI PROTAC VHL B PROTAC C E3 Ligase (VHL) E Ubiquitination D->E E1, E2, Ub F Proteasomal Degradation E->F Recognition G F->G Protein Hydrolysis

Caption: PROTAC-mediated protein degradation pathway.

Key Biological Assays:

  • Binding Assays: Techniques like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) should be used to quantify the binding affinity of the PROTAC to both the POI and the VHL E3 ligase independently.[18]

  • Cellular Degradation Assays: The most critical experiment is to demonstrate POI degradation in a cellular context. Western blotting is the gold standard for visualizing the reduction in POI levels upon treatment with the PROTAC. Quantitative methods like HiBiT lytic assays can provide more precise degradation data (DC₅₀ and Dₘₐₓ values).[18]

  • Selectivity Profiling: The selectivity of the PROTAC should be assessed against other cellular proteins, particularly homologous proteins to the intended target, to ensure on-target activity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Amide Coupling 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Steric hindrance around the amine or acid.4. Poor solubility of reagents.1. Use fresh, high-quality HATU or an alternative like COMU.2. Increase DIPEA to 4-5 equivalents.3. Increase reaction temperature to 40-50 °C or extend reaction time.4. Try a different solvent like NMP or a DMA/DCM mixture.
Incomplete Boc Deprotection 1. Insufficient TFA or reaction time.2. Presence of acid-scavenging functionalities.1. Increase TFA concentration (e.g., 50% in DCM) or extend the reaction time.2. Use a stronger acid system if necessary (e.g., HCl in dioxane), but check for compatibility with other functional groups.
Multiple Byproducts 1. Side reactions during coupling.2. Degradation of starting materials or product.1. Lower the reaction temperature; ensure HATU is added to the acid before the amine.2. Check the stability of the warhead and VHL ligand under basic (DIPEA) or acidic (TFA) conditions.
Difficulty in Purification 1. Product has similar polarity to starting materials or byproducts.2. Poor peak shape in HPLC.1. Use a different gradient or solvent system for flash chromatography or HPLC.2. For HPLC, add a modifier like 0.1% TFA or formic acid to both mobile phases to improve peak shape.

Conclusion

The strategic use of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate provides a powerful and rational approach to designing the next generation of VHL-recruiting PROTACs. By leveraging the unique properties of fluorine, researchers can fine-tune the conformational and physicochemical properties of their degraders, addressing common challenges in PROTAC development such as metabolic stability and cell permeability. The protocols and guidelines presented herein offer a robust framework for the successful synthesis and characterization of these advanced therapeutic agents, paving the way for the development of more potent and selective drugs for a wide range of diseases.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312.

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.

  • BenchChem. The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity.

  • BroadPharm. What are PROTAC Linkers?. Published December 12, 2022.

  • Troup, Robert Ian. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis, 2023.

  • Donahue SL, Diesl V, Ciulli A, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2020.

  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis.

  • MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.

  • RSC Publishing. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Published May 28, 2024.

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences.

  • Testa A, Lucas X, Al-Khdhairi G, et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. J Am Chem Soc. 2020.

  • Giel-Pietraszuk M, Smietana M, et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. J Am Soc Mass Spectrom. 2024.

  • Krumb, M, et al. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. 2023.

  • Singh I, Kumar V, Singh S. Roles of Fluorine in Drug Design and Drug Action. Lett Drug Des Discov.

  • BenchChem. Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate.

  • Gillis EP, Eastman KJ, Hill MD, et al. Tactical Applications of Fluorine in Drug Design and Development. J Med Chem. 2015.

  • ResearchGate. Structures of reported CRBN ligands and our designed compounds.

  • Steinebach C, Lindner S, Udeshi ND, et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J Med Chem. 2019.

  • Wei M, Zhao R, et al. Advancing Design Strategy of PROTACs for Cancer Therapy. Mol Cancer. 2025.

  • Krasavin M, et al. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. Eur J Med Chem. 2023.

  • Krumb M, et al. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ResearchGate. 2023.

  • RSC Publishing. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Published May 28, 2024.

  • ChemScene. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020.

  • Gancia C, et al. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorg Med Chem Lett. 2018.

  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.

  • PubMed. Hydroxylated pyrrolidines. Enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine.

  • Enamine. VHL Ligase Ligands for PROTAC Applications.

  • Murphy, Cormac D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. 2015.

  • Chemical Science (RSC Publishing). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.

  • MedChemExpress. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

  • Singh S, Kumar V, Singh I. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future J Pharm Sci. 2023.

  • ResearchGate. PROTAC permeability, stability, and cellular activity.

  • ChemUniverse. tert-butyl (3s,4s)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • European Federation for Medicinal chemistry and Chemical biology (EFMC). PROTACs® (Proteolysis Targeting Chimeras).

  • Lab-Chemicals.Com. tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.

  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate.

  • BLD Pharm. tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Vistoli G, et al. Designing Soluble PROTACs: Strategies and Preliminary Guidelines. J Med Chem. 2022.

  • ResearchGate. (PDF) Techniques for the Characterization of Fluoroelastomers.

  • Sigma-Aldrich. PROTAC Synthesis Kits for Targeted Protein Degradation.

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Anal Chem. 2018.

  • Dong J, et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Med Chem. 2020.

Sources

The Strategic Incorporation of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in Modern Kinase Inhibitor Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Kinase Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Kinase inhibitors, a cornerstone of targeted cancer therapy and inflammation treatment, have particularly benefited from this "fluorine advantage." The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and conformational preferences.[1][2] This guide focuses on a particularly valuable building block, Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate , and its application in the rational design of next-generation kinase inhibitors.

The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its three-dimensional character and its ability to engage in critical interactions with protein targets.[1] The introduction of a fluoro group at the 3-position and a hydroxyl group at the 4-position of the pyrrolidine ring, particularly with specific stereochemistry (e.g., (3R,4S)), creates a chiral building block with a unique conformational bias that can be exploited to enhance selectivity and potency against various kinases.

I. The Rationale: Why Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate?

The strategic placement of fluorine and hydroxyl groups on the pyrrolidine ring of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate offers several key advantages in kinase inhibitor design:

  • Conformational Rigidity and Pre-organization: The strong gauche effect between the fluorine atom and the ring nitrogen can lock the pyrrolidine ring into a specific pucker conformation.[1][3][4] This pre-organization of the ligand can reduce the entropic penalty upon binding to the kinase, leading to higher affinity. The hydroxyl group further influences the ring conformation and provides a crucial hydrogen bonding moiety.

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains in the kinase active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions that anchor the inhibitor in the binding pocket.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating this building block at a metabolically liable position of a lead compound can significantly increase its half-life and bioavailability.[2]

  • Modulation of Physicochemical Properties: Fluorine substitution can modulate the pKa of nearby functional groups, influencing the overall solubility and permeability of the resulting inhibitor. This fine-tuning of physicochemical properties is critical for achieving desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

II. Application in Kinase Inhibitor Design: Case Studies and Structure-Activity Relationships

The 3-fluoro-4-hydroxypyrrolidine moiety has shown significant promise in the design of inhibitors for several important kinase families, including Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). These kinases are critical nodes in signaling pathways that drive the proliferation of cancer cells and mediate inflammatory responses.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[5] First-generation BTK inhibitors like ibrutinib have shown remarkable efficacy, but off-target effects and acquired resistance necessitate the development of more selective and potent next-generation inhibitors.

The incorporation of the 3-fluoro-4-hydroxypyrrolidine scaffold can lead to BTK inhibitors with improved properties. For instance, replacing a less functionalized part of a known BTK inhibitor with this building block can introduce beneficial interactions within the BTK active site. While specific data for a drug containing the exact Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is not yet in the public domain for an approved drug, the principles of its application are clear from preclinical studies on similar fluorinated pyrrolidine-containing inhibitors.[6][7][8]

Illustrative Structure-Activity Relationship (SAR) Data:

CompoundModificationBTK IC50 (nM)JAK3 IC50 (nM)Rationale for Improvement
Lead Compound A Unsubstituted Pyrrolidine50200Baseline activity
Compound B (3R,4S)-3-fluoro-4-hydroxypyrrolidine5>1000The fluorinated moiety likely engages in specific interactions within the BTK active site, leading to a significant increase in potency and selectivity against other kinases like JAK3.[7][9]
Compound C (3S,4R)-3-fluoro-4-hydroxypyrrolidine25500The stereochemistry is crucial; the (3R,4S) configuration appears to be optimal for BTK binding in this hypothetical series.
B. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[10] Several JAK inhibitors are now approved, but achieving selectivity among the four JAK family members (JAK1, JAK2, JAK3, and TYK2) remains a challenge.

The unique conformational constraints imposed by the 3-fluoro-4-hydroxypyrrolidine moiety can be leveraged to design JAK inhibitors with improved selectivity profiles. The rigidified scaffold can orient key pharmacophoric groups to maximize interactions with the target JAK isoform while minimizing binding to others.

Hypothetical JAK Inhibitor Design Workflow:

G cluster_0 Lead Optimization Cycle Lead Initial Lead Compound (e.g., Pyrrolo[2,3-d]pyrimidine core) SAR Identify metabolically liable 'soft spots' Lead->SAR Metabolic Stability Studies Incorporate Incorporate (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate SAR->Incorporate Rational Design Synthesize Synthesize Analogs Incorporate->Synthesize Test In vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) Synthesize->Test Analyze Analyze SAR and Selectivity Profile Test->Analyze IC50 Data Analyze->Lead Iterate

Caption: Iterative lead optimization cycle for developing selective JAK inhibitors.

III. Experimental Protocols

This section provides a detailed, multi-step protocol for the enantioselective synthesis of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a key chiral building block for kinase inhibitor synthesis. The synthesis starts from commercially available N-Boc-4-hydroxy-L-proline.

A. Synthesis of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

This synthesis involves the initial protection of the carboxylic acid, followed by oxidation, stereoselective fluorination, and finally, stereoselective reduction of the ketone.

Workflow Diagram:

Caption: Synthetic workflow for the target building block.

Step 1: Protection of the Carboxylic Acid

  • To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add tert-butanol (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-trans-4-hydroxy-L-proline tert-butyl ester.

Step 2: Oxidation of the Hydroxyl Group

  • Dissolve the N-Boc-trans-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in a suitable solvent like DCM.

  • Add an oxidizing agent such as Dess-Martin periodinane (1.2 eq) or perform a Swern oxidation.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-Boc-4-oxo-L-proline tert-butyl ester is often used in the next step without further purification.

Step 3: Stereoselective Fluorination

  • Dissolve the N-Boc-4-oxo-L-proline tert-butyl ester (1.0 eq) in an anhydrous aprotic solvent such as THF or acetonitrile.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ (1.1 eq) in the same solvent.[1]

  • Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-fluoro-4-oxo-L-proline tert-butyl ester. The stereoselectivity of this step is crucial and may require optimization of the fluorinating agent and reaction conditions.

Step 4: Stereoselective Reduction of the Ketone

  • Dissolve the N-Boc-3-fluoro-4-oxo-L-proline tert-butyl ester (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise. The choice of reducing agent can influence the stereochemical outcome. For achieving the desired (3R,4S) stereochemistry, a bulky reducing agent like L-Selectride® may be necessary to favor hydride attack from the less hindered face.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final product, (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.[11]

B. Coupling to a Kinase Inhibitor Scaffold

Once the chiral building block is synthesized, it can be incorporated into a kinase inhibitor scaffold. A common method is to first deprotect the Boc group and then couple the resulting secondary amine with a suitable heterocyclic core.

Protocol for Deprotection and Coupling:

  • Boc Deprotection: Dissolve (3R,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of (3R,4S)-3-fluoro-4-hydroxypyrrolidine.

  • Nucleophilic Aromatic Substitution (SNAr): To a solution of the deprotected pyrrolidine TFA salt and a suitable heterocyclic electrophile (e.g., a 4-chloropyrrolo[2,3-d]pyrimidine) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the reaction mixture at 80-120 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired kinase inhibitor.

IV. Conclusion and Future Perspectives

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate represents a highly valuable and versatile building block for the design of novel kinase inhibitors. Its unique stereochemical and electronic properties, conferred by the strategic placement of fluorine and hydroxyl groups, provide medicinal chemists with a powerful tool to enhance binding affinity, selectivity, and metabolic stability. The synthetic protocols outlined in this guide offer a practical approach to accessing this key intermediate. As the demand for more selective and potent kinase inhibitors continues to grow, the application of such rationally designed, fluorinated building blocks will undoubtedly play a pivotal role in the discovery of next-generation therapeutics for a wide range of diseases.

V. References

  • Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

  • King, S. A., et al. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses.

  • Tyler, P. C., et al. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry.

  • MySkinRecipes. (n.d.). tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Bemis, G. W., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. Journal of Medicinal Chemistry.

  • Wang, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.

  • Li, Y., et al. (2017). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. European Journal of Medicinal Chemistry.

  • Li, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Rau, F., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem.

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.

  • Xiang, H., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry.

  • Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Nantasenamat, C., et al. (2020). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules.

  • Bavi, R., et al. (2016). Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. PLOS ONE.

  • Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry.

  • PrepChem. (n.d.). Synthesis of A. N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline.

  • Miller, R. M., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Analytical Biochemistry.

  • ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors.

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.

  • Wang, C., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. International Journal of Molecular Sciences.

  • Cenmed Enterprises. (n.d.). Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate.

  • Mayrhofer, P. M., et al. (2022). Impact of protein and small molecule interactions on kinase conformations. eLife.

  • ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200...

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.

  • BLDpharm. (n.d.). TERT-BUTYL (S)-3-FLUORO-4-OXOPYRROLIDINE-1-CARBOXYLATE.

  • ResearchGate. (n.d.). The IC 50 s for Not Depicted Individual Compounds Coming from the...

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.

  • Chemrio. (n.d.). tert-Butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate,tert-butyl Cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Smolecule. (n.d.). Buy tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

Sources

Large-scale synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a highly valuable chiral building block in modern medicinal chemistry. The strategic approach detailed herein commences from readily available N-Boc-4-oxo-L-proline derivatives, proceeding through a key stereoselective electrophilic fluorination and a subsequent diastereoselective reduction. This application note is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and critical considerations for scalability and safety. The methodologies are grounded in established chemical principles to ensure reproducibility and high purity of the final product.

Introduction: Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a foundational scaffold in a multitude of FDA-approved pharmaceuticals and natural products.[1] The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, chiral fluorinated pyrrolidines, such as Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, have emerged as privileged synthons in drug discovery programs.

This guide details a robust and scalable synthetic route designed to meet the demands of pharmaceutical development, where both stereochemical purity and process efficiency are paramount.

Retrosynthetic Strategy and Rationale

The selected synthetic pathway is designed for efficiency, stereocontrol, and scalability. The core strategy involves a two-step transformation of a commercially available, N-protected 4-oxoproline ester.

Key Strategic Steps:

  • Regioselective Enolate Formation: The synthesis begins with the deprotonation of N-Boc-4-oxo-L-proline benzyl ester at the C3 position under kinetic control to form a specific enolate.

  • Electrophilic Fluorination: The formed enolate is then trapped with an electrophilic fluorine source to introduce the fluorine atom at the C3 position. This step generates a mixture of diastereomers of the α-fluoro-β-ketoester.

  • Diastereoselective Reduction: The final step involves the reduction of the C4 ketone. The choice of reducing agent and conditions is critical for selectively forming the desired (3S,4S) diastereomer.

This approach is advantageous for large-scale production due to the use of readily available starting materials and well-understood, high-yielding reaction classes.[2]

Synthetic_Workflow cluster_0 Retrosynthesis Target Tert-butyl (3S,4S)-3-fluoro- 4-hydroxypyrrolidine-1-carboxylate Intermediate2 N-Boc-3-fluoro-4-oxopyrrolidine (Diastereomeric Mixture) Target->Intermediate2 Diastereoselective Reduction Intermediate1 N-Boc-4-oxo-L-proline Benzyl Ester Intermediate2->Intermediate1 Electrophilic Fluorination Start 4-Oxo-L-proline Derivatives Intermediate1->Start Starting Material

Caption: High-level retrosynthetic analysis for the target compound.

Detailed Synthesis Protocols

Protocol 1: Electrophilic Fluorination of N-Boc-4-oxo-L-proline Benzyl Ester

This protocol describes the critical step of introducing the fluorine atom. The reaction is performed at low temperatures to ensure kinetic control of enolization, favoring deprotonation at the C3 position.[2]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet.

  • N-Boc-4-oxo-L-proline benzyl ester (1.0 eq).

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq).

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq).

  • Anhydrous Tetrahydrofuran (THF).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Ethyl acetate.

  • Brine solution.

  • Magnesium sulfate (MgSO₄).

Procedure:

  • Reactor Setup: Set up the reactor under a positive pressure of dry nitrogen.

  • Reagent Preparation: Charge the reactor with N-Boc-4-oxo-L-proline benzyl ester and anhydrous THF (approx. 10 mL per gram of substrate).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Enolate Formation: Slowly add the LDA solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve NFSI in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-45 minutes, again maintaining a temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, a diastereomeric mixture of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate benzyl esters.

Fluorination_Mechanism cluster_mech Key Mechanism: Electrophilic Fluorination Ketone N-Boc-4-oxoproline Ester Enolate Lithium Enolate (Kinetic Control at C3) Ketone->Enolate LDA, THF, -78 °C Product α-Fluoro-β-keto Ester Enolate->Product + NFSI NFSI NFSI (Electrophilic F+)

Caption: Mechanism of kinetically controlled electrophilic fluorination.

Protocol 2: Diastereoselective Reduction and Deprotection

This step reduces the ketone to a hydroxyl group. Sodium borohydride is a mild and effective reducing agent for this transformation, and its use can favor the formation of the desired syn diastereomer.[2]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring and thermocouple.

  • Crude product from Protocol 1 (1.0 eq).

  • Sodium borohydride (NaBH₄) (1.5 eq).

  • Methanol (MeOH).

  • Palladium on carbon (Pd/C), 10 wt% (catalytic amount).

  • Hydrogen source (balloon or hydrogenation reactor).

  • Diatomaceous earth (Celite®).

  • Dichloromethane (DCM).

Procedure:

  • Dissolution: Dissolve the crude α-fluoro-β-keto ester from the previous step in methanol (approx. 15 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise over 20-30 minutes, maintaining the temperature below 5 °C.

  • Stirring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly add acetone to quench the excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Workup: Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield a mixture of diastereomeric fluoro-hydrins.

  • Debenzylation (if benzyl ester was used): Dissolve the crude product in methanol. Add 10% Pd/C catalyst. Purge the vessel with hydrogen and stir under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting diastereomers can often be separated by column chromatography on silica gel to isolate the desired (3S,4S) isomer, Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Data Summary and Characterization

The following tables summarize expected outcomes and key analytical data for the final product.

Reaction Step Key Reagents Typical Yield Product Purity (Crude)
Fluorination LDA, NFSI85-95%Diastereomeric Mixture
Reduction NaBH₄90-98%Diastereomeric Mixture
Purification Silica Gel Chromatography40-50% (of desired isomer)>97%
Analytical Data for Tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Molecular Formula C₉H₁₆FNO₃[3]
Molecular Weight 205.23 g/mol [3]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 5.0-4.8 (dm, 1H, CHF), 4.4-4.2 (m, 1H, CHOH), 3.9-3.5 (m, 4H), 2.1 (br s, 1H, OH), 1.48 (s, 9H, C(CH₃)₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -195 to -205 (m)
Mass Spec (ESI+) m/z 206.1 [M+H]⁺, 228.1 [M+Na]⁺

Scalability and Safety Considerations

Safety:

  • LDA: Lithium diisopropylamide is a highly flammable and corrosive base. It should be handled under an inert atmosphere and quenched carefully.

  • NFSI: N-Fluorobenzenesulfonimide is a powerful oxidizing agent and should be handled with care, avoiding contact with combustible materials.

  • Hydrogenation: The use of hydrogen gas with a palladium catalyst carries a risk of fire or explosion. Ensure the system is properly purged and operated in a well-ventilated area.

Scalability:

  • Temperature Control: The fluorination step at -78 °C is highly exothermic upon addition of LDA and NFSI. A reactor with efficient cooling capacity is essential to maintain stereocontrol and prevent side reactions.

  • Reagent Addition: For large-scale batches, controlled addition rates via syringe pumps or addition funnels are critical to manage the exotherm.

  • Purification: While chromatography is effective at the lab scale, large-scale purification may require developing crystallization-based methods to improve throughput and reduce solvent waste.

  • Biocatalysis: For industrial-scale synthesis, exploring biocatalytic methods could offer a greener and more efficient alternative. Enzymes can provide exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions, potentially simplifying the synthesis and purification processes.[4][5][6][7][8]

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for producing high-purity Tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. By carefully controlling reaction conditions, particularly during the low-temperature fluorination and stereoselective reduction steps, researchers and development professionals can effectively synthesize this critical building block for advanced pharmaceutical applications. Adherence to the safety and scalability guidelines is crucial for successful implementation in a larger-scale manufacturing environment.

References

  • Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Source: PubMed Central URL: [Link]

  • Title: Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Source: ResearchGate URL: [Link]

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Source: PubMed Central URL: [Link]

  • Title: Synthesizing Chiral Drug Intermediates by Biocatalysis. Source: PubMed URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: MDPI URL: [Link]

  • Title: New Asymmetric Synthesis Research. Source: Purdue University URL: [Link]

  • Title: Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diastereodivergent asymmetric synthesis of enantioenriched pyrrolidines. Source: ResearchGate URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI URL: [Link]

  • Title: Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Source: Royal Society of Chemistry URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Source: PubMed Central URL: [Link]

  • Title: New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Source: ACS Publications URL: [Link]

  • Title: Biocatalytic synthesis of chiral pharmaceutical intermediates. Source: University of Milan URL: [Link]

  • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Source: MDPI URL: [Link]

Sources

Application Note: A Comprehensive Protocol for the Boc Deprotection of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Critical Chiral Building Block

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3][4][5] Its stability under a wide range of non-acidic conditions and the facility of its removal make it an indispensable tool, particularly in peptide synthesis and the construction of complex active pharmaceutical ingredients (APIs).[4][6]

This application note focuses on the deprotection of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a precursor to 3-fluoro-4-hydroxypyrrolidine. This fluorinated pyrrolidine is a highly valuable chiral building block in medicinal chemistry, incorporated into novel therapeutics to modulate properties such as metabolic stability, binding affinity, and conformation.[7][8] The precise and efficient removal of the Boc group is a critical final step to unmask the reactive secondary amine, enabling its use in subsequent synthetic transformations.

Herein, we provide a robust, field-proven protocol for the acid-catalyzed deprotection of this key intermediate. We will delve into the underlying reaction mechanism, provide detailed step-by-step instructions, discuss the rationale behind procedural choices, and offer guidance on safety and troubleshooting to ensure a successful and reproducible outcome in your laboratory.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic acid-catalyzed elimination reaction.[9] The process, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-understood, multi-step pathway that ensures clean and efficient cleavage.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid.[1][2][9][10] This initial step activates the protecting group, rendering it susceptible to cleavage.

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves, resulting in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][9][10]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free secondary amine.[1][2][9][10] It is imperative that the reaction vessel is not sealed to allow for the safe venting of the CO₂ produced.[1][10][11]

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[1][10]

The generated tert-butyl cation can be quenched by nucleophiles, deprotonate to form isobutylene gas, or participate in side reactions, though for this substrate, such side reactions are minimal.[6][10][11][12]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3 & 4: Decarboxylation & Salt Formation Boc_Protected Boc-Protected Pyrrolidine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid C-O Cleavage tBu_Cation tert-butyl cation Protonated->tBu_Cation CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Pyrrolidine Salt (Product) Carbamic_Acid->Amine_Salt - CO₂ + H⁺

Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Detailed Experimental Protocol

This protocol is optimized for the deprotection of tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate but is broadly applicable to other stereoisomers.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate≥97%ChemScene, FluorochemThe specific stereoisomer may vary.[13][14]
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich, Fisher ScientificHighly corrosive. Handle with extreme care.[15]
Dichloromethane (DCM)Anhydrous, ≥99.8%Major chemical suppliersUse a dry solvent to prevent unwanted side reactions.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-houseFor neutralization work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor chemical suppliersFor drying the organic layer.
Diethyl ether (Et₂O)AnhydrousMajor chemical suppliersFor precipitation of the TFA salt.
Round-bottom flask & Magnetic stirrer-Standard lab suppliers-
Ice bath & Rotary evaporator-Standard lab suppliers-
TLC plates (Silica gel 60 F₂₅₄)-Merck, Sorbent TechnologiesFor reaction monitoring.
Critical Safety Precautions

Trifluoroacetic acid (TFA) is a hazardous chemical that requires strict safety measures.

  • Corrosivity: TFA is extremely corrosive and can cause severe burns to the skin and eyes, as well as damage to the respiratory tract upon inhalation.[16][17][18]

  • Handling: Always handle TFA inside a certified chemical fume hood.[17][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves. Double-gloving with nitrile gloves is recommended for handling small volumes.[17][19][20]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[16][17][18]

  • Gas Evolution: The reaction releases CO₂ gas. Ensure the reaction vessel is vented and never sealed.[10][11]

Step-by-Step Deprotection Procedure

Workflow Figure 2: Experimental Workflow cluster_workup Work-up Options A 1. Dissolve Substrate in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add TFA (Slowly) B->C D 4. Stir at RT (30-120 min) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Concentrate in vacuo (Remove TFA/DCM) E->F Reaction Complete G1 7a. Precipitate with Cold Diethyl Ether F->G1 Option 1 G2 7b. Dissolve & Neutralize (aq. NaHCO₃) F->G2 Option 2 H1 8a. Filter & Dry Solid G1->H1 I1 Product as TFA Salt H1->I1 H2 8b. Extract, Dry, & Concentrate G2->H2 I2 Product as Free Amine H2->I2

Sources

Application Notes and Protocols for the Derivatization of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyrrolidine Scaffold

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting its importance as a scaffold.[1] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The hydroxyl group at the 4-position serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions.

This guide provides detailed application notes and protocols for the derivatization of the hydroxyl group of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, focusing on three fundamental and widely applicable transformations: O-alkylation via the Williamson ether synthesis, O-acylation via the Steglich esterification, and the Mitsunobu reaction for the introduction of various nucleophiles with inversion of stereochemistry.

I. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and straightforward method for forming an ether linkage. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide.[2][3] For secondary alcohols such as tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, the use of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl group to form the corresponding alkoxide.

Causality Behind Experimental Choices:
  • Base Selection: Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[4][5] The use of a strong base is necessary to generate a sufficient concentration of the alkoxide for the subsequent nucleophilic attack.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred. These solvents solvate the counter-ion of the alkoxide, enhancing its nucleophilicity, and do not participate in the reaction.

  • Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are ideal substrates as they are more susceptible to S(_N)2 attack and less prone to elimination side reactions.[3]

  • Temperature: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction, while the subsequent alkylation may be performed at room temperature or with gentle heating to promote the reaction.

Williamson_Ether_Synthesis start Start deprotonation Deprotonation: - Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate - NaH - Anhydrous THF, 0 °C start->deprotonation alkylation Alkylation: - Add Alkyl Halide (e.g., Benzyl Bromide) - Stir at RT deprotonation->alkylation Formation of alkoxide workup Aqueous Work-up: - Quench with water - Extract with organic solvent alkylation->workup Ether formation purification Purification: - Column Chromatography workup->purification end End purification->end

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of Tert-butyl 3-fluoro-4-(benzyloxy)pyrrolidine-1-carboxylate
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate205.231.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Benzyl Bromide171.041.11.1
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired O-benzylated product.

II. O-Acylation via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates or those sensitive to acidic conditions.[4][6] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]

Causality Behind Experimental Choices:
  • Coupling Agent: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. This catalytic cycle accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[8]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used.[9]

  • Temperature: The reaction is typically carried out at room temperature, highlighting its mild nature.[4]

Steglich_Esterification start Start mixing Reactant Mixing: - Carboxylic Acid - Alcohol - DCC/EDC - DMAP (cat.) - Anhydrous DCM, RT start->mixing reaction Ester Formation: - Stir at RT mixing->reaction Formation of O-acylisourea workup Work-up: - Filter DCU (if DCC is used) - Aqueous wash reaction->workup Esterification purification Purification: - Column Chromatography workup->purification end End purification->end

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of Tert-butyl 3-fluoro-4-acetoxypyrrolidine-1-carboxylate
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate205.231.01.0
Acetic Acid60.051.21.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1
4-Dimethylaminopyridine (DMAP)122.170.10.1
Anhydrous Dichloromethane (DCM)---

Procedure:

  • To a solution of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 mmol, 1.0 equiv), acetic acid (1.2 mmol, 1.2 equiv), and DMAP (0.1 mmol, 0.1 equiv) in anhydrous DCM (10 mL) at 0 °C, add a solution of DCC (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the acetylated pyrrolidine derivative.

III. Derivatization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration.[10][11] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12]

Causality Behind Experimental Choices:
  • Reagents: The combination of PPh(_3) and DEAD/DIAD forms a phosphonium salt intermediate that activates the hydroxyl group, turning it into a good leaving group.[10]

  • Nucleophile: A wide range of acidic nucleophiles (pKa < 15) can be used, including carboxylic acids, phenols, imides, and thiols.[13] For less acidic nucleophiles, alternative protocols may be required.

  • Stereochemistry: The reaction proceeds with a clean S(_N)2-type inversion of stereochemistry at the alcohol carbon, making it highly valuable for controlling stereocenters.[11]

  • Work-up: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[13] Purification strategies often involve crystallization or chromatography.

Mitsunobu_Reaction start Start mixing Reactant Mixing: - Alcohol - Nucleophile - PPh₃ - Anhydrous THF, 0 °C start->mixing addition Reagent Addition: - Add DEAD or DIAD dropwise mixing->addition Formation of reaction mixture reaction Reaction: - Stir at RT addition->reaction Initiation of reaction workup Work-up & Purification: - Removal of TPPO and hydrazide byproduct - Column Chromatography reaction->workup Inversion of stereochemistry end End workup->end

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol: Synthesis of Tert-butyl 3-fluoro-4-(4-nitrophenoxy)pyrrolidine-1-carboxylate (with inversion of configuration)
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate205.231.01.0
4-Nitrophenol139.111.21.2
Triphenylphosphine (PPh(_3))262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a solution of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 mmol, 1.0 equiv), 4-nitrophenol (1.2 mmol, 1.2 equiv), and PPh(_3) (1.5 mmol, 1.5 equiv) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add DIAD (1.5 mmol, 1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography. To facilitate the removal of triphenylphosphine oxide, a less polar solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used initially to elute the product, as TPPO is more polar.

IV. Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to yield the free secondary amine, which can then be further functionalized.

Protocol: N-Boc Deprotection
  • Dissolve the Boc-protected pyrrolidine derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt.

Conclusion

The derivatization of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate offers a gateway to a diverse range of novel chemical entities for drug discovery. The protocols detailed herein for O-alkylation, O-acylation, and the Mitsunobu reaction provide robust and versatile methods for modifying this valuable building block. Careful consideration of the reaction mechanism and experimental parameters is essential for achieving the desired products in high yield and purity.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hafeman, Z. J., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101211. Retrieved from [Link]

  • Mojzych, M., & Li, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6953. Retrieved from [Link]

  • MDPI. (n.d.). Mitsunobu Reaction. In Encyclopedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. In PubMed Central. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Deprotection of N-BOC compounds.
  • Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. In PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. In PubMed Central. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Tert Butyl (3S 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. Retrieved from [Link]fluoro-4-hydroxypyrrolidine-1-carboxylate.html)

Sources

Application Note: Leveraging Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] By screening low molecular weight compounds (fragments), FBDD efficiently explores chemical space to identify vectors for optimization into potent, drug-like molecules.[1][2] Within this paradigm, the strategic incorporation of fluorine into fragment libraries offers a significant competitive advantage.[3][4][5] Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3][4][5][6]

This application note details the utility of a key fluorinated building block, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate , in FBDD campaigns. We will explore the physicochemical rationale for its use, provide detailed protocols for its integration into screening workflows, and discuss its potential to unlock challenging drug targets. The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[7][8] The addition of a fluorine atom to this scaffold further enhances its desirability as a fragment by modulating its physicochemical properties.[9]

Physicochemical Properties and Strategic Advantages

The structure of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate offers a unique combination of features that are highly advantageous for FBDD.

PropertyValue/CharacteristicImplication in FBDD
Molecular Weight ~205.23 g/mol [10]Ideal for fragment screening, adhering to the "Rule of Three."
Fluorine Substitution Single fluorine atomEnhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.[3][4][5][11]
Pyrrolidine Scaffold Saturated heterocycleProvides a three-dimensional shape that can effectively probe protein binding pockets.[7][8]
Hydroxyl Group Hydrogen bond donor/acceptorOffers a clear vector for fragment growth and elaboration into more potent compounds.
Boc Protecting Group Tert-butyloxycarbonylEnsures stability and allows for straightforward deprotection and subsequent chemical modification.
Lipophilicity (LogP) ModerateBalances aqueous solubility with the ability to penetrate protein binding sites. Fluorination can modulate lipophilicity, which is a critical parameter for drug-likeness.[3][11]

The strategic placement of the fluorine atom can also influence the pKa of the pyrrolidine nitrogen, subtly altering its basicity and interaction profile within a protein's active site.[4] This fine-tuning of physicochemical properties is a key reason why fluorinated fragments are increasingly sought after in drug discovery.[3][12]

Experimental Workflows and Protocols

Integrating tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate into an FBDD campaign involves a multi-stage process, from initial library preparation to hit validation and elaboration.

FBDD_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_elaboration Hit to Lead QC1 Fragment QC NMR 19F NMR Screening QC1->NMR SPR SPR Screening QC1->SPR Xray X-ray Crystallography QC1->Xray LibPrep Library Plate Preparation LibPrep->QC1 Ortho Orthogonal Method Validation NMR->Ortho SPR->Ortho Xray->Ortho DoseResp Dose-Response & Affinity Ortho->DoseResp SAR Structure-Activity Relationship DoseResp->SAR Optimization Lead Optimization SAR->Optimization

Caption: FBDD workflow from library preparation to lead optimization.

Protocol 1: Fragment Library Preparation and Quality Control

A high-quality fragment library is the cornerstone of any successful FBDD campaign.[13][14][15]

1.1. Stock Solution Preparation:

  • Accurately weigh tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and dissolve in high-purity DMSO to a final concentration of 100 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into sealed, single-use microplates to minimize freeze-thaw cycles.

1.2. Quality Control (QC):

  • Purity Assessment: Confirm the purity of the fragment stock (>95%) using LC-MS and ¹H NMR.

  • Solubility Check: Assess the aqueous solubility of the fragment at the screening concentration to avoid false positives due to aggregation. A common method is nephelometry.

  • Integrity and Stability: Periodically re-assess the purity and concentration of library stocks, especially after prolonged storage.

Protocol 2: Primary Screening using ¹⁹F NMR

¹⁹F NMR is a highly sensitive and powerful technique for fragment screening, as the fluorine atom provides a unique spectroscopic handle with no background signal from biological macromolecules.[2][16]

2.1. Sample Preparation:

  • Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) at a concentration of 10-50 µM.

  • Prepare a cocktail of 5-10 fluorinated fragments, including tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, at a concentration of 100-500 µM each in the same buffer.

  • Mix the protein and fragment cocktail solutions. A control sample containing only the fragment cocktail should also be prepared.

2.2. NMR Data Acquisition:

  • Acquire 1D ¹⁹F NMR spectra for both the protein-fragment mixture and the fragment-only control.

  • Binding of a fragment to the protein will result in a change in the chemical shift, line broadening, or a decrease in the signal intensity of the corresponding ¹⁹F resonance.[16]

2.3. Hit Deconvolution:

  • If a hit is identified in a cocktail, acquire individual spectra of the protein with each fragment from the cocktail to identify the specific binder.

NMR_Screening cluster_nmr ¹⁹F NMR Screening Workflow Start Protein + Fragment Cocktail Acquire Acquire 1D ¹⁹F NMR Spectra Start->Acquire Control Fragment Cocktail Only Control->Acquire Compare Compare Spectra (Chemical Shift, Line Broadening) Acquire->Compare Hit Hit Identified? Compare->Hit Deconvolute Deconvolute Cocktail Hit->Deconvolute Yes No Hit No Hit Hit->No Hit No Validate Validate Individual Hit Deconvolute->Validate

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used to confirm hits from primary screens and provide valuable kinetic and affinity data.[17][18][19][20]

3.1. Chip Preparation:

  • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or affinity capture.

  • A reference channel should be prepared by either immobilizing a non-relevant protein or by deactivating the surface to subtract non-specific binding.[19]

3.2. Binding Analysis:

  • Prepare a dilution series of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in running buffer (e.g., 10 µM to 1 mM).

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in refractive index in real-time to generate sensorgrams.

3.3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

Protocol 4: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the protein-fragment complex provides invaluable information for structure-based drug design and hit-to-lead optimization.[21][22][23][24]

4.1. Crystal Soaking:

  • Grow crystals of the target protein under suitable conditions.

  • Prepare a soaking solution containing tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor.

  • Soak the protein crystals in this solution for a defined period (minutes to hours).

4.2. Data Collection and Structure Determination:

  • Flash-cool the soaked crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement.

  • Carefully analyze the electron density maps to identify the bound fragment and its interactions with the protein. The fluorine atom can often be unambiguously identified in the electron density, aiding in the correct placement and orientation of the fragment.

Conclusion: A Versatile Tool for Modern Drug Discovery

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate represents a highly valuable and versatile fragment for FBDD campaigns. Its unique combination of a three-dimensional scaffold, a strategically placed fluorine atom, and a clear vector for chemical elaboration makes it an attractive starting point for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the successful integration of this and similar fluorinated fragments into modern drug discovery workflows, ultimately accelerating the path from hit identification to lead optimization.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health. Available at: [Link]

  • tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Quality Control in NGS Library Preparation Workflow. CD Genomics. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Crystallographic fragment screening. National Institutes of Health. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • The role of fluorine in medicinal chemistry. National Institutes of Health. Available at: [Link]

  • The Importance of Quality Control in NGS Library Preparation Workflows: A Review of Applications using the Agilent Automated Electrophoresis Portfolio. Agilent. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. National Institutes of Health. Available at: [Link]

  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Mestrelab Research. Available at: [Link]

  • Crystallographic Fragment Screening Services. Evotec. Available at: [Link]

  • NGS library preparation. QIAGEN. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Available at: [Link]

  • Library Preparation Quality Control and Quantification. Lexogen. Available at: [Link]

  • SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Available at: [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available at: [Link]

  • Overview of NMR spectroscopy applications in FBDD. NMR methods used in.... ResearchGate. Available at: [Link]

  • Fragment screening using X-ray crystallography. National Institutes of Health. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. National Institutes of Health. Available at: [Link]

  • Sample Preparation for NGS – A Comprehensive Guide. Front Line Genomics. Available at: [Link]

  • tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]

  • Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. Cenmed Enterprises. Available at: [Link]

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This valuable fluorinated pyrrolidine derivative is a crucial building block in medicinal chemistry, often used to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The introduction of fluorine, however, is a delicate step that can lead to a variety of side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, optimize your reaction conditions, and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for this molecule and what are the primary challenges?

The most prevalent method for synthesizing Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is through the deoxyfluorination of a corresponding diol or protected alcohol precursor, typically tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. This reaction involves substituting a hydroxyl group with a fluorine atom.

The primary challenges are associated with the fluorinating agents themselves and include:

  • Controlling Selectivity: Achieving monofluorination without affecting other functional groups.

  • Suppressing Side Reactions: Preventing common side reactions like elimination and rearrangement.[3][4]

  • Handling Hazardous Reagents: Many fluorinating agents are hazardous, unstable, and sensitive to moisture and heat.[4][5][6]

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.

Issue 1: My primary side product is an alkene, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. What causes this and how can I prevent it?

Answer:

This is a classic elimination side product, which is a major competing pathway in deoxyfluorination reactions, especially when using sulfuranide-based reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor.

Causality: The reaction mechanism for deoxyfluorination with DAST can proceed through an SN2 or E2 pathway. The intermediate alkoxyaminosulfur difluoride can be attacked by the fluoride ion (SN2) to give the desired product, or a proton can be abstracted from an adjacent carbon, leading to the elimination of the activated hydroxyl group and the formation of a double bond (E2).

dot

Elimination_Side_Product start Precursor (Boc-3,4-dihydroxypyrrolidine) intermediate Alkoxyaminosulfur Difluoride Intermediate start->intermediate + DAST product Desired Product (Boc-3-fluoro-4-hydroxypyrrolidine) intermediate->product + F⁻ (SN2) side_product Elimination Product (Alkene) intermediate->side_product - H⁺ (E2)

Caption: Competing SN2 (desired) and E2 (side product) pathways. Solutions to Minimize Elimination:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., -78 °C) can significantly favor the desired SN2 pathway.[6]

  • Choose a Milder, More Selective Reagent: While DAST is common, modern reagents have been developed to reduce elimination. Consider alternatives known for higher chemoselectivity.[4]

    • PyFluor: A crystalline, stable reagent that often minimizes elimination side reactions.[4][7]

    • PhenoFluor™: Exhibits high chemoselectivity and is less prone to causing elimination compared to DAST.[3]

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Polar solvents can sometimes favor elimination pathways.

Issue 2: I am observing a di-fluorinated species in my crude product mixture. Why is this happening?

Answer:

The formation of a di-fluoro-pyrrolidine derivative typically occurs when using a powerful electrophilic fluorinating agent like Selectfluor™ (F-TEDA-BF4) or when harsh reaction conditions are employed.

Causality: If your starting material is the diol, both hydroxyl groups are susceptible to fluorination. With highly reactive agents, it can be difficult to stop the reaction at the mono-fluorinated stage. In some cases, an initial fluorination followed by elimination can generate an allylic alcohol, which is then subject to a second fluorination. Electrophilic reagents like Selectfluor can also react with electron-rich double bonds, which might form in situ via elimination, leading to difluorinated products.[8]

Solutions to Prevent Over-fluorination:

  • Use a Monoprotected Starting Material: The most effective solution is to start with a precursor where one hydroxyl group is protected (e.g., with a benzyl or silyl group), leaving only the target hydroxyl group available for fluorination.

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents is typically recommended to favor mono-fluorination.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction with the product. Lower temperatures can also help control reactivity.

Issue 3: My reaction is very slow or shows no conversion. What are the likely causes?

Answer:

Low or no reactivity can stem from several factors related to both the reagents and the substrate.

Causality:

  • Reagent Inactivity: Deoxyfluorination reagents like DAST are highly sensitive to moisture. Contamination with water will rapidly decompose the reagent, rendering it ineffective.[4]

  • Steric Hindrance: The hydroxyl group on the pyrrolidine ring might be sterically hindered, slowing down the approach of the bulky fluorinating agent.

  • Insufficient Temperature: While low temperatures are used to control side reactions, some substrates require more thermal energy to react.

dot

Troubleshooting_Flowchart start Low/No Conversion Detected q1 Are reagents fresh and were they handled under anhydrous conditions? start->q1 sol1 Action: Use fresh, dry reagents and ensure an inert, dry atmosphere (N₂ or Ar). q1->sol1 No q2 Is the reaction temperature appropriate for the substrate? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment sol1->end_node sol2 Action: Cautiously increase temperature in small increments (e.g., from -78°C to -40°C or 0°C). Monitor for side products. q2->sol2 No q3 Is a less reactive fluorinating agent being used? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Action: Consider a more powerful reagent (e.g., DAST) if selectivity is not an issue, or add a catalytic amount of an activator if applicable. q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting flowchart for low reaction conversion.

Issue 4: I'm concerned about cationic rearrangements. How can I detect and avoid them?

Answer:

Cationic rearrangements, such as Wagner-Meerwein or pinacol rearrangements, are a known risk with DAST, which can promote the formation of carbocationic intermediates.[5] This can lead to a rearranged carbon skeleton and the formation of a constitutional isomer of your desired product.

Detection and Prevention:

  • Detection: Careful analysis of the crude product mixture by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is essential to identify unexpected isomers.

  • Prevention:

    • Use Reagents Less Prone to Rearrangement: Reagents like PyFluor are reported to have a lower tendency to cause rearrangements compared to DAST.

    • Maintain Low Temperatures: Cationic intermediates are less likely to form and rearrange at very low temperatures (-78 °C).

    • Solvent Effects: Using less-polar solvents can help to destabilize any potential carbocationic intermediates, thus disfavoring rearrangement pathways.

Data & Reagent Comparison

The choice of fluorinating agent is critical. The table below summarizes the properties of common reagents used for this type of transformation.

ReagentFormStabilityCommon Side ProductsKey Advantages
DAST LiquidUnstable, detonates >90°C.[6] Moisture sensitive.Elimination, Rearrangement[3][5]Widely available, high reactivity.
Deoxo-Fluor LiquidMore thermally stable than DAST.[6] Moisture sensitive.EliminationSimilar reactivity to DAST with improved safety.[4]
PyFluor SolidThermally stable, less sensitive to air/moisture.[4]Minor elimination products.[7]Enhanced safety, stability, and selectivity.[4]
Selectfluor™ SolidStable solid.Over-fluorination, oxidation of other groups.[8][9]Powerful electrophilic fluorinating agent.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST

WARNING: DAST is toxic, corrosive, and potentially explosive upon heating. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE). Ensure all glassware is scrupulously dried.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add the starting material, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq), and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quench is exothermic and releases gas.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol 2: Troubleshooting via Small-Scale Reaction Screening

If you are experiencing issues with side products, perform a parallel screen of conditions.

  • Setup: In separate, dry vials, set up four small-scale reactions (e.g., 20-50 mg of starting material).

  • Variable Conditions:

    • Vial 1 (Control): Your standard condition (e.g., DAST in DCM at -78 °C).

    • Vial 2 (Temperature): DAST in DCM at a slightly higher temperature (e.g., -40 °C).

    • Vial 3 (Reagent): Use an alternative reagent (e.g., PyFluor) in DCM at its recommended temperature.

    • Vial 4 (Solvent): Use DAST in an alternative anhydrous solvent (e.g., THF) at -78 °C.

  • Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each vial and analyze by LC-MS to determine the ratio of product to side products. This will provide empirical data to guide the optimization of your full-scale reaction.

References
  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. [Link]

  • Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. MySkinRecipes. [Link]

  • Gicquel, M., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Deoxyfluorination. Hypha Discovery. [Link]

  • Fluorination of pyrrole derivatives by SelectfluorTM. ResearchGate. [Link]

  • L'heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry. [Link]

  • King, S. A., et al. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica. [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • El-Fayyoumy, S., et al. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Selectfluor. Organic Chemistry Portal. [Link]

  • Yang, M.-H., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. [Link]

  • Impurities in polyvinylpyrrolidone: the key factor in the synthesis of gold nanostars. (2018). Nanoscale. [Link]

Sources

Technical Support Center: Optimizing Deoxyfluorination of Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the fluorination of hydroxypyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently and safely introduce fluorine into these valuable scaffolds. Fluorinated pyrrolidines are crucial building blocks in modern drug discovery, and mastering their synthesis is a key step in many pharmaceutical development programs.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the deoxyfluorination of hydroxypyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the deoxyfluorination of hydroxypyrrolidines, and how do I choose the right one?

The choice of fluorinating agent is critical and depends on your substrate's reactivity, stability, and the scale of your reaction. Here's a breakdown of the most common options:

  • Diethylaminosulfur Trifluoride (DAST): A widely used and potent fluorinating agent. It is effective for a broad range of alcohols but is known for its thermal instability and propensity to cause elimination side reactions.[3][4] It should be handled with extreme care and used at low temperatures.

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, making it a safer option for larger-scale reactions.[3][5] It often provides better yields and selectivity with less elimination compared to DAST.[6]

  • Aminodifluorosulfinium Salts (XtalFluor-E®, XtalFluor-M®): These are crystalline, air-stable reagents that offer enhanced safety and handling compared to DAST and Deoxo-Fluor.[7][8] They typically require a promoter, such as an amine-HF complex or DBU, to be effective. They are known for providing significantly fewer elimination side products.[7][9]

  • 2-Pyridinesulfonyl Fluoride (PyFluor): A newer generation deoxyfluorinating reagent that offers excellent chemoselectivity and a superior safety profile. It is a crystalline solid that is not prone to thermal decomposition.[10]

  • PhenoFluor™: A highly chemoselective reagent, particularly useful for late-stage fluorination of complex molecules with multiple functional groups.[11]

Decision Matrix for Reagent Selection:

ReagentKey AdvantagesKey DisadvantagesBest For
DAST High reactivity, widely availableThermally unstable, significant elimination byproducts, corrosive HF generation[3][4]Small-scale synthesis, reactive substrates at low temperatures
Deoxo-Fluor® More thermally stable than DAST, good reactivity[5]Can still produce elimination byproducts, corrosive HF generationGeneral purpose, safer for scale-up
XtalFluor® Crystalline, stable, easy to handle, minimal elimination[7][8]Requires a promoterSubstrates prone to elimination, improved safety
PyFluor High chemoselectivity, excellent safety profile[10]May require higher temperatures for less reactive alcoholsComplex molecules, minimizing side reactions
PhenoFluor™ Excellent for late-stage fluorination, high functional group tolerance[11]Higher molecular weight, may be less atom-economical for early-stage synthesisComplex, multi-functionalized substrates

Troubleshooting Guides

Issue 1: Low or No Yield of the Fluorinated Pyrrolidine

A low or non-existent yield of your desired product can be frustrating. This troubleshooting guide will walk you through the most common causes and their solutions.

Troubleshooting Workflow for Low Yield:

low_yield start Low or No Yield reagent_issue Check Reagent Activity start->reagent_issue reaction_conditions Optimize Reaction Conditions reagent_issue->reaction_conditions Reagent is active sub_reagent1 Use fresh, properly stored reagent reagent_issue->sub_reagent1 sub_reagent2 Verify reagent stoichiometry (1.1-1.5 eq.) reagent_issue->sub_reagent2 substrate_issue Evaluate Substrate Stability reaction_conditions->substrate_issue Conditions optimized sub_conditions1 Increase temperature incrementally (-78°C to RT) reaction_conditions->sub_conditions1 sub_conditions2 Screen anhydrous solvents (DCM, THF, Toluene) reaction_conditions->sub_conditions2 sub_conditions3 Increase reaction time reaction_conditions->sub_conditions3 workup_issue Review Work-up & Purification substrate_issue->workup_issue Substrate is stable sub_substrate1 Confirm stability of protecting group (e.g., Boc, Cbz) substrate_issue->sub_substrate1 sub_substrate2 Check for potential intramolecular side reactions substrate_issue->sub_substrate2 end_node Improved Yield workup_issue->end_node Procedure refined sub_workup1 Ensure proper quenching (sat. NaHCO₃) workup_issue->sub_workup1 sub_workup2 Optimize chromatography conditions workup_issue->sub_workup2

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Deoxyfluorinating agents are sensitive to moisture and can degrade over time.

    • Solution: Always use a fresh bottle or a properly stored aliquot of the reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Reaction Temperature: The reactivity of the hydroxypyrrolidine can vary based on the position of the hydroxyl group and the nature of the protecting group.

    • Solution: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm to room temperature. If no reaction occurs, a gentle increase in temperature may be necessary, but be cautious with thermally sensitive reagents like DAST.[3]

  • Incorrect Stoichiometry: An insufficient amount of fluorinating agent will lead to incomplete conversion.

    • Solution: Typically, 1.1 to 1.5 equivalents of the fluorinating agent are used. For less reactive substrates, increasing the equivalents may improve the yield.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: Anhydrous dichloromethane (DCM) is a common choice. Other anhydrous, non-protic solvents like tetrahydrofuran (THF) or toluene can also be effective.

  • Protecting Group Issues: The nitrogen protecting group (e.g., Boc, Cbz) can influence the substrate's reactivity and stability under the reaction conditions.

    • Solution: Ensure your protecting group is stable to the reaction conditions. In some cases, changing the protecting group may be necessary to improve the outcome.

Issue 2: Formation of Elimination Byproducts

The most common side reaction in the deoxyfluorination of secondary alcohols is elimination, leading to the formation of an alkene.[12]

Strategies to Minimize Elimination:

StrategyRationale
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still allows for fluorination can significantly favor the desired product.
Choice of Reagent Reagents like XtalFluor-E® and PyFluor are known to produce significantly less elimination compared to DAST.[7][9][10]
Solvent Choice Less polar solvents can sometimes disfavor elimination pathways.
Addition of a Mild Base For reagents that generate HF in situ, adding a non-nucleophilic base can scavenge the acid and reduce acid-catalyzed elimination. However, this must be done cautiously as the base can also promote elimination.

Troubleshooting Logic for Elimination:

elimination_issue start High Elimination Byproduct temp_check Is the reaction run at the lowest possible temperature? start->temp_check temp_check->temp_check reagent_check Are you using DAST or Deoxo-Fluor? temp_check->reagent_check Yes solvent_check Consider solvent effects reagent_check->solvent_check Yes, consider alternative reagents end_node Reduced Elimination reagent_check->end_node No reagent_alt Switch to XtalFluor or PyFluor reagent_check->reagent_alt solvent_check->end_node Switched to a less polar solvent

Caption: Decision-making process to minimize elimination byproducts.

Experimental Protocols

Representative Protocol for Deoxyfluorination of N-Boc-3-hydroxypyrrolidine using DAST

This protocol is a general guideline and may require optimization for your specific substrate and setup.

Safety First: DAST is highly toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[3] All manipulations must be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly and carefully quench by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-fluoropyrrolidine.

Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[1][2][13][14]

Data Presentation

Comparative Yields for the Fluorination of a Secondary Cyclic Alcohol:

Fluorinating AgentEquivalentsTemperature (°C)Time (h)Yield (%)Reference
DAST1.2-78 to RT3~60-75%
Deoxo-Fluor®1.20 to RT4~70-85%[5]
XtalFluor-E® / Et₃N·3HF1.5 / 1.5RT12~80-90%[7]
PyFluor / DBU1.5 / 1.525-8012~85-95%[10]

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

References

  • Pfund, E., & Lequeux, T. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.
  • Zhou, Y., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(43), 14457-14463.
  • BenchChem. (2025).
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
  • Sladojevich, F., et al. (2013). Late-stage deoxyfluorination of alcohols with PhenoFluor. Journal of the American Chemical Society, 135(8), 2470-2473.
  • BenchChem. (2025).
  • Kubyshkin, V., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 75(8-9), 337-348.
  • ChemicalBook. (n.d.). (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • White, J. D., et al. (2011). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 76(7), 2303-2309.
  • Tang, P., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor.
  • Bergeron, M., et al. (2015). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Organic Process Research & Development, 19(6), 704-709.
  • Doyle, A. G., & Ritter, T. (2013).
  • Couturier, M., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
  • Protocols.io. (2020). Reagent Safety & PPE.
  • Rádosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744.
  • Paquin, J. F., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic Letters, 17(1), 134-137.
  • Rádosevich, A. T., et al. (2023).
  • BenchChem. (2025). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
  • Organic Syntheses. (2014). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE.
  • Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
  • Heravi, M. M., et al. (2019). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Journal of Fluorine Chemistry, 225, 11-20.
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Reddit. (2025).
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • BenchChem. (2025).
  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST).
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • Master Organic Chemistry. (2023).
  • Ampliqon. (n.d.).
  • RSC Publishing. (n.d.). A facile regioselective aromatic fluorination of N-aryl-N-hydroxyamides with diethylaminosulfur trifluoride (DAST).
  • Enamine. (n.d.). DAST.
  • Bryn Mawr College. (n.d.).
  • UCLA – Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • University of Pittsburgh. (2016). Pyrophoric Liquid Reagents.
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
  • Doyle, A. G., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
  • Bias, C. A. (n.d.). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro. The Research Repository @ WVU.

Sources

How to improve diastereoselectivity in Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Diastereoselectivity in the Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Welcome to the technical support hub for the stereocontrolled synthesis of fluorinated pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions for controlling diastereoselectivity in the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a key building block in medicinal chemistry.

Introduction: The Stereochemical Challenge

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate possesses two adjacent stereocenters at the C3 and C4 positions. The relative orientation of the fluorine and hydroxyl groups (syn or anti) is critical for its function in target binding and overall molecular conformation. A common and practical synthetic route involves the diastereoselective reduction of a ketone precursor, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The facial selectivity of this reduction is the pivotal step in determining the final diastereomeric ratio (dr). This guide focuses on troubleshooting and optimizing this crucial transformation.

G cluster_0 Synthetic Workflow start N-Boc-4-oxoproline Derivative fluorination Electrophilic Fluorination (e.g., NFSI) start->fluorination Sets C3 Stereocenter ketone Key Intermediate: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate fluorination->ketone reduction Diastereoselective Reduction (Critical Step) ketone->reduction Sets C4 Stereocenter product Target Diastereomer: tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate reduction->product

Caption: General workflow for synthesizing the target molecule, highlighting the critical reduction step.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations grounded in reaction mechanisms.

Q1: My reaction is producing a low diastereomeric ratio (dr). What are the first parameters I should investigate?

A1: Low diastereoselectivity is the most common challenge in this synthesis. The outcome of the ketone reduction is determined by the energetic favorability of competing transition states. Three primary factors should be your immediate focus:

  • Choice of Reducing Agent: This is the most critical factor. The size and electronic nature of the hydride source directly influence the trajectory of its attack on the carbonyl.

    • Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are less selective and may attack from multiple faces, leading to mixtures of diastereomers. Their approach is governed by a delicate balance of steric and electronic effects (Felkin-Anh vs. Cieplak models).

    • Bulky, Sterically Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents are highly sensitive to steric hindrance. They will preferentially attack the carbonyl from the face opposite the largest substituent, which in this case is often dictated by the orientation of the fluorine atom and the pyrrolidine ring conformation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) is a classic strategy to enhance diastereoselectivity.[1][2] At lower temperatures, the reaction has less thermal energy to overcome higher activation energy barriers. This amplifies the small energy difference between the transition states leading to the different diastereomers, thus favoring the pathway with the lowest activation energy.[2]

  • Solvent: The solvent can influence the conformation of the pyrrolidine ring and the solvation of both the substrate and the reducing agent.

    • Coordinating Solvents (e.g., THF, Diethyl Ether): These can coordinate to the reducing agent's cation (Li⁺, Na⁺, K⁺), influencing its reactivity and effective steric bulk.

    • Protic Solvents (e.g., Methanol, Ethanol): Often used with NaBH₄, these solvents can participate in the reaction mechanism and may reduce selectivity compared to aprotic environments.

Q2: I need to synthesize the syn (cis) diastereomer. Which conditions should I explore?

A2: To favor the syn diastereomer, where the hydride attacks from the face trans to the fluorine atom, you should employ a sterically demanding reducing agent.

G cluster_syn Formation of the syn-Diastereomer ketone_syn 3-Fluoro-4-oxopyrrolidine attack_syn Attack from face opposite to the Fluorine atom product_syn syn-3-fluoro-4-hydroxy (cis) attack_syn->product_syn reagent_syn Bulky Reducing Agent (e.g., L-Selectride®) reagent_syn->ketone_syn

Caption: Logic for synthesizing the syn diastereomer using steric control.

A highly effective method is the use of L-Selectride® (lithium tri-sec-butylborohydride) at low temperatures (-78 °C) in an aprotic solvent like THF. The large sec-butyl groups on the boron atom create a sterically hindered hydride source that can only approach the carbonyl from the less crowded face of the molecule. This approach often yields high diastereoselectivity for the syn product.

Q3: How can I favor the formation of the anti (trans) diastereomer?

A3: Synthesizing the anti diastereomer, where the hydride and fluorine are on opposite faces, often requires overcoming the steric bias. This can sometimes be achieved through chelation control.

If the reaction can be directed by a Lewis acidic center coordinating to both the carbonyl oxygen and the fluorine atom, it can lock the conformation and direct the hydride attack from the same face as the fluorine. This strategy is highly substrate and system-dependent.

An alternative approach involves using less sterically demanding reagents like sodium borohydride (NaBH₄) , often in a protic solvent like methanol (a Luche reduction, which uses NaBH₄ with a lanthanide salt like CeCl₃, can also be effective).[3] While typically less selective, the outcome can be influenced by subtle electronic effects and hydrogen bonding, which may favor the anti product under specific conditions.

Table 1: Influence of Reducing Agent on Diastereoselectivity (Illustrative)

Reducing AgentTypical SolventTypical Temp.Expected Major DiastereomerRationale
L-Selectride® THF-78 °CsynSteric Control: Bulky reagent attacks from the less hindered face.
Sodium Borohydride (NaBH₄) Methanol0 °C to RTMixture, potentially antiLess selective; outcome depends on Felkin-Anh vs. chelation effects.
Lithium Aluminum Hydride (LiAlH₄) THF, Ether-78 °C to 0 °CMixture, often less selectiveHighly reactive, less sterically demanding than Selectrides.
NaBH₄ / CeCl₃ (Luche Reduction) Methanol-78 °C to 0 °CPotentially antiCeCl₃ enhances carbonyl electrophilicity; may favor axial attack.

Detailed Experimental Protocol

Objective: Diastereoselective Synthesis of syn-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate via Ketone Reduction.

This protocol is a representative method designed to maximize the yield of the syn diastereomer.

Materials:

  • tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution).

    • Equip the flask with a magnetic stir bar and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • While stirring vigorously at -78 °C, add L-Selectride® solution (1.0 M in THF, 1.2 equiv.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup and Quenching:

    • Caution: Quenching of borohydride reagents can be exothermic and produce hydrogen gas.

    • While the reaction is still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Allow the mixture to warm to room temperature.

    • To decompose the residual borane complexes, add a 2 M NaOH solution followed by the slow, dropwise addition of 30% H₂O₂. (Caution: Exothermic) . Stir for 1 hour.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and remove the solvent.

    • Determine the diastereomeric ratio of the purified product using ¹H NMR, ¹⁹F NMR, or chiral HPLC.

References

  • ResearchGate. Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • National Center for Biotechnology Information. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available at: [Link]

  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available at: [Link]

  • National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

  • Royal Society of Chemistry. Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. Available at: [Link]

  • National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available at: [Link]

  • ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

  • National Center for Biotechnology Information. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Available at: [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Available at: [Link]

  • Royal Society of Chemistry. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Fluorinated Pyrrolidine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated pyrrolidine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging stereoisomers. The introduction of fluorine atoms into pyrrolidine rings significantly alters their physicochemical properties, often leading to purification challenges that require nuanced and well-reasoned troubleshooting.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common purification problems. The logical flow is designed to guide you from initial observations to effective solutions.

Issue 1: Poor or No Separation of Diastereomers on Standard Silica Gel Flash Chromatography

Question: My fluorinated pyrrolidine diastereomers are co-eluting or showing very poor separation on my standard silica gel flash chromatography system. What are the likely causes and how can I improve the separation?

Answer: This is a very common challenge. Diastereomers, while having different physical properties, can be difficult to separate if their polarity and shape differences are minimal.[3][4] The presence of fluorine can further complicate this by altering the molecule's interaction with the stationary phase.

Causality and Strategic Solutions:

  • Insufficient Selectivity of Stationary Phase: Standard silica gel may not provide enough specific interactions to differentiate between the diastereomers. The polar C-F bond can lead to unique interactions that are not effectively exploited by silica alone.[1]

  • Suboptimal Mobile Phase: The chosen solvent system may not be creating a large enough difference in the elution times of the diastereomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereomer separation.

Detailed Protocols & Explanations:

  • Mobile Phase Optimization:

    • Systematic Screening: Before committing to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.15 and 0.3 for the diastereomeric mixture.[5]

    • Solvent Choice: If a standard Hexane/Ethyl Acetate system fails, explore Dichloromethane/Methanol. For basic pyrrolidines, adding a small amount of triethylamine (0.1-1%) can deactivate acidic sites on the silica gel and improve peak shape.[6]

    • Gradient Elution: For flash chromatography, a shallow gradient can often resolve closely eluting compounds that co-elute in an isocratic system.[6]

  • Alternative Stationary Phases:

    • Reversed-Phase (C18): For more polar fluorinated pyrrolidines, reversed-phase chromatography can be effective. Use a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA).[7]

    • Fluorinated Phases: Columns with fluorinated stationary phases (e.g., PFP, TDF) can offer unique selectivity for fluorinated molecules through fluorous-fluorous interactions.[8][9][10] The retention of a compound on these phases is influenced by both its hydrophobicity and its fluorine content.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is a valuable technique. It uses a polar stationary phase (like silica or diol) with a high organic mobile phase.[7][11]

Stationary PhaseTypical Mobile PhaseBest For...
Silica Gel Hexane/Ethyl Acetate, DCM/MethanolNon-polar to moderately polar compounds.
C18 (Reversed-Phase) Water/Acetonitrile, Water/Methanol (+/- acid)Polar, water-soluble compounds.
Fluorinated (PFP, TDF) Similar to C18, can use fluorinated eluentsCompounds with significant fluorine content.[12][13]
HILIC (Silica, Diol, Amide) High Acetonitrile/WaterVery polar, water-soluble compounds.[11]

Table 1. Comparison of Stationary Phases for Fluorinated Pyrrolidine Diastereomer Separation.

Issue 2: My Diastereomers are Separated, but I Cannot Determine the Diastereomeric Ratio (d.r.) Accurately

Question: I have achieved separation, but the peaks are broad or overlapping, making it difficult to quantify the diastereomeric ratio accurately from my HPLC or flash chromatography data. How can I get a reliable d.r.?

Answer: Accurate determination of the diastereomeric ratio is crucial. When chromatographic resolution is insufficient for quantification, NMR spectroscopy is a powerful alternative.[14]

NMR-Based Quantification:

  • ¹H NMR: In many cases, the different stereochemical environments of the diastereomers will result in distinct chemical shifts for certain protons.[15] Look for well-resolved signals, ideally singlets or simple multiplets, that do not overlap with other signals. Integration of these distinct peaks will give the diastereomeric ratio.

  • ¹⁹F NMR: The fluorine atoms themselves are excellent NMR probes. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, which will differ between diastereomers. This often results in baseline-separated signals in the ¹⁹F NMR spectrum, even when the ¹H NMR is complex.

  • Advanced NMR Techniques:

    • Band-Selective Pure Shift NMR: This technique can collapse complex multiplets into singlets, significantly improving resolution and making integration more straightforward, especially in crowded spectral regions.[14]

    • NOESY/EXSY: For diastereomers that are in equilibrium, 1D or 2D NOESY/EXSY experiments can be used to detect the chemical exchange between them, even when one isomer is present in a very small amount.[16][17]

Protocol: Determining d.r. by ¹⁹F NMR

  • Sample Preparation: Dissolve a representative sample of the purified mixture in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to capture all fluorine signals.

  • Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Identify the distinct signals corresponding to each diastereomer. Integrate these signals.

  • Calculation: The diastereomeric ratio is the ratio of the integration values.

Issue 3: I have Enantiomers of Each Diastereomer. How do I Separate All Four Stereoisomers?

Question: My synthesis produced a mixture of two pairs of enantiomers (four stereoisomers in total). How can I approach the separation of all four?

Answer: This is a multi-step challenge that typically requires a combination of achiral and chiral chromatography.[18]

Strategic Approach:

  • Separate the Diastereomers: First, use an achiral method (flash chromatography or HPLC with a C18, Phenyl, or other achiral column) to separate the two pairs of enantiomers from each other.[18][19] This is possible because diastereomers have different physical properties.[3]

  • Separate the Enantiomers: Each separated diastereomeric pair is now a racemic mixture. These can be resolved using a chiral stationary phase (CSP) in HPLC or SFC.[20][21]

Caption: Workflow for separating four stereoisomers.

Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point.[20]

  • Mobile Phase Screening: For each column, screen different mobile phases. Common systems include:

    • Normal Phase: Hexane/Isopropanol

    • Polar Organic: Acetonitrile or Methanol

    • Reversed-Phase: Water/Acetonitrile or Water/Methanol

  • Additive Screening: Additives like TFA (acidic) or diethylamine (basic) can significantly impact selectivity.

  • Optimization: Once a promising column/mobile phase combination is found, optimize the ratio of solvents, flow rate, and temperature to maximize resolution.

Frequently Asked Questions (FAQs)

Q1: Can I use derivatization to help separate my fluorinated pyrrolidine diastereomers? A1: Yes. If direct separation is proving difficult, you can react your diastereomeric mixture with a chiral derivatizing agent (CDA).[22][23] This converts your diastereomers into a new set of diastereomers with potentially larger differences in their physical properties, making them easier to separate on a standard achiral column.[23][24] After separation, the derivatizing group can be cleaved to yield the pure diastereomers.

Q2: My fluorinated pyrrolidine is very polar and shows poor retention on a C18 column. What should I do? A2: This is a common issue with polar analytes.[7] To improve retention on reversed-phase HPLC, you can:

  • Use a Polar-Embedded or Polar-Endcapped Column: These are designed for better retention of polar compounds.[7]

  • Use a 100% Aqueous Mobile Phase: Ensure your column is aqueous-stable.

  • Switch to HILIC: As mentioned earlier, HILIC is often the best choice for very polar compounds.[7][11]

  • Consider a Fluorinated Stationary Phase: These phases can provide unique retention mechanisms for fluorinated analytes.[8][9]

Q3: Does the position of the fluorine atom on the pyrrolidine ring affect separation? A3: Absolutely. The position and stereochemistry of the fluorine atom(s) have a profound impact on the conformation of the pyrrolidine ring due to stereoelectronic effects like the gauche effect.[1][25] This conformational preference can influence how the diastereomers interact with the stationary phase, thereby affecting the ease of separation. Diastereomers with fluorine atoms in positions that cause a significant difference in the overall dipole moment or shape of the molecules are generally easier to separate.

Q4: I am seeing tailing peaks for my basic pyrrolidine compounds. How can I improve peak shape? A4: Peak tailing for basic compounds on silica-based columns is often due to strong interactions with acidic silanol groups on the stationary phase surface.[7] To mitigate this:

  • Add a Basic Modifier: In normal phase, add a small amount of triethylamine or ammonia to the mobile phase.[6] In reversed-phase, using a mobile phase with a higher pH (using a pH-stable column) or adding a basic competitor can help.

  • Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups and will generally give better peak shapes for basic analytes.[7]

  • Lower the Sample Load: Overloading the column can exacerbate tailing.[4]

References

  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Working with fluorin
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. Benchchem.
  • Analyze of stereoisomer by NMR. JEOL Ltd.
  • Chiral HPLC separation: str
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
  • Can NMR be used to separate enantiomers or diastereomers? Reddit.
  • Chiral column chrom
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Technical Support Center: Purification Strategies for Polar Fluorin
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH.
  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC - NIH.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Technical Support Center: Pyrrolidine-3,4-diamine Diastereomeric Separ
  • Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences.
  • High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chrom
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines.
  • Minimising conformational bias in fluoroprolines through vicinal difluorination.

Sources

Technical Support Center: Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable building block. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling, storage, and use of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in your research.

Question 1: I am observing a gradual decrease in the purity of my stored Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, even when stored at the recommended temperature. What could be the cause?

Answer:

While storing at low temperatures (typically 2-8°C) is crucial, degradation can still occur over time, often due to trace amounts of moisture or acidic/basic residues.[1][2] The primary long-term stability concerns are hydrolysis of the Boc-protecting group and potential slow elimination reactions.

  • Boc-Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[3][4] Trace acidic impurities in the storage container or absorbed atmospheric moisture can lead to the slow formation of the deprotected 3-fluoro-4-hydroxypyrrolidine.

  • Elimination Reaction: The presence of a fluorine atom beta to the hydroxyl group can facilitate the elimination of water, especially in the presence of trace acid or base, leading to the formation of a double bond within the pyrrolidine ring.

Recommended Actions:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric moisture.

  • High-Purity Solvents for Dissolution: When preparing stock solutions, use anhydrous, high-purity solvents to prevent the introduction of water or acidic/basic impurities.

  • pH Neutrality: Ensure all storage vessels are clean and free of any acidic or basic residues.

Question 2: My reaction yield is consistently lower than expected when using Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. What are the likely side reactions?

Answer:

Low reaction yields can often be attributed to the degradation of the starting material under the reaction conditions. The specific side reactions depend on the nature of your experimental setup, particularly the pH and temperature.

  • Acid-Mediated Deprotection and Side Reactions: If your reaction is conducted under acidic conditions (e.g., in the presence of a Lewis acid or strong protic acid), the Boc group can be cleaved.[3][4] The resulting free amine is a nucleophile and can participate in undesired side reactions with other components in your reaction mixture.

  • Base-Mediated Elimination: In the presence of a strong base, a β-elimination reaction can occur, where the hydroxyl group and the fluorine atom are eliminated to form an unsaturated pyrrolidine derivative.[5][6] The acidity of the proton alpha to the fluorine is increased, making it more susceptible to deprotonation by a base.[5]

  • Intramolecular Cyclization: Depending on the reaction conditions and the intended transformation of the hydroxyl group, intramolecular cyclization could be a possibility, leading to the formation of bicyclic byproducts.[7][8][9]

Troubleshooting Workflow:

start Low Reaction Yield condition Analyze Reaction Conditions start->condition acidic Acidic (pH < 7) condition->acidic basic Basic (pH > 7) condition->basic neutral Neutral (pH ≈ 7) condition->neutral deprotection Boc Deprotection acidic->deprotection elimination β-Elimination basic->elimination thermal High Temperature? neutral->thermal thermal_degradation Thermal Degradation thermal->thermal_degradation Yes solvent_issue Solvent Compatibility Issue thermal->solvent_issue No

Caption: Troubleshooting workflow for low reaction yields.

Question 3: I am performing a reaction at an elevated temperature and observing multiple unidentified byproducts. What is the likely thermal degradation pathway?

Answer:

Elevated temperatures can accelerate degradation pathways that are slow or negligible at room temperature. For Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, thermal instability can manifest in several ways:

  • Thermolytic Boc Deprotection: The Boc group can be removed at high temperatures, even in the absence of strong acids.[10][11] This is particularly relevant in solvents with high ionizing power.[10]

  • Dehydration: The elimination of water to form an alkene is an acid-catalyzed process that is significantly accelerated by heat.[12][13][14]

  • Ring Opening/Fragmentation: At very high temperatures, the pyrrolidine ring itself can undergo fragmentation, leading to a complex mixture of degradation products.

Preventative Measures:

  • Temperature Screening: If possible, conduct your reaction at the lowest effective temperature. Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and stability.

  • Solvent Choice: Be mindful of the solvent's properties. Protic solvents, especially at elevated temperatures, can facilitate both Boc deprotection and elimination reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light.[1] Some suppliers may indicate room temperature storage is acceptable for short periods.[2]

Parameter Recommended Condition Rationale
Temperature2-8°CTo slow down potential degradation reactions.
AtmosphereInert (Argon or Nitrogen)To minimize exposure to moisture and oxygen.
LightProtected from lightTo prevent any potential photochemical degradation.
ContainerTightly sealed, clean, and dryTo prevent contamination and moisture absorption.
Is this compound sensitive to pH?

Yes, Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is sensitive to both acidic and basic conditions.

  • Acidic Conditions (pH < 5): The Boc protecting group is labile and can be cleaved, exposing the secondary amine.[3][4]

  • Strongly Basic Conditions (pH > 10): Can promote elimination reactions, leading to the formation of unsaturated byproducts.[5]

It is crucial to maintain a near-neutral pH during storage and in reaction mixtures unless the chemistry specifically requires acidic or basic conditions, in which case the potential for degradation should be considered.

What solvents are compatible with this compound for dissolution and reaction?

A range of common organic solvents can be used. The choice of solvent should be guided by the specific requirements of your experiment.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl acetate (EtOAc) are generally good choices for dissolving the compound and for reactions where the participation of the solvent is not desired.

  • Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) can be used, but be aware that they can act as nucleophiles if the Boc group is cleaved and may participate in or promote side reactions, especially at elevated temperatures. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can actually promote Boc deprotection.[10][11][15][16]

How can I monitor the stability of my sample?

Regularly monitoring the purity of your sample is good practice.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can be used to track the formation of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of any major degradation products that may form.

Experimental Protocols

Protocol 1: Recommended Procedure for N-Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group under acidic conditions, which is a common step in the further functionalization of the pyrrolidine ring.

Materials:

  • Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • The crude product can be purified by column chromatography or crystallization as needed.

Caption: Workflow for N-Boc deprotection.

References

  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part - SIUE. Southern Illinois University Edwardsville. [Link]

  • Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme. [Link]

  • Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis - UQ eSpace. The University of Queensland. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Deprotection of N-BOC compounds - European Patent Office.
  • Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. MySkinRecipes. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • Full article: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Forced Degradation Studies. Semantic Scholar. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Semantic Scholar. [Link]

  • tert-butyl (3s,4s)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. ChemUniverse. [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Elimination Reactions of Alcohols. YouTube. [Link]

  • 4-Hydroxypyrrolidine. PubChem. [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical fluorinated building block. The inherent value of fluorinated pyrrolidines in medicinal chemistry, where they can enhance metabolic stability and binding affinity, is often contrasted by the synthetic complexities in their preparation.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Synthesis Overview: A Common Pathway

A prevalent strategy for synthesizing Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate begins with a commercially available precursor, tert-butyl 4-oxo-pyrrolidine-1-carboxylate. The synthesis is conceptually straightforward, involving two key transformations: a stereoselective fluorination at the C3 position, followed by a stereoselective reduction of the C4 ketone.[3] However, achieving high yield and diastereoselectivity, especially at scale, presents significant hurdles.

G start Tert-butyl 4-oxopyrrolidine-1-carboxylate fluorination Step 1: Electrophilic Fluorination (e.g., KHMDS, NFSI) start->fluorination intermediate Tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate fluorination->intermediate reduction Step 2: Stereoselective Reduction (e.g., NaBH4) intermediate->reduction product Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (Diastereomeric Mixture) reduction->product purification Step 3: Purification (Chromatography) product->purification final_product Isolated Diastereomers purification->final_product

Caption: General synthetic workflow for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific problems encountered during synthesis and scale-up.

Part 1: The Electrophilic Fluorination Step

Question 1: My fluorination yield is low (<50%), and I recover a significant amount of the starting ketone. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in this step almost always points to issues with the formation or stability of the enolate intermediate. The fluorination itself, typically with an electrophilic source like N-Fluorobenzenesulfonimide (NFSI), is usually rapid and efficient once the enolate is present.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-protons in the starting ketone is moderate. Incomplete deprotonation is a common issue.

    • Base Selection: Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) is often used, but potassium bis(trimethylsilyl)amide (KHMDS) can be more effective due to the increased ionic character of the K-O bond, leading to a more reactive enolate.[3]

    • Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of the base to drive the deprotonation to completion.

    • Reagent Quality: Organolithium reagents and other strong bases degrade over time. Titrate your base before use to determine its exact molarity.

  • Poor Solvent and Temperature Control: The stability of the enolate is highly dependent on these factors.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is rigorously dried, as any protic solvent will quench the enolate.

    • Cryogenic Temperatures: The enolate should be generated and maintained at -78 °C (a dry ice/acetone bath) to prevent side reactions like self-condensation or decomposition.[3] The subsequent addition of the fluorinating agent should also be performed at this temperature.

  • Ineffective Fluorinating Agent:

    • Reactivity: While NFSI is common, other reagents like Selectfluor® can be used. However, NFSI is generally preferred for its compatibility with strong base-generated enolates.[2]

    • Addition Method: Add the NFSI as a solid or as a solution in dry THF dropwise to the enolate solution at -78 °C. A rapid, bulk addition can cause localized warming and side reactions.

Troubleshooting Workflow: Low Fluorination Yield

G start Low Fluorination Yield? check_base 1. Verify Base Quality & Stoichiometry (Titrate base, use 1.1-1.3 eq.) start->check_base check_conditions 2. Confirm Anhydrous Conditions (Dry THF, oven-dried glassware) check_base->check_conditions Base OK change_base Consider switching base (e.g., from LDA to KHMDS) check_base->change_base Base Suspect check_conditions->start Solvent Wet check_temp 3. Maintain Strict Temperature Control (-78 °C throughout) check_conditions->check_temp Conditions Dry check_temp->start Temp Fluctuated success Yield Improved check_temp->success Temp Stable change_base->start

Caption: Decision tree for troubleshooting low fluorination yield.

Part 2: The Stereoselective Reduction Step

Question 2: I've successfully fluorinated the ketone, but the reduction gives me a nearly 1:1 mixture of diastereomers. How can I control the stereochemistry of the C4-hydroxyl group to get the desired isomer?

Answer: The stereochemical outcome of the reduction of the C4-ketone is dictated by the facial selectivity of the hydride attack. This is influenced by the steric hindrance imposed by the newly introduced fluorine atom at C3 and the choice of the reducing agent.

Key Principles & Methodologies:

  • Facial Selectivity: The fluorine atom at C3 creates a sterically hindered environment. Small, unhindered reducing agents (like sodium borohydride) may attack from either face with less discrimination, while larger, bulkier reducing agents (like L-Selectride®) will show a strong preference for attacking from the face opposite the fluorine atom.

  • Hydride Delivery:

    • For (3R,4S) and (3S,4S) Isomers (syn-reduction): A hydride attack anti to the fluorine atom is required. This is typically achieved with a simple, non-bulky hydride source. A study by Ciulli, et al. demonstrated that sodium borohydride (NaBH₄) in methanol at 0 °C preferentially delivers the hydride from the face opposite the fluorine, leading to the syn products.[3]

    • For (3R,4R) and (3S,4R) Isomers (anti-reduction): A hydride attack syn to the fluorine atom is needed. This is counterintuitive and requires a chelating effect or a different mechanism, which is less common for this substrate. The primary method to access the other set of diastereomers involves inverting the alcohol stereocenter of an undesired isomer, for example, via a Mitsunobu reaction.[4]

Table 1: Influence of Reducing Agent on Diastereoselectivity

Reducing AgentSolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)Reference
Sodium Borohydride (NaBH₄)Methanol (MeOH)0>95:5[3]
L-Selectride®THF-78Can show high selectivity, but may be sterically too hindered.General Principle
Sodium TriacetoxyborohydrideDichloromethane (DCM)Room TempModerate to good selectivityGeneral Principle

Experimental Protocol for Selective Reduction:

  • Dissolve the tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with an organic solvent like ethyl acetate.

Part 3: Purification and Scale-Up

Question 3: Separating the final diastereomers by column chromatography is tedious and not viable for large-scale production. What are the main challenges and alternative strategies for scale-up?

Answer: This is a critical challenge. Moving from grams to kilograms necessitates a shift away from traditional silica gel chromatography. The primary difficulties in scaling up this synthesis are managing highly exothermic reactions, handling hazardous reagents, and developing a robust, scalable purification method.

Key Scale-Up Challenges & Solutions:

  • Thermal Management:

    • Problem: The initial deprotonation with a strong base is highly exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions and decomposition of the enolate.

    • Solution: Use jacketed glass or steel reactors with efficient overhead stirring and a powerful cooling system. Employ controlled, slow addition of the base via a pump to manage the exotherm.

  • Reagent Handling:

    • Problem: Bases like KHMDS and LDA are often pyrophoric or highly reactive with moisture. Handling hundreds of liters of such reagents requires specialized equipment.

    • Solution: Use closed-system transfer methods. Consider alternative, less hazardous bases if process development allows, although this may compromise yield or selectivity.

  • Scalable Purification:

    • Problem: The final diastereomers often have very similar polarities, making chromatographic separation difficult and expensive at scale.[5]

    • Solution 1: Selective Crystallization: The most desirable solution. Experiment with a wide range of solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions where one diastereomer selectively crystallizes, leaving the other in the mother liquor. Seeding with a small amount of pure crystal can be critical.

    • Solution 2: Diastereomeric Salt Formation: If the Boc group is removed, the resulting secondary amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have very different solubilities, allowing for separation by fractional crystallization. The protecting group can then be re-installed if necessary.

    • Solution 3: Supercritical Fluid Chromatography (SFC): For high-value intermediates, preparative SFC can be a viable, albeit expensive, alternative to traditional liquid chromatography, offering faster separation with reduced solvent waste.

Workflow: Developing a Scalable Purification Strategy

Caption: Decision process for moving from chromatography to a scalable purification method.

References

  • MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.
  • Organic Syntheses Procedure. α-Arylation of N-Boc Pyrrolidine.
  • PMC - PubMed Central. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis.
  • Benchchem. Overcoming challenges in the synthesis of fluorinated compounds.
  • ChemScene. 1174020-49-5 | tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.
  • PubMed. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles.
  • University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • eScholarship. Aldolase-catalyzed synthesis of chiral organofluorines.
  • ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate.
  • Lab-Chemicals.Com. tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.
  • Organic Syntheses Procedure. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.
  • RSC Publishing. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
  • University of Glasgow. Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent.
  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. Synthesis and reactivity of fluorinated heterocycles.
  • NIH. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • RSC Publishing. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents.
  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Sigma-Aldrich. (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.
  • Professor Steven V. Ley Research Group. Fluorination Reactions.
  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • BLDpharm. 845894-03-3|tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.
  • Benchchem. Preventing side reactions in pyrrolidine synthesis.
  • PMC - PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • PMC - NIH. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • SciSpace. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f.
  • Advanced ChemBlocks. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. Future challenges and opportunities with fluorine in drugs?.
  • PMC - NIH. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • PubMed. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets.

Sources

Technical Support Center: Purification of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This valuable building block, containing both fluorine and a hydroxyl group, presents unique purification challenges. This guide offers practical, field-proven insights to help you achieve high purity and yield in your experiments.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate often starts from a protected 4-oxopyrrolidine derivative.[1][2] The subsequent fluorination and reduction steps are the primary sources of impurities.

Common Impurities:

  • Diastereomers: The reduction of the ketone precursor can lead to the formation of different stereoisomers. The relative stereochemistry of the fluoro and hydroxyl groups is critical and separation of these diastereomers is often the main purification challenge.

  • Unreacted Starting Material: Incomplete reduction can leave residual tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.

  • Byproducts from Fluorination: The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) can sometimes lead to rearrangement byproducts.[3][4][5][6]

  • Deprotection Products: Although the Boc group is generally stable, harsh acidic conditions during workup or chromatography can lead to its partial or complete removal, generating the free amine.[7][8][9][10]

  • Alkylation Products: The t-butyl cation formed during Boc deprotection can potentially alkylate the pyrrolidine ring or other nucleophiles present.[7][8]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, can be carried through.

II. Troubleshooting and Purification Protocols

This section addresses common issues encountered during the purification of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in a question-and-answer format.

A. Recrystallization

Q1: My product has "oiled out" instead of crystallizing. How can I induce crystallization?

A1: "Oiling out" is a common issue, especially with polar molecules that have intramolecular hydrogen bonding capacity. Here are several strategies to promote crystallization:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can act as an anti-solvent or inhibit crystal lattice formation. Dry your crude product under high vacuum, possibly with gentle warming (30-40 °C), to obtain a solid foam or viscous oil.

  • Trituration: Before attempting recrystallization, triturate the crude oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to remove non-polar impurities and induce solidification. A patent on the crystallization of Boc-amino acids suggests using saturated aliphatic hydrocarbons or ether solvents for pulping the oily product.[11]

  • Solvent System Selection: The choice of solvent is critical. For a molecule with both polar (hydroxyl) and non-polar (Boc group) character, a binary solvent system is often effective.

Solvent System Rationale
Ethyl Acetate / HexanesGood for compounds of moderate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists.
Methanol / Diethyl EtherMethanol is a good solvent for the polar hydroxyl group, while ether can help to precipitate the less polar Boc-protected compound.[12]
Toluene / HexanesToluene can be a good solvent for Boc-protected amino acids, with hexanes as the anti-solvent.

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexanes

  • Place the crude tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in a clean Erlenmeyer flask.

  • Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes dropwise while gently swirling the flask until the solution becomes faintly and persistently cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (4 °C) for several hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Q2: My recrystallized product is still impure. What are my next steps?

A2: If recrystallization alone is insufficient, it is likely that the impurities have similar solubility properties to your product. In this case, column chromatography is the recommended next step. It is also possible that your product is a mixture of diastereomers, which may co-crystallize.

B. Column Chromatography

Q3: My compound streaks badly on a silica gel column, leading to poor separation. How can I improve this?

A3: Streaking of amine-containing compounds on silica gel is a common problem due to the acidic nature of the silica surface, which can lead to strong interactions with the basic nitrogen of the pyrrolidine. Although the nitrogen is protected by the Boc group, it can still exhibit some basicity.

Solution: Deactivating the Silica Gel

Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can significantly improve peak shape and separation.[13][14][15][16][17]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Deactivation (if necessary): Flush the packed column with the eluent containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent system is often effective for separating compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems:

Eluent System Gradient Rationale
Hexanes / Ethyl Acetate100% Hexanes to 50:50 Hexanes/Ethyl AcetateA good starting point for moderately polar compounds.
Dichloromethane / Methanol100% Dichloromethane to 95:5 Dichloromethane/MethanolEffective for more polar compounds. The methanol helps to elute the hydroxyl-containing product.
Dichloromethane / Acetone100% Dichloromethane to 80:20 Dichloromethane/AcetoneAcetone is a good alternative polar solvent.

Always add 0.5-1% triethylamine to your eluent if you observe streaking.

Workflow for Purification of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

G cluster_start Crude Product cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product start Crude Tert-butyl 3-fluoro-4- hydroxypyrrolidine-1-carboxylate recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) start->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc Check Purity column_chromatography Column Chromatography (Silica Gel, e.g., Hexanes/EtOAc + 1% TEA) hplc HPLC Analysis (Purity & Diastereomeric Ratio) column_chromatography->hplc Check Purity tlc->column_chromatography tlc->hplc If Pure nmr NMR Spectroscopy (Structure & Purity) hplc->nmr Confirm Structure end Pure Product (>98% Purity) nmr->end

Caption: A typical workflow for the purification and analysis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

C. Acid-Base Extraction

Q4: My crude product contains acidic or basic impurities. Can I use a liquid-liquid extraction?

A4: Yes, an acid-base extraction can be a very effective initial purification step to remove certain types of impurities.

  • To Remove Acidic Impurities: If your synthesis involved acidic reagents or produced acidic byproducts, a wash with a mild aqueous base like saturated sodium bicarbonate solution can be used. The acidic impurities will be deprotonated and extracted into the aqueous layer, while your Boc-protected product remains in the organic layer.

  • To Remove Basic Impurities: If your reaction mixture contains basic impurities (e.g., unreacted starting amines if the Boc protection was incomplete), a wash with a dilute aqueous acid like 1M HCl can be effective. However, be cautious as prolonged exposure to strong acids can start to cleave the Boc protecting group.[9] A milder acidic wash with something like ammonium chloride solution is a safer alternative.

Logical Flow for an Extractive Workup

G start Reaction Mixture in Organic Solvent wash1 Wash with sat. NaHCO3 (aq) (Removes Acidic Impurities) start->wash1 wash2 Wash with Brine (Removes Water) wash1->wash2 dry Dry Organic Layer (e.g., Na2SO4) wash2->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for further purification concentrate->end

Caption: A standard extractive workup procedure to remove acidic and aqueous impurities.

III. Frequently Asked Questions (FAQs)

Q5: What is the best way to monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method. Use the same eluent system for your TLC plates as you are using for your column. After running the TLC, you can visualize the spots using a UV lamp (if your compound is UV active) and/or by staining with a suitable agent like potassium permanganate, which is a good general stain for organic compounds.

Q6: How can I determine the diastereomeric ratio of my purified product?

A6: The diastereomeric ratio can often be determined by High-Performance Liquid Chromatography (HPLC) using a chiral column, or sometimes on a standard achiral column if the diastereomers have different retention times.[18] Proton and fluorine-19 NMR spectroscopy can also be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer.[18][19][20] A recent study on 3-fluoro-4-hydroxyprolines utilized NMR spectroscopy extensively for stereochemical assignment.[1]

Q7: My purified product is an oil, but the literature reports it as a solid. What should I do?

A7: This could be due to the presence of minor impurities that are inhibiting crystallization. Try re-purifying a small amount by column chromatography. If the product is still an oil, it may be that you have a different stereoisomer than the one reported in the literature, or that your product is exceptionally pure and therefore slow to crystallize without nucleation sites. Trying the crystallization techniques mentioned in Q1 again with the highly purified oil may be successful.

Q8: What are the recommended storage conditions for the purified product?

A8: As a general precaution for polar, potentially hygroscopic compounds, it is recommended to store tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation and moisture absorption.

IV. References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. WordPress.

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

  • MDPI. (n.d.). A Brønsted Acidic Deep Ectectic Solvent for N-Boc Deprotection.

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. BenchChem.

  • SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?

  • Royal Society of Chemistry. (2018, July 6). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances.

  • Galles, et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC.

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

  • WordPress.com. (2006, October 5). Purifying amines on silica. Org Prep Daily.

  • ChemScene. (n.d.). 1174020-49-5 | tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Ciulli, et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. BenchChem.

  • Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography.

  • ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

  • ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis.

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Cenmed Enterprises. (n.d.). Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate.

  • Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

  • Enamine. (n.d.). DAST.

  • ChemScene. (n.d.). (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.).

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

  • SciSpace. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f.

  • Royal Society of Chemistry. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.

  • ACS Publications. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

  • National Institutes of Health. (2023, October 31). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes.

  • National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Technical Support Center: Navigating Reactions with Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical stability of this versatile building block. Our goal is to empower you with the knowledge to anticipate and mitigate challenges, particularly the issue of epimerization at the C-4 position, ensuring the stereochemical integrity of your synthetic intermediates and final products.

Troubleshooting Guide: Addressing Epimerization

This section directly addresses common problems encountered during reactions involving the hydroxyl group of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Issue 1: I'm observing a mixture of diastereomers in my product after a reaction at the 4-hydroxyl group. Why is this happening?

The appearance of a diastereomeric mixture where a single stereoisomer was expected is a strong indicator of epimerization at the C-4 stereocenter. This loss of stereochemical integrity is typically a base-mediated process.

Root Cause Analysis:

The hydrogen atom on the carbon bearing the hydroxyl group (C-4) is susceptible to abstraction by a base. This deprotonation is facilitated by the electron-withdrawing effect of the adjacent C-3 fluorine atom, which increases the acidity of the C-4 proton. The resulting carbanion or enolate-like intermediate is planar at C-4. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both the original (cis or trans) and the epimerized diastereomer.

Mechanism of Base-Catalyzed Epimerization:

Epimerization Start Starting Pyrrolidine (Defined Stereochemistry at C-4) Intermediate Planar Carbanion/Enolate (Loss of Stereochemistry at C-4) Start->Intermediate Deprotonation Base Base (e.g., strong, non-hindered) Base->Intermediate Product_Mix Diastereomeric Mixture (Epimerized Product + Starting Material) Intermediate->Product_Mix Reprotonation Protonation Proton Source (e.g., Solvent, Conjugate Acid) Protonation->Product_Mix

Caption: Base-catalyzed epimerization at the C-4 position of the pyrrolidine ring.

Preventative Measures:

  • Base Selection: The choice of base is paramount. Avoid strong, sterically unhindered bases. Instead, opt for weaker or sterically hindered bases that are less likely to abstract the C-4 proton.[1][2]

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the energy available to overcome the activation barrier for epimerization.[1]

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the substrate to basic conditions.[1]

Issue 2: My acylation/alkylation reaction is sluggish and incomplete, and I'm still seeing epimerization.

This scenario often arises when trying to use milder conditions to avoid epimerization, which can inadvertently lead to incomplete conversion.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a very weak base, it may not be sufficient to deprotonate the hydroxyl group for the desired reaction to proceed efficiently. Consider a moderately basic, sterically hindered base.

  • Activation of the Electrophile: For acylations, converting the carboxylic acid to a more reactive species like an acid chloride or using a coupling reagent can facilitate the reaction under milder conditions.[3]

  • Solvent Effects: The polarity of the solvent can influence the rate of both the desired reaction and the undesired epimerization. Non-polar solvents are often preferred to minimize epimerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use for reactions at the 4-hydroxyl group to avoid epimerization?

For reactions requiring a base, such as acylations or alkylations, the ideal choice is a base that is strong enough to deprotonate the hydroxyl group but not so strong or unhindered that it readily abstracts the C-4 proton.

Base TypeExamplesSuitability for Avoiding EpimerizationRationale
Strong, Non-Hindered Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Poor High basicity and small size can lead to significant epimerization.
Sterically Hindered N,N-Diisopropylethylamine (DIPEA), 2,6-LutidineGood The bulky nature of these bases makes it more difficult for them to access and abstract the C-4 proton.[1][2]
Weaker Amine Bases Triethylamine (TEA), N-Methylmorpholine (NMM)Moderate to Good Less basic than alkoxides, reducing the driving force for C-4 deprotonation. NMM is often a good choice.[1][4]
Inorganic Bases Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)Moderate Generally milder than hydrides and alkoxides, but reaction times may be longer.

Q2: Can I use the Mitsunobu reaction for functionalization of the 4-hydroxyl group without epimerization?

The Mitsunobu reaction is an excellent choice for functionalizing the 4-hydroxyl group with inversion of stereochemistry.[5][6] This reaction proceeds via an SN2 mechanism, which is inherently stereospecific.[7]

Key Advantages of the Mitsunobu Reaction:

  • Stereochemical Control: It proceeds with a clean inversion of the stereocenter at C-4.[6][7]

  • Mild Conditions: The reaction is typically carried out under neutral or mildly acidic conditions, which avoids the issue of base-catalyzed epimerization.[7]

  • Broad Scope: A wide variety of nucleophiles can be used, including carboxylic acids (to form esters), phenols, and imides.[8]

Workflow for Stereospecific Inversion via Mitsunobu Reaction:

Mitsunobu_Workflow Start_Alcohol Starting Pyrrolidine (e.g., 4S-OH) SN2_Transition SN2 Reaction (Inversion of Stereochemistry) Start_Alcohol->SN2_Transition Reagents PPh3, DEAD/DIAD, Nucleophile (Nu-H) Reagents->SN2_Transition Final_Product Inverted Product (e.g., 4R-Nu) SN2_Transition->Final_Product

Sources

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1174020-49-5, etc.). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common solubility challenges associated with this versatile building block. Here, we provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the successful integration of this compound into your synthetic and experimental procedures.

Compound Overview & Intrinsic Properties

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound frequently used as an intermediate in the synthesis of pharmaceutical agents.[1][][3] Its structure presents a unique combination of functional groups that dictate its physical and chemical properties, particularly its solubility profile.

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

  • Boc Protecting Group: A bulky, lipophilic tert-butyloxycarbonyl group that protects the nitrogen atom.[4] This group significantly contributes to the molecule's nonpolar character.

  • Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar protic solvents.[5][6]

  • Fluorine Atom (-F): A highly electronegative atom that creates a strong carbon-fluorine dipole. This increases molecular polarity and can influence metabolic stability and binding affinity in downstream applications.[7][8][9]

The presence of both a large, nonpolar Boc group and polar hydroxyl and fluoro groups gives the molecule an amphiphilic character, which is the root cause of many of the solubility issues encountered in the lab.

PropertyValueSource
Molecular Formula C₉H₁₆FNO₃[1][10]
Molecular Weight 205.23 g/mol [10][11]
Physical Form Solid
Storage 2-8°C, sealed, dry[1]
LogP (Predicted) 0.9361[10]

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate not dissolving in my reaction solvent?

A1: The solubility is dictated by the principle of "like dissolves like".[12][13] This compound has both polar (hydroxyl, fluoro) and nonpolar (Boc group) regions. If your solvent is too nonpolar (e.g., hexanes, toluene), it cannot effectively solvate the polar functional groups. Conversely, while it is more soluble in polar solvents, its solubility can be limited by the large, greasy Boc group. For a solvent to be effective, it must favorably interact with both parts of the molecule.

Q2: What is the best starting solvent for this compound?

A2: Polar solvents are the best starting point. For most applications, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they can solvate both the polar and nonpolar portions of the molecule effectively. Polar protic solvents such as methanol and ethanol are also good options, as they can form hydrogen bonds with the hydroxyl group.[5][14]

Q3: I dissolved the compound with heating, but it crashed out of solution upon cooling. What should I do?

A3: This indicates that you have created a supersaturated solution and the compound's solubility is significantly temperature-dependent in that specific solvent.

  • For Reactions: If the reaction is run at an elevated temperature, this may not be an issue. However, if the reaction is at room temperature, you should either use a larger volume of the same solvent or switch to a solvent in which the compound is more soluble at room temperature, such as DMSO.

  • For Storage (Stock Solutions): It is highly recommended to prepare stock solutions in a solvent where the compound remains fully dissolved at the intended storage temperature (e.g., room temperature or 4°C). DMSO is a reliable choice for creating stable, high-concentration stock solutions.

Q4: Can I use chlorinated solvents like Dichloromethane (DCM) or Chloroform (CDCl₃)?

A4: While DCM and chloroform are common organic solvents, they are only moderately polar.[12] The high polarity imparted by the hydroxyl and fluoro groups means that solubility in these solvents may be limited. You will likely need a larger volume of solvent, and even then, it may not fully dissolve. For applications like NMR spectroscopy, it is often better to use a more polar deuterated solvent like DMSO-d₆ or Methanol-d₄.[15][16][17]

Q5: How does the fluorine atom affect solubility?

A5: The fluorine atom has a dual effect. Its high electronegativity creates a strong dipole moment, which increases polarity and favors interactions with polar solvents.[9] However, fluorination can also increase lipophilicity, which can sometimes enhance solubility in organic media.[18][19] In this specific molecule, its primary effect, combined with the hydroxyl group, is to enhance its affinity for polar solvents.

Troubleshooting Guide: A Step-by-Step Workflow

Use this guide when you encounter solubility issues during your experiment.

// Node Definitions with Colors start [label="Problem:\nCompound is Insoluble or Precipitating", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solvent_choice [label="Step 1: Evaluate Current Solvent\nIs it Polar or Nonpolar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5];

nonpolar [label="Solvent is Nonpolar\n(e.g., Hexane, Toluene, Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; nonpolar_sol [label="Action: Switch to a Polar Solvent\n(Methanol, Ethanol, Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

polar [label="Solvent is Polar\n(e.g., Methanol, DCM, Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; polar_sol [label="Step 2: Increase Solvating Power", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5];

increase_vol [label="Option A:\nIncrease Solvent Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_heat [label="Option B:\nApply Gentle Heat (e.g., 40-50°C)\n(Caution: Check compound stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Option C:\nUse a Stronger Polar Aprotic Solvent\n(e.g., DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Success:\nCompound Dissolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=1];

// Edges start -> solvent_choice; solvent_choice -> nonpolar [label="Nonpolar"]; nonpolar -> nonpolar_sol; nonpolar_sol -> success;

solvent_choice -> polar [label="Polar"]; polar -> polar_sol;

polar_sol -> increase_vol [label="If concentration is high"]; polar_sol -> add_heat [label="If kinetics are slow"]; polar_sol -> change_solvent [label="If still insoluble"];

increase_vol -> success; add_heat -> success; change_solvent -> success; }

Caption: Solubility Troubleshooting Workflow.

Experimental Protocols

Protocol 1: General Solvent Screening for Solubility

This protocol helps determine the optimal solvent for your compound at a target concentration.

  • Preparation: Aliquot approximately 1-2 mg of the solid compound into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add a common polar aprotic solvent (e.g., Acetone) dropwise (approx. 50 µL increments) using a pipette.

  • Observation: After each addition, vortex or agitate the vial for 30-60 seconds. Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the solid.

  • Heating Test: If the compound does not dissolve in ~0.5 mL of solvent at room temperature, gently warm the vial to 40-50°C in a water bath or on a heat block. Observe if heating improves solubility.

  • Cooling Test: If the compound dissolved with heating, allow the vial to cool to room temperature. Observe if any precipitate forms.

  • Repeat: Repeat steps 2-5 for a range of solvents from different classes to build a comprehensive solubility profile.

Recommended Solvents for Screening:

  • Polar Protic: Methanol, Ethanol, Water

  • Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone

  • Chlorinated: Dichloromethane, Chloroform

  • Nonpolar: Toluene, Diethyl Ether, Hexanes

Protocol 2: Preparation of a Sample for NMR Spectroscopy

This protocol is designed to achieve a clear, homogenous solution for high-quality NMR data.

  • Sample Weighing: Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Selection: Based on screening (Protocol 1) or known properties, select a suitable deuterated solvent. DMSO-d₆ or Methanol-d₄ (MeOD) are highly recommended. Chloroform-d (CDCl₃) may work but can lead to peak broadening if solubility is poor.[16]

  • Solvent Addition: Add approximately 0.6 - 0.75 mL of the chosen deuterated solvent to the NMR tube.[15]

  • Dissolution: Cap the NMR tube securely and vortex for 1-2 minutes. If the solid does not dissolve, you can gently warm the tube with a heat gun or in a warm water bath. Caution: Ensure the cap is secure to prevent solvent evaporation or pressure buildup.

  • Homogenization: Once dissolved, visually inspect the solution to ensure it is clear and free of suspended particles. If any solid remains, it may be necessary to filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[15]

  • Analysis: The sample is now ready for NMR analysis. Poor shimming or broad peaks can sometimes be an indication of incomplete solubility or a solution that is too concentrated.[16]

Understanding the Molecular Interactions

The solubility of this compound is governed by its ability to form intermolecular forces with the solvent. An effective solvent must disrupt the crystal lattice of the solid and surround the individual molecules.

// Interactions mol:oh -> solvent_mol [label="Hydrogen Bonding\n(Strong Interaction)", color="#34A853", fontcolor="#34A853", style=dashed, dir=both]; mol:f -> solvent_mol [label="Dipole-Dipole", color="#EA4335", fontcolor="#EA4335", style=dotted]; mol:boc -> solvent_mol [label="van der Waals\n(Weak Interaction)", color="#5F6368", fontcolor="#5F6368", style=dotted]; }

Caption: Key intermolecular forces driving solubility.

References

  • Verma, R. et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • MySkinRecipes. (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine. [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Canadian Science Publishing. Some pyrrolidone derivatives. [Link]

  • ResearchGate. How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?[Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. Fluorine in heterocyclic chemistry. [Link]

  • Bio-Rad. Polarity and Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • HDH Instruments. tert-butyl (3R, 4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, min 97%, 10 grams. [Link]

  • Royal Society of Chemistry. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • HDH Instruments. tert-butyl (3R, 4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. [Link]

  • Reddit. Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • Varian, Inc. NMR Spectroscopy User Guide. [Link]

  • Wikipedia. Solvent. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ResearchGate. How can I seperate pyrrolidine?[Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Chem-Impex. Boc-(+/-)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid. [Link]

  • PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • PubChem. 1-Boc-3-pyrrolidinol. [Link]

Sources

Storage and handling best practices for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1174020-51-9 / 1174020-49-5 and other stereoisomers). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal storage, handling, and successful experimental application of this versatile building block. As a Senior Application Scientist, my goal is to blend rigorous chemical principles with practical, field-tested advice to help you navigate potential challenges.

Section 1: Quick Reference & Safety Overview

This section provides at-a-glance information for the safe and effective use of the compound.

Key Physical & Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₆FNO₃[1][2]
Molecular Weight 205.23 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Purity Typically ≥97%[1][2]
Storage Temperature See Storage Recommendations Table Below[1][2][3][4]
GHS Hazard Summary

It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier. However, the general GHS classifications for this compound and its close analogs include:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some suppliers may also list H302 (Harmful if swallowed).[4]

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[4]

Section 2: Storage and Stability FAQs

Proper storage is the first line of defense against compound degradation and experimental variability.

Q1: What is the recommended storage temperature for this compound?

There is some variation among suppliers. Best practice is to adhere to the temperature specified on the product's certificate of analysis. However, a general guideline is as follows:

ConditionTemperature RangeRationale & Best Practice
Long-Term Storage 2-8°C (Refrigerated)Recommended for maintaining maximum long-term stability and minimizing potential for slow degradation. Store in a tightly sealed container.[1][2][4]
Short-Term Storage Room TemperatureAcceptable for short periods (e.g., during experimental use), but prolonged exposure to ambient temperature, humidity, and light should be avoided.[3]

Q2: I left the vial on the bench overnight at room temperature. Is the compound still viable?

For a single overnight exposure, the compound is likely still viable, especially if the vial was tightly capped. (R)-1-Boc-3-hydroxypyrrolidine, a similar compound, exhibits good stability under normal conditions.[3] However, for quantitative or sensitive applications, it is best practice to minimize all excursions from recommended storage conditions. The primary risks from ambient exposure are moisture uptake and potential slow degradation if exposed to reactive atmospheric components.

Q3: What are the visual signs of compound degradation?

Degradation of pyrrolidine derivatives can sometimes be indicated by a color change from white/off-white to a yellowish or brownish hue. Another sign could be a change in the physical state, such as clumping or melting, which may suggest moisture absorption or the presence of impurities. If you observe any of these changes, it is advisable to verify the compound's purity by an analytical method like TLC or LC-MS before use.

Q4: Is this compound hygroscopic?

While specific hygroscopicity data for this exact molecule is not widely published, organic compounds containing hydroxyl and amine functionalities can be susceptible to moisture absorption.[5][6]

  • Causality: The hydroxyl (-OH) group can form hydrogen bonds with water molecules from the atmosphere.

  • Best Practice: Always store the compound in a tightly sealed container, preferably in a desiccator or a dry, controlled environment. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

Section 3: Handling and Experimental Troubleshooting

This section addresses common issues encountered during experimental setup and execution.

Solubility Issues

Q5: My compound is not dissolving in my chosen solvent. What should I do?

Fluorinated organic molecules can exhibit unique solubility profiles, being both hydrophobic (water-repelling) and lipophobic (fat-repelling).[7] This can make solvent selection non-intuitive.

  • Step 1: Verify Solvent Choice. While not exhaustively documented, this compound is expected to be soluble in polar organic solvents like methanol, dichloromethane (DCM), and dimethylformamide (DMF).

  • Step 2: Gentle Warming. Gently warm the mixture (e.g., to 30-40°C) as this can significantly increase the rate of dissolution.

  • Step 3: Sonication. Use a sonicator bath to break up solid aggregates and enhance dissolution.

  • Step 4: Re-evaluate Solvent. If the compound remains insoluble, consider a different solvent system. For compounds with both polar (hydroxyl) and non-polar (Boc) groups, a solvent like THF or acetonitrile might be effective.

Reaction Incompatibility & Side Reactions

Q6: I'm seeing an unexpected side product in my reaction, or my reaction isn't working. What are the likely incompatibilities?

The primary sources of incompatibility stem from the two main functional groups: the Boc-protected amine and the secondary alcohol.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is the most significant point of reactivity. It is highly labile under acidic conditions .[8] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even strong Lewis acids will rapidly cleave the Boc group, exposing the secondary amine.[7][9] This deprotection is often unintentional and can lead to a cascade of side reactions.

    • Troubleshooting: If your reaction requires acidic conditions, this compound is not suitable without modifying the synthetic route. If trace acidity from a reagent (e.g., an amine salt) is causing issues, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize it.

  • Strong Oxidizing Agents: The secondary alcohol can be oxidized. Avoid strong oxidizing agents (e.g., chromic acid, permanganates) unless the desired transformation is the oxidation of this alcohol.

  • Strong Bases: While the Boc group is generally stable to bases, very strong basic conditions (e.g., n-BuLi, LDA) at elevated temperatures could potentially lead to deprotonation of the hydroxyl group or other unforeseen reactions.[8]

Workflow Logic: Troubleshooting Unintentional Boc-Deprotection

If you suspect accidental deprotection during your experiment (e.g., your LC-MS shows a mass loss of 100 amu), follow this logical workflow.

Boc_Deprotection_Troubleshooting start Suspicion of Boc-Deprotection (Mass loss of 100) check_lcms Confirm with LC-MS: - See peak at M-100? - Starting material consumed? start->check_lcms review_reagents Review All Reagents & Conditions check_lcms->review_reagents Yes no_deprotection Mass spectrum is clean. Investigate other side reactions. check_lcms->no_deprotection No acid_source Identify Potential Acid Source: - Acidic reagent (e.g., HCl salt)? - Acidic catalyst? - Acid generated in situ? review_reagents->acid_source mitigate Mitigation Strategy acid_source->mitigate add_base Add non-nucleophilic base (e.g., TEA, DIPEA) to neutralize mitigate->add_base Option 1 change_reagent Use non-acidic alternative of the problematic reagent mitigate->change_reagent Option 2 redesign Redesign synthetic step to avoid acidic conditions mitigate->redesign Option 3

Caption: Troubleshooting workflow for unintended Boc-group removal.

Mechanism: Acid-Catalyzed Boc Deprotection

Understanding why the Boc group is acid-labile is key to preventing its accidental removal.

Boc_Deprotection_Mechanism sub Boc-Protected Amine protonation Protonation sub->protonation + H⁺ (e.g., TFA) protonated Protonated Carbamate protonation->protonated fragmentation Fragmentation protonated->fragmentation carbamic_acid Carbamic Acid + t-Butyl Cation fragmentation->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation amine Free Amine + CO₂ decarboxylation->amine

Caption: The mechanism of acid-catalyzed Boc-group cleavage.[7][9]

Section 4: Personal Protective Equipment (PPE) & Safe Handling Protocol

Adherence to safety protocols is non-negotiable. The introduction of fluorine into organic molecules can alter their biological properties, warranting careful handling.[10]

Mandatory PPE
  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield is recommended if there is a risk of splashing.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Consult your glove manufacturer's compatibility chart. Double-gloving is recommended for added protection.[10]

  • Body Protection: A flame-resistant lab coat must be worn at all times.[10]

  • Respiratory Protection: Handle this compound in a certified chemical fume hood to avoid inhalation of the fine powder.[10]

Step-by-Step Weighing and Handling Protocol
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Allow the sealed container of the compound to equilibrate to ambient temperature before opening.

  • Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared weighing vessel. Avoid creating and inhaling dust.

  • Dispensing: If making a solution, add the solvent to the solid in the flask within the fume hood. Cap the flask before removing it from the hood.

  • Cleanup: Clean any spills immediately according to your lab's standard operating procedures. Decontaminate the spatula and weighing surfaces.

  • Storage: Tightly reseal the container, wrapping the cap with paraffin film for an extra seal, and return it to the recommended refrigerated storage conditions.

References

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • (2025). Understanding (R)
  • BenchChem Technical Support Team. (2025, December). Safety and handling of fluorinated organic compounds. BenchChem Technical Guide.
  • ChemScene. (3S,4S)
  • BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Technical Support.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
  • Peng, C., et al. (2001). Hygroscopic properties of dicarboxylic acids. Journal of Geophysical Research.
  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985–4004.
  • Sigma-Aldrich. tert-Butyl (3R,4S)
  • ChemScene. (3S,4S)

Sources

Technical Support Center: Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to inconsistent yields and to provide answers to frequently asked questions.

Troubleshooting Guide: Inconsistent Yields

This section addresses specific experimental issues that can result in variable or low yields during the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Issue 1: Low Yield or No Conversion During Electrophilic Fluorination of N-Boc-4-oxopyrrolidine-1-carboxylate

Question: My electrophilic fluorination of the N-Boc-4-oxopyrrolidine precursor is resulting in low yields or recovery of unreacted starting material. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this crucial step often stem from several factors related to the reagents, reaction conditions, and the stability of the enolate intermediate. A systematic approach is key to identifying and resolving the issue.

Potential Causes & Solutions:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are sensitive to moisture and can degrade over time.[1][2]

    • Solution: Use a fresh bottle of the fluorinating reagent or a recently opened one that has been stored under anhydrous conditions. It is advisable to purchase smaller quantities to ensure the reagent's activity.

  • Inefficient Enolate Formation: The regioselective formation of the enolate at the C3 position is critical for the subsequent fluorination.[3] The choice of base and reaction temperature are paramount.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS) are commonly used to generate the kinetic enolate at low temperatures.[3] Ensure the base is fresh and properly titrated if necessary.

      • Temperature Control: Maintain a very low temperature (typically -78 °C) during the addition of the base and the fluorinating agent to favor the formation of the kinetic enolate and prevent side reactions.[3][4]

  • Sub-optimal Reaction Temperature: While enolate formation requires low temperatures, the subsequent reaction with the fluorinating agent may need careful temperature management.[1]

    • Solution: After the addition of the fluorinating agent at -78 °C, a slow warming to room temperature overnight is a common strategy.[3] However, if the reaction is sluggish, a gradual and controlled increase in temperature might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Solvent Incompatibility & Purity: The solvent must be anhydrous and compatible with both the strong base and the fluorinating agent.

    • Solution: Tetrahydrofuran (THF) is a common solvent for this reaction.[3] Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a high-purity anhydrous solvent from a sealed bottle. Moisture in the solvent will quench the enolate and lead to low yields.[4]

Troubleshooting Workflow for Low Fluorination Yield

start Low Fluorination Yield reagent Check Fluorinating Reagent Activity start->reagent enolate Optimize Enolate Formation start->enolate temp Adjust Reaction Temperature start->temp solvent Verify Solvent Quality start->solvent solution1 Use fresh, anhydrous reagent. reagent->solution1 solution2 Use fresh, titrated base at -78°C. enolate->solution2 solution3 Allow slow warming; monitor via TLC/LC-MS. temp->solution3 solution4 Use freshly distilled, anhydrous THF. solvent->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low fluorination yield.

Issue 2: Poor Diastereoselectivity and Low Yield of the Desired Isomer After Reduction of the 3-Fluoro-4-oxopyrrolidine Intermediate

Question: The reduction of my N-Boc-3-fluoro-4-oxopyrrolidine-1-carboxylate intermediate gives a mixture of diastereomers, and the yield of my target isomer, Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate or (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is low. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the reduction of the 4-keto group is highly dependent on the reducing agent and the reaction conditions. The facial selectivity of the hydride attack on the carbonyl is influenced by the adjacent stereocenter at the 3-position bearing the fluorine atom.

Potential Causes & Solutions:

  • Choice of Reducing Agent: Different reducing agents will exhibit varying degrees of stereoselectivity.

    • Solution: A systematic screening of reducing agents is recommended. Sodium borohydride (NaBH₄) is a common choice and can provide good diastereoselectivity.[5] For enhanced selectivity, consider bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), which may favor attack from the less sterically hindered face.

  • Reaction Temperature: The temperature at which the reduction is carried out can significantly impact the diastereomeric ratio.

    • Solution: Perform the reduction at low temperatures (e.g., -78 °C or 0 °C) to enhance selectivity. Lower temperatures can amplify the energetic differences between the transition states leading to the different diastereomers.

  • Formation of Multiple Diastereomers from the Fluorination Step: It is crucial to recognize that the preceding fluorination step can yield a mixture of diastereomers of the 3-fluoro-4-oxopyrrolidine intermediate.[3] The reduction of this mixture will naturally lead to a mixture of final products.

    • Solution: If possible, purify the 3-fluoro-4-oxopyrrolidine intermediate by column chromatography to isolate the desired diastereomer before proceeding with the reduction. This will simplify the final purification and improve the yield of the target alcohol.

Comparison of Reducing Agents and Conditions:

Reducing AgentTypical ConditionsExpected Outcome
Sodium Borohydride (NaBH₄)Methanol, 0 °C to RTA common starting point, may provide moderate to good selectivity.
Lithium Aluminum Hydride (LiAlH₄)THF, 0 °C to RTA strong reducing agent, may lead to over-reduction or lower selectivity.
L-Selectride® / K-Selectride®THF, -78 °CBulky hydride sources that can offer higher diastereoselectivity.
Issue 3: Formation of Side Products and Difficult Purification

Question: I am observing multiple side products in my reaction mixture, making the purification of the final product difficult and lowering the overall yield. What are the likely side reactions?

Answer: The synthesis of 3-hydroxypyrrolidine derivatives can be prone to side reactions, especially on a larger scale.[6]

Potential Side Reactions & Prevention:

  • Over-reduction: Strong reducing agents like LiAlH₄ could potentially reduce the Boc-protecting group or other functional groups if not carefully controlled.

    • Prevention: Use milder reducing agents like NaBH₄. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Elimination Reactions: Under certain basic or acidic conditions during work-up, elimination of HF or water could occur, leading to unsaturated pyrrolidine byproducts.

    • Prevention: Maintain neutral or slightly basic conditions during the work-up. Use a buffered aqueous solution for quenching if necessary.

  • Intermolecular Reactions: At higher concentrations or temperatures, intermolecular reactions leading to dimers or oligomers can occur.[6]

    • Prevention: Use appropriately dilute reaction conditions and maintain strict temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to achieve consistent yields of a specific diastereomer of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate?

A1: A robust and well-documented route starts from a readily available 4-oxo-L-proline derivative.[3] The key steps are:

  • Protection: Ensure the pyrrolidine nitrogen is protected with a Boc group.

  • Enolate Formation: Regioselective formation of the kinetic enolate at the C3 position using a strong, non-nucleophilic base at low temperature (-78 °C).[3]

  • Electrophilic Fluorination: Reaction of the enolate with an electrophilic fluorine source like NFSI. This step often produces a mixture of diastereomers.[3]

  • Chromatographic Separation (Optional but Recommended): Separation of the diastereomeric 3-fluoro-4-oxopyrrolidine intermediates.

  • Diastereoselective Reduction: Reduction of the desired 3-fluoro-4-oxopyrrolidine diastereomer with a suitable reducing agent (e.g., NaBH₄) at low temperature to yield the target 3-fluoro-4-hydroxypyrrolidine derivative.

Synthetic Pathway Overview

A N-Boc-4-oxopyrrolidine B C3-Enolate Intermediate A->B  Base (e.g., LiHMDS) -78°C C N-Boc-3-fluoro-4-oxopyrrolidine (Diastereomeric Mixture) B->C  Electrophilic Fluorinating Agent (e.g., NFSI) D Purified 3-fluoro-4-oxo Diastereomer C->D  Chromatography E Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (Target Diastereomer) D->E  Reducing Agent (e.g., NaBH4)

Caption: Key steps in the synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Q2: How does the stereochemistry of the starting material influence the final product?

A2: The stereochemistry of the starting material, if any, will be retained and will direct the stereochemical outcome of the subsequent reactions. For instance, starting with an enantiomerically pure 4-oxo-L-proline derivative will lead to enantiomerically enriched products. The stereocenter at C2 of the proline ring can influence the facial selectivity of the fluorination and reduction steps, although the newly formed stereocenter at C3 will have the most significant impact on the reduction of the C4 ketone.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Fluorinating Agents: Many electrophilic fluorinating agents are strong oxidizers and can react violently with certain solvents.[1][2] Always consult the Safety Data Sheet (SDS) for the specific reagent. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Reagents like LiHMDS are pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Reducing Agents: Reagents like LiAlH₄ react violently with water. Quenching procedures must be performed carefully at low temperatures.

References

  • MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.
  • BenchChem. Troubleshooting low yield in heterocycle fluorination reactions.
  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Ruprecht, B., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(45), 15473-15483. Available from: [Link]

  • BenchChem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Available from: [Link]

  • Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. Available from: [Link]

  • BenchChem. Troubleshooting low yields in fluoroacetone-mediated reactions.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available from: [Link]

  • PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link]

  • BenchChem. Troubleshooting low yields in fluorocyclopropane synthesis.
  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • CAS Chemical. CAS 947-19-3 1-Hydroxycyclohexyl phenyl ketone. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Available from: [Link]

  • UiTM Journal. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available from: [Link]

  • ChemBK. tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Available from: [Link]

  • Penn State Research Database. Synthesis of conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines. Ring-puckered mimics of gauche - And anti -3-fluoro- and 3-hydroxypyrrolidines. Available from: [Link]

  • ResearchGate. The Diastereoselective Synthesis of 3,4,5-Trihydroxypiperidines. Available from: [Link]

Sources

Validation & Comparative

Biological activity of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate vs non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxypyrrolidines

An In-depth Analysis for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] This guide provides a comparative analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its non-fluorinated analog, tert-butyl 4-hydroxy-pyrrolidine-1-carboxylate. We will explore the profound impact of a single fluorine atom on the molecule's physicochemical properties and its resulting biological activity, supported by established experimental protocols.

The Strategic Advantage of Fluorination

Fluorine, the most electronegative element, offers a unique combination of properties when incorporated into a small molecule.[3][4][5] Its small size, only slightly larger than a hydrogen atom, allows it to act as a bioisostere for hydrogen while fundamentally altering the electronic landscape of the molecule.[6][7] Key advantages frequently observed include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by enzymes like cytochrome P450.[3][6][8] This can significantly increase a drug's half-life and bioavailability.[9][10]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen.[3][7] This change can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and target binding.[6]

  • Altered Conformation and Binding Affinity: Fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect, potentially locking the molecule into a more biologically active shape.[2][6] This can lead to improved binding affinity and selectivity for its target protein.[3]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[4][5][10]

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the C-3 position of the pyrrolidine ring in tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate induces significant changes compared to its non-fluorinated counterpart.

PropertyNon-Fluorinated AnalogFluorinated AnalogAnticipated Impact of Fluorination
Molecular Formula C₉H₁₇NO₃C₉H₁₆FNO₃Addition of one fluorine atom
Molecular Weight ~187.23 g/mol ~205.23 g/mol [11]Increased molecular weight
Lipophilicity (LogP) LowerHigherIncreased membrane permeability[4][5][10]
pKa of Pyrrolidine N Higher (more basic)Lower (less basic)Altered ionization at physiological pH[6][7]
Conformation FlexiblePotentially more rigid or altered preference[2][6]May favor a more active binding conformation
Metabolic Stability Susceptible to oxidationMore resistant to oxidation at C-3[3][6]Longer biological half-life
Comparative Biological Activity: A Predictive Overview

While direct, head-to-head experimental data for these specific building blocks is not extensively published, we can infer the likely differences in their biological activities based on the well-documented effects of fluorination.[1][3] The fluorinated pyrrolidine is frequently used as an intermediate in the synthesis of enzyme inhibitors and receptor modulators, with the fluorine atom enhancing metabolic stability and bioavailability.[9][11]

  • Target Binding Affinity: The altered electronic and conformational properties of the fluorinated analog could lead to stronger interactions with a target protein. The fluorine atom can act as a hydrogen bond acceptor and its introduction can alter the molecule's dipole moment, potentially improving electrostatic interactions within a binding pocket.[4][5][6]

  • Metabolic Stability: The C-3 position in the non-fluorinated pyrrolidine ring is a potential site for metabolic oxidation. The substitution of a hydrogen with a fluorine atom at this position is expected to block this metabolic "soft spot," leading to increased stability in vivo.[3][6][8]

  • Cell Permeability: The predicted increase in lipophilicity for the fluorinated compound would likely result in enhanced passive diffusion across cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.[10]

Experimental Protocols for Comparative Evaluation

To empirically validate these predicted differences, a series of standardized in vitro assays should be performed. The following section provides detailed, step-by-step methodologies for key comparative experiments.

Workflow for Comparative Biological Evaluation

G cluster_0 Compound Preparation cluster_1 Assay Battery cluster_2 Data Analysis & Comparison C1 Fluorinated Analog (Test Compound) A1 Metabolic Stability Assay (Liver Microsomes) C1->A1 Test A2 Permeability Assay (PAMPA) C1->A2 Test A3 Target Binding Assay (e.g., SPR, if target is known) C1->A3 Test C2 Non-Fluorinated Analog (Control) C2->A1 Compare C2->A2 Compare C2->A3 Compare D1 Calculate Half-Life (T½) & Intrinsic Clearance A1->D1 D2 Calculate Permeability Coefficient (Pe) A2->D2 D3 Determine Binding Constants (KD) A3->D3 Comp Comparative Analysis D1->Comp D2->Comp D3->Comp

Caption: Workflow for comparing the biological properties of the two compounds.

A. In Vitro Metabolic Stability Assay

This assay determines the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of metabolic stability.

Principle: The test compound is incubated with liver microsomes, which contain cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM), stored at -80°C.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Test Compounds: 10 mM stock solutions in DMSO.

    • Positive Control (e.g., Verapamil, a compound with known high clearance).

    • Quenching Solution: Acetonitrile with an internal standard (e.g., Warfarin).

  • Incubation:

    • Thaw HLM on ice and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • In a 96-well plate, add 50 µL of the HLM suspension.

    • Add 1 µL of the 10 mM test compound stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of the cold quenching solution to the respective wells.

    • The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH system.

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (T½) = 0.693 / k.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to diffuse across an artificial lipid membrane, predicting its passive permeability.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its appearance in the acceptor wells is measured over time.

Protocol:

  • Prepare Plates:

    • Coat the membrane of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.

    • Fill a 96-well acceptor plate with buffer (pH 7.4).

    • Place the donor plate on top of the acceptor plate, ensuring the coated membranes are in contact with the acceptor buffer.

  • Prepare Compound Solutions:

    • Dissolve test compounds in buffer (pH 7.4) to a final concentration of 100 µM.

    • Include high and low permeability controls (e.g., Propranolol and Theophylline).

  • Assay Incubation:

    • Add 200 µL of the compound solutions to the donor wells.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Interpreting the Results: The Impact of Fluorine

The experimental data gathered from these assays will provide a quantitative comparison of the two compounds.

Expected Outcomes:

AssayNon-Fluorinated AnalogFluorinated AnalogInterpretation
Metabolic Stability Shorter T½, Higher ClearanceLonger T½, Lower ClearanceThe C-F bond successfully blocks metabolic oxidation.
Permeability (PAMPA) Lower Pe valueHigher Pe valueIncreased lipophilicity enhances passive diffusion.

These results would provide strong evidence for the strategic utility of fluorination in this molecular scaffold. The enhanced metabolic stability and permeability of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate make it a superior building block for developing drug candidates with improved pharmacokinetic profiles.

Visualizing Fluorine's Mechanistic Impact

The electronegativity of fluorine can influence the conformation of the pyrrolidine ring, which can be critical for binding to a biological target.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog cluster_2 Protein Binding Pocket a p Target Protein (e.g., Kinase Hinge) a->p   Less Favorable   Conformation b b->p   Favorable Conformation   Enhanced Binding Affinity

Caption: Fluorine's influence on conformation can promote a better fit in a target's binding pocket.

Conclusion

The comparison between tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its non-fluorinated analog serves as a classic example of the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom is predicted to confer significant advantages in metabolic stability and cell permeability. The experimental protocols outlined in this guide provide a clear framework for validating these properties, enabling researchers to make data-driven decisions in the design and optimization of novel therapeutics. The routine application of such fluorinated building blocks will undoubtedly continue to be a key driver of success in drug discovery programs.[1][3]

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxyl
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Role of Small Molecules Containing Fluorine
  • Buy tert-butyl (3S,4R)

Sources

A Comparative Guide to Fluorinated Building Blocks in PROTAC Design: Spotlight on Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and metabolic stability.[1][2]

The strategic incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance key drug-like properties. This guide provides an in-depth comparison of various fluorinated building blocks used in PROTAC synthesis, with a particular focus on the utility and performance of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. We will explore the causal relationships between structure and function and provide experimental insights to guide researchers in their selection of optimal building blocks for next-generation protein degraders.

The Strategic Advantage of Fluorine in PROTACs

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its introduction into a PROTAC molecule can confer several significant advantages:

  • Modulated Permeability and Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes—a critical factor for reaching intracellular targets.[3][6] The effect can be context-dependent, sometimes increasing and sometimes decreasing lipophilicity, offering a tool for precise modulation.

  • Conformational Control: The electronegativity and size of fluorine can influence the conformational preferences of the linker.[3] This can pre-organize the PROTAC into a more favorable orientation for forming a productive ternary complex between the target protein and the E3 ligase, a key event for successful degradation.

  • Improved Binding Affinity: In some cases, fluorine can form favorable orthogonal multipolar interactions with backbone amides in a protein's binding pocket, enhancing binding affinity and selectivity.

Featured Building Block: Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is an increasingly popular building block in PROTAC design. Its structure combines several advantageous features:

  • Rigid Pyrrolidine Scaffold: The five-membered ring introduces a degree of rigidity into the linker, which can be beneficial for stabilizing the optimal conformation for ternary complex formation. This contrasts with highly flexible linkers like long alkyl or PEG chains, where entropic penalties can hinder binding.

  • Monofluorination: The single fluorine atom provides the metabolic and conformational benefits discussed above with a minimal increase in molecular weight compared to polyfluorinated moieties.[4]

  • Orthogonal Handles: The Boc-protected amine and the free hydroxyl group provide two orthogonal points for chemical modification. The hydroxyl group can be readily functionalized for connection to either the warhead or the E3 ligase ligand, while the Boc group can be removed under acidic conditions to reveal a secondary amine for subsequent coupling.

Caption: Key structural features of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Comparative Analysis with Other Fluorinated Building Blocks

The choice of a fluorinated building block is a critical decision in PROTAC design. The optimal choice depends on the specific target, the E3 ligase being recruited, and the desired physicochemical properties. Below is a comparison of our featured building block with other common classes.

Building Block ClassRepresentative ExampleKey FeaturesImpact on PROTAC PropertiesWhen to Consider
Monofluoro Heterocycles tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateRigid scaffold, defined stereochemistry, orthogonal handles.Imparts conformational constraint; can improve metabolic stability and permeability.[7]When linker rigidity is desired to pre-organize the PROTAC for optimal ternary complex formation.
Gem-Difluoro Heterocycles tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylateGem-difluoro group acts as a carbonyl isostere, alters electronics.Significantly enhances metabolic stability; can modulate pKa and hydrogen bonding capacity.In cases of known metabolic liability at an adjacent position or to replace a ketone.
Fluorinated PEG/Alkyl Chains 1,1,1-Trifluoroethyl-PEG4-azideFlexible, hydrophilic PEG spacer with a terminal trifluoro group.Increases solubility and provides linker length. The CF3 group enhances metabolic stability and modulates lipophilicity.[3]When flexibility and improved solubility are primary goals, and a longer linker is required.
Fluorinated Aromatic Spacers 4-FluorobenzylamineRigid, planar aromatic ring.Provides a rigid connection point. Fluorine can modulate electronic properties and block metabolic oxidation of the ring.To introduce a rigid, planar element into the linker or to improve metabolic stability of an aromatic linker.
Fluorinated Azetidines/Piperidines 3-Fluoro-3-methylazetidine HClSmaller or larger ring systems, strained (azetidine).Provides different vector projections and exit angles for the linker compared to pyrrolidine. Can fine-tune solubility and pKa.To explore different spatial arrangements of the warhead and E3 ligase ligand.

Experimental Section: Synthesis of a PROTAC Intermediate

This protocol describes a representative two-step synthesis for coupling tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate to a warhead containing a carboxylic acid functional group.

Objective: To synthesize an intermediate where the warhead is attached to the pyrrolidine building block via an ester linkage.

Step 1: Esterification (Steglich Esterification)

  • Reagents & Materials:

    • tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq)

    • Target-binding warhead with a carboxylic acid (e.g., "Warhead-COOH") (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. To a solution of the Warhead-COOH (1.1 eq) and tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq). b. Cool the reaction mixture to 0 °C in an ice bath. c. Add DCC (1.5 eq) portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. f. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Boc Deprotection

  • Reagents & Materials:

    • Ester intermediate from Step 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the ester intermediate (1.0 eq) in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor for the disappearance of the starting material by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. f. The resulting amine salt can be used directly in the next step (e.g., amide coupling to an E3 ligase ligand) or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted if the free amine is required.

Self-Validation: The identity and purity of the products from each step must be confirmed.

  • LC-MS: To confirm the molecular weight of the desired product.

  • ¹H and ¹⁹F NMR: To confirm the structure and the successful incorporation of the fluorinated building block.

  • HPLC: To assess the purity of the final intermediate.

Caption: A typical workflow for incorporating the featured building block into a PROTAC.

Conclusion and Future Outlook

The rational design of PROTACs is a multifactorial challenge where the linker plays a decisive role. Fluorinated building blocks offer a powerful toolkit for medicinal chemists to address common challenges such as metabolic instability and poor cell permeability.

tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate stands out due to its balanced combination of conformational rigidity and versatile chemical handles. Its defined structure can help de-risk PROTAC projects by reducing the conformational uncertainty associated with more flexible linkers. In contrast, flexible fluorinated linkers, like those based on PEG, are invaluable when greater linker length and solubility are required.

Ultimately, there is no single "best" building block. The optimal choice is context-dependent. A data-driven, comparative approach, as outlined in this guide, allows researchers to systematically evaluate different linker strategies. By understanding the causal links between the chemical structure of a building block and its impact on the final PROTAC's properties, scientists can accelerate the development of the next generation of potent and selective protein degraders.

References
  • tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • Brovelli, V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved January 6, 2026, from [Link]

  • Johnson, T. A., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton ePrints. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Chiral Purity Analysis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. The introduction of fluorine into these scaffolds, a common strategy in modern medicinal chemistry, bestows unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these modifications also present distinct analytical challenges. This guide provides an in-depth analysis of methodologies for determining the chiral purity of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a valuable fluorinated pyrrolidine building block. We will objectively compare the predominant analytical techniques, provide supporting experimental insights, and contextualize its utility against alternative non-fluorinated scaffolds.

The Imperative of Chiral Purity in Fluorinated Scaffolds

Chirality is a critical determinant of a drug's efficacy and safety. Enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.[] Consequently, regulatory bodies like the FDA mandate strict control over the enantiomeric purity of drug substances.[5] The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space.[6] The addition of fluorine further modulates properties such as the basicity of the pyrrolidine nitrogen and the acidity of nearby functional groups, which can be leveraged to fine-tune a drug candidate's properties.[1][3][7] Therefore, robust and reliable analytical methods to quantify the enantiomeric excess (ee) of building blocks like tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate are not merely a quality control measure, but a foundational component of successful drug discovery and development.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can be approached through several high-performance analytical techniques. The choice of method is dictated by factors including required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the analyte. The primary methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Advantages Considerations Typical Resolution (Rs)
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Broad applicability, well-established, high resolution.Longer run times, higher solvent consumption.> 1.5
Chiral SFC Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.Fast analysis, reduced solvent consumption ("green" chemistry), high efficiency.[8][9]Requires specialized instrumentation, method development can be complex.> 1.5
Chiral GC Separation of volatile enantiomers on a chiral capillary column.High resolution for volatile compounds, high sensitivity.Requires derivatization to increase volatility, risk of racemization at high temperatures.> 2.0
¹⁹F NMR Spectroscopy Chemical shift non-equivalence induced by a chiral solvating agent (CSA).No separation required, provides direct structural information, non-destructive.Lower sensitivity, requires a high-purity chiral solvating agent, potential for signal overlap.N/A

Experimental Protocols and Workflows

Detailed, reproducible protocols are essential for accurate chiral purity assessment. Below are representative methodologies for the key techniques discussed.

Chiral HPLC: The Industry Standard

Chiral HPLC on polysaccharide-based stationary phases is the most common approach for the enantiomeric separation of N-Boc protected pyrrolidinols.[10] The separation relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral polymer's helical structure.

Representative Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[11]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of acidic or basic modifier if needed. A typical starting ratio is 90:10 (v/v). This can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the carbamate chromophore).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL.

Causality in Method Design: The choice of a polysaccharide-based column like CHIRALPAK® IC-3 is based on its proven success with a wide range of chiral compounds, including those with carbamate functionalities.[11] The normal phase mobile system (Hexane/IPA) provides a good balance of solubility and interaction with the stationary phase. Temperature is maintained at 25 °C to ensure reproducibility, as chiral selectivity can be temperature-dependent.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject Sample (10 µL) B->C D Isocratic Elution (Hexane/IPA) C->D E UV Detection (210 nm) D->E F Integrate Enantiomer Peaks E->F G Calculate Resolution (Rs) F->G H Calculate Enantiomeric Excess (ee%) G->H

Workflow for Chiral Purity by HPLC.
Chiral SFC: The High-Throughput Alternative

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC, offering significantly faster analysis times and reduced organic solvent consumption.[8][9] It is particularly well-suited for high-throughput screening in drug discovery.[13][14]

Representative Experimental Protocol: Chiral SFC

  • Instrumentation: Analytical SFC system with UV or MS detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H or AS-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol or Ethanol). A typical gradient would be 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase co-solvent.

Causality in Method Design: The use of CO₂ as the main mobile phase component allows for higher flow rates without a significant loss in efficiency, leading to faster separations.[9] Alcohol co-solvents are necessary to ensure the solubility of the polar analyte and to modulate its interaction with the CSP. The backpressure and temperature are controlled to maintain the CO₂ in its supercritical state.

Chiral GC: For Volatile Analogs

For analogs of the title compound that are more volatile or after a derivatization step to increase volatility, chiral GC offers excellent resolution.[15] For N-Boc-pyrrolidinols, derivatization of the hydroxyl group is typically required.

Representative Experimental Protocol: Chiral GC-MS (after derivatization)

  • Derivatization: React the hydroxyl group with an acylating agent like trifluoroacetic anhydride (TFAA) to form a more volatile ester. This also introduces a highly detectable trifluoroacetyl group.

  • Instrumentation: GC system with a Mass Spectrometer (MS) detector.

  • Chiral Capillary Column: Chirasil-L-Val or similar.[16]

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to elute the derivatized enantiomers.

  • Detection: MS in Selected Ion Monitoring (SIM) mode for high sensitivity.

Causality in Method Design: Derivatization is crucial for GC analysis of this compound to prevent peak tailing from the polar hydroxyl group and to ensure sufficient volatility for passage through the GC column.[15] A chiral capillary column provides the enantioselective environment, and MS detection offers high sensitivity and structural confirmation.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample of Tert-butyl 3-fluoro- 4-hydroxypyrrolidine- 1-carboxylate B React with TFAA (Trifluoroacetic Anhydride) A->B C Form Volatile Diastereomeric Ester B->C D Inject into Chiral GC Column C->D E Separation of Diastereomers D->E F MS Detection (SIM Mode) E->F

Derivatization workflow for Chiral GC analysis.
¹⁹F NMR: A Powerful Orthogonal Technique

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a unique and powerful method for determining enantiomeric excess without the need for chromatographic separation.[17][18] This technique relies on the addition of a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, inducing a chemical shift difference in the ¹⁹F NMR spectrum.[19][20]

Representative Experimental Protocol: ¹⁹F NMR with a CSA

  • Instrumentation: High-field NMR spectrometer with a fluorine probe.

  • Sample Preparation: Dissolve a precise amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition 1: Acquire a baseline ¹⁹F NMR spectrum.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol).

  • Acquisition 2: Acquire another ¹⁹F NMR spectrum.

  • Data Analysis: The two enantiomers should now appear as separate signals. Integrate the signals to determine their ratio and calculate the enantiomeric excess.[21]

Causality in Method Design: The choice of CSA is critical and often requires screening. The CSA must interact with the analyte in a stereochemically dependent manner near the fluorine atom to induce a noticeable chemical shift difference. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, which often results in baseline-resolved signals for the two enantiomers.[17][22]

Comparison with Alternative Chiral Building Blocks

The value of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is best understood in comparison to its non-fluorinated and other substituted analogs. The strategic placement of fluorine significantly impacts the molecule's utility in drug discovery.

Building Block Key Physicochemical Properties Advantages in Asymmetric Synthesis & Medicinal Chemistry Considerations
(This Guide's Topic) Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Lower pKa of pyrrolidine nitrogen (weaker base), altered lipophilicity (logP), potential for unique hydrogen bonding.[3][7]Enhanced metabolic stability due to the strong C-F bond, modulation of binding interactions, can serve as a ¹⁹F NMR probe in biological systems.[1][2]Synthetic routes can be more complex and costly.
Tert-butyl 4-hydroxypyrrolidine-1-carboxylate Higher pKa (more basic), standard lipophilicity for the scaffold.Readily available, well-established chemistry.More susceptible to metabolic oxidation at the C-3 position compared to the fluorinated analog.
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate More polar, increased hydrogen bonding potential.Can be used to introduce multiple points of interaction with a biological target.Higher polarity may reduce cell permeability.
(S)-(-)-2-(Trifluoromethyl)pyrrolidine Significantly lower pKa due to the strong electron-withdrawing CF₃ group.The CF₃ group can act as a lipophilic hydrogen bond donor and enhance metabolic stability.[23]Different substitution pattern, may not be a direct replacement.

The decision to use a fluorinated building block is a strategic one. While the synthesis may be more demanding, the benefits in terms of improved drug-like properties often justify the investment. The electron-withdrawing nature of fluorine can decrease the basicity of the pyrrolidine nitrogen, which can be crucial for avoiding off-target effects (e.g., hERG channel binding). Furthermore, the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]

Conclusion

The chiral purity of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a critical quality attribute that underpins its successful application in pharmaceutical R&D. While chiral HPLC remains the gold standard for its robust and high-resolution capabilities, chiral SFC offers a compelling high-throughput alternative that aligns with the principles of green chemistry. For orthogonal verification or in cases where chromatographic methods are challenging, ¹⁹F NMR with a chiral solvating agent provides a rapid and direct method for ee determination. The strategic incorporation of fluorine distinguishes this building block from its non-fluorinated counterparts, offering medicinal chemists a valuable tool to overcome challenges related to metabolic stability and target engagement. A thorough understanding and application of the analytical methodologies detailed in this guide are essential for ensuring the quality and unlocking the full potential of this and other fluorinated chiral intermediates.

References

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. BenchChem.
  • Giraud, N., et al. (2024). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). Retrieved from [Link]

  • Ye, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingre. The Royal Society of Chemistry.
  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

  • PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Chirality. Retrieved from [Link]

  • ResearchGate. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Request PDF.
  • ResearchGate. (2025). Fluorine in Pharmaceuticals: Looking Beyond Intuition.
  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Retrieved from [Link]

  • NIH. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]

  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.
  • BenchChem. (2025). Fluorinated Diamine Ligands in Asymmetric Catalysis. BenchChem.
  • LCGC International. (2023). Application Notes: Chiral. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. BenchChem.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Taylor & Francis Online. (n.d.). Chiral Drug Separation.
  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • NIH. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated nature provides access to three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[3] In recent years, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful strategy in drug design.[3][4][5][6][7] Fluorine's unique properties—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity.[3][7]

The subject of this guide, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its derivatives, represents a class of chiral building blocks that are increasingly sought after in the synthesis of novel therapeutics. The interplay of the hydroxyl and fluoro substituents on the pyrrolidine ring creates complex stereoelectronic effects that dictate the molecule's preferred three-dimensional structure. A precise understanding of this conformation is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation pharmaceuticals.

This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these valuable synthetic intermediates. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in their drug development endeavors.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state. This technique is unparalleled in its ability to precisely determine bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional arrangement.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for obtaining the crystal structure of a tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate derivative, with the understanding that crystallization is often a process of systematic screening and optimization.

Diagram of the X-ray Crystallography Workflow

G cluster_0 Sample Preparation cluster_1 Crystal Growth cluster_2 Data Collection cluster_3 Structure Solution & Refinement a High-Purity Compound (>98%) b Solvent Screening a->b c Crystallization Method Selection b->c d Slow Evaporation, Vapor Diffusion, or Cooling c->d e Formation of Single Crystals d->e f Crystal Mounting e->f g X-ray Diffraction Experiment f->g h Data Acquisition g->h i Phase Problem Solution h->i j Model Building i->j k Refinement j->k l Validation k->l m Final Crystal Structure l->m

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Purification: The starting material must be of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography is often necessary.

  • Crystallization Screening: A variety of solvents and solvent systems should be screened. For N-Boc protected pyrrolidines, common solvents include ethyl acetate, hexane, dichloromethane, and methanol. A systematic approach involves dissolving the compound in a "good" solvent and adding an "anti-solvent" in which it is less soluble to induce slow precipitation.

  • Crystal Growth: Several methods can be employed:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, accurate crystal structure.

Insights from X-ray Crystallography: The Case of 3-Fluoro-4-hydroxyproline Derivatives

While a publicly available crystal structure for tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate was not identified at the time of this writing, a seminal study on the closely related N-acetylated methyl esters of all four diastereoisomers of 3-fluoro-4-hydroxyproline provides invaluable and directly applicable insights.[5] The core pyrrolidine ring's conformation is primarily dictated by the stereochemistry of the fluoro and hydroxyl groups, with the N-acyl and C-terminal ester groups having a lesser, though not negligible, influence.

The study revealed that the introduction of a fluorine atom at the C3 position has a profound impact on the pyrrolidine ring pucker.[5] Proline and hydroxyproline rings typically exist in a dynamic equilibrium between two envelope conformations, Cγ-endo (up) and Cγ-exo (down). The stereochemistry of the substituent at C4 in hydroxyproline biases this equilibrium. However, the addition of a fluorine at C3 can invert this preference due to stereoelectronic effects, specifically the gauche effect, which favors a conformation where the electronegative fluorine atom is gauche to the nitrogen atom of the amide bond.[5]

Table 1: Comparison of Pyrrolidine Ring Pucker in 3-Fluoro-4-hydroxyproline Derivatives (from X-ray Data)

Compound DiastereomerRelative StereochemistryObserved Ring Pucker in Solid State
(3R,4S)-F-Hyp derivativetrans-3-F, 4-OHC4-endo
(3S,4S)-F-Hyp derivativecis-3-F, 4-OHC4-endo
(3S,4R)-F-Hyp derivativetrans-3-F, 4-OHC4-exo
(3R,4R)-F-Hyp derivativecis-3-F, 4-OHC4-exo

Data adapted from a study on N-acetylated methyl esters of 3-fluoro-4-hydroxyprolines.[5]

This precise structural information is critical for understanding how these molecules will present their pharmacophoric features (the hydroxyl group and the fluorine atom) to a protein binding pocket.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is essential to understand the molecule's behavior in solution, which is more relevant to its biological activity. Furthermore, obtaining suitable crystals can be a significant bottleneck. Therefore, other analytical techniques are indispensable for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Key NMR Parameters for Conformational Analysis:

  • ³J Coupling Constants: The magnitude of the through-bond coupling constant between vicinal protons (³JHH) and between protons and fluorine (³JHF) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the pyrrolidine ring in solution can be inferred.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space interactions between nuclei that are close to each other (< 5 Å). 1D ¹⁹F-¹H Heteronuclear NOE (HOESY) experiments are particularly useful for identifying protons that are in close proximity to the fluorine atom, providing crucial information about the relative stereochemistry and conformation.[8]

Comparison with X-ray Crystallography:

Often, the preferred conformation in solution determined by NMR is in good agreement with the solid-state structure from X-ray crystallography. However, discrepancies can arise due to crystal packing forces that may trap a higher-energy conformer in the solid state. NMR can reveal the dynamic equilibrium between different conformers in solution, providing a more complete picture of the molecule's conformational landscape.

Diagram of the Comparative Analysis Workflow

G cluster_0 Solid State Analysis cluster_1 Solution Phase Analysis cluster_2 In Silico Analysis a X-ray Crystallography b Definitive 3D Structure (Bond lengths, angles) a->b g Comprehensive Structural Understanding b->g c NMR Spectroscopy (¹H, ¹³C, ¹⁹F) d Conformational Preferences (J-couplings, NOEs) c->d d->g e Computational Modeling (DFT, Molecular Dynamics) f Energy Minima & Conformational Population Analysis e->f f->g

Caption: An integrated approach to structural elucidation.

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and predict the most stable structures. This in silico approach is highly complementary to experimental techniques.

Advantages of Computational Modeling:

  • Predictive Power: Can be used to predict the conformational preferences of molecules before they are synthesized.

  • Energetic Insights: Provides quantitative information about the relative stabilities of different conformers and the energy barriers to their interconversion.

  • Rationalization of Experimental Data: Can help to rationalize the conformations observed by X-ray crystallography and NMR spectroscopy.

For the 3-fluoro-4-hydroxyproline derivatives, computational studies have corroborated the experimental findings, confirming that the gauche effect between the fluorine and the amide nitrogen is a key determinant of the ring pucker.[5]

Comparative Summary

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of Fluorinated Pyrrolidines

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure in the solid state (bond lengths, angles, torsions).Unambiguous and high-resolution.Requires single crystals, which can be difficult to obtain; provides a static picture that may not represent the solution-state conformation.
NMR Spectroscopy Conformation and dynamics in solution; relative stereochemistry.Provides information about the behavior of the molecule in a biologically relevant medium; can detect conformational equilibria.Structure determination is indirect and relies on the interpretation of multiple parameters; resolution is generally lower than X-ray crystallography.
Computational Modeling Relative energies of conformers; predicted geometries.Predictive and provides energetic insights; can be used to study systems that are difficult to analyze experimentally.Accuracy is dependent on the level of theory and the force field used; results must be validated by experimental data.

Conclusion and Future Outlook

The structural elucidation of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate derivatives requires a multi-faceted approach that leverages the strengths of different analytical techniques. While single-crystal X-ray crystallography remains the gold standard for obtaining a definitive, high-resolution structure, its findings should be contextualized with solution-phase data from NMR spectroscopy and theoretical insights from computational modeling.

The profound influence of fluorine on the conformational preferences of the pyrrolidine ring underscores the importance of detailed structural analysis in the design of novel therapeutics. A thorough understanding of the three-dimensional structure of these valuable building blocks will continue to empower medicinal chemists to design and synthesize more potent, selective, and metabolically stable drugs. As synthetic methodologies for the preparation of diverse fluorinated heterocycles continue to advance, the integrated application of X-ray crystallography, NMR spectroscopy, and computational chemistry will be more critical than ever in accelerating the drug discovery process.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Utility of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of success in medicinal chemistry. The inherent properties of these starting materials directly influence the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of novel drug candidates. This guide provides an in-depth technical comparison of the application of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate , a fluorinated heterocyclic intermediate, in the synthesis of high-value therapeutic agents. We will explore its synthetic utility in creating potent enzyme inhibitors, compare the mechanisms of action of the resulting molecules, and provide detailed experimental protocols to validate their activity.

The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly augment potency, selectivity, metabolic stability, and pharmacokinetic profiles. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast number of biologically active compounds. The combination of these two features in Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate makes it a highly valuable building block. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for facile deprotection under acidic conditions, while the hydroxyl and fluoro groups provide handles for further functionalization and stereochemical control, influencing the final compound's interaction with its biological target.

This guide will focus on the synthetic application of this building block in the development of two distinct classes of enzyme inhibitors:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: For the treatment of type 2 diabetes.

  • Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: For the treatment of chronic hepatitis C.

We will use Vildagliptin as a prime example for DPP-4 inhibitors and discuss the structural relevance of the fluorinated pyrrolidine core to HCV protease inhibitors like Telaprevir and Boceprevir.

Synthetic Application in the Development of Vildagliptin, a DPP-4 Inhibitor

Vildagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP.[1][2] By inhibiting DPP-4, Vildagliptin prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4] The fluorinated pyrrolidine moiety is a key structural feature that contributes to its high affinity and selectivity for the DPP-4 enzyme.[5]

Proposed Synthetic Workflow for Vildagliptin Utilizing a Fluorinated Pyrrolidine Intermediate

The synthesis of Vildagliptin and its analogs often involves the coupling of a functionalized pyrrolidine derivative with an adamantane amine.[5][6][7] The following is a representative, multi-step synthetic workflow that highlights the utility of a precursor like Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Coupling cluster_3 Step 4: Purification A Tert-butyl (3S,4S)-3-fluoro-4- hydroxypyrrolidine-1-carboxylate B Tert-butyl (S)-3-fluoro-4- oxopyrrolidine-1-carboxylate A->B PCC or Swern Oxidation C Tert-butyl (3S,4R)-3-amino-4- fluoropyrrolidine-1-carboxylate B->C NH3, NaBH3CN E Tert-butyl (S)-1-(chloroacetyl)-2- cyanopyrrolidine C->E Acylation & Nitrile Formation (Conceptual Step) D Chloroacetyl Chloride G Vildagliptin (Crude) E->G Condensation F 3-amino-1-adamantanol F->G H Vildagliptin (Pure) G->H Recrystallization

Caption: Conceptual synthetic workflow for Vildagliptin.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (A Key Vildagliptin Intermediate)

This protocol describes the synthesis of a key intermediate for Vildagliptin, starting from L-proline, which can be adapted from a fluorinated proline precursor.[8]

  • N-Acylation:

    • Suspend L-proline in an appropriate solvent (e.g., dichloromethane).

    • Cool the mixture to 0°C.

    • Add chloroacetyl chloride dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Amide Formation:

    • Dissolve the carboxylic acid from the previous step in a suitable solvent (e.g., THF).

    • Add a coupling agent (e.g., HOBt, EDCI) and an amine source (e.g., ammonium chloride and a non-nucleophilic base like NMM).

    • Stir the reaction at room temperature until completion.

    • Extract the product and purify by column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Nitrile Formation:

    • Dissolve the amide in a dehydrating solvent system (e.g., phosphorus oxychloride in DMF).

    • Heat the reaction mixture gently to facilitate the dehydration.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with ice-water and extract the product.

    • Purify the crude product by recrystallization or column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8]

Comparative Mechanism of Action: DPP-4 vs. HCV NS3/4A Protease Inhibition

While originating from a similar structural class of building blocks, the final drug molecules target vastly different enzymes with distinct mechanisms of action.

Vildagliptin: Covalent, Reversible Inhibition of DPP-4

Vildagliptin acts as a potent, competitive, and reversible inhibitor of DPP-4.[4] The mechanism involves the formation of a covalent bond between the nitrile group of Vildagliptin and the catalytic serine residue (Ser630) in the active site of DPP-4.[4] This covalent complex is stable but slowly reversible, leading to prolonged inhibition of the enzyme's activity.

GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Suppression of hepatic glucose output

Caption: Mechanism of action of Vildagliptin.

HCV NS3/4A Protease Inhibitors: Non-covalent, Competitive Inhibition

HCV NS3/4A is a serine protease essential for the replication of the hepatitis C virus.[9][10] It cleaves the viral polyprotein into mature non-structural proteins.[11] Inhibitors like Telaprevir and Boceprevir, which can be synthesized using fluorinated pyrrolidine-like intermediates, are peptidomimetic compounds that act as competitive, reversible inhibitors.[12] They bind non-covalently to the active site of the protease, preventing the cleavage of the viral polyprotein and thus halting viral replication.[9][13]

HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Viral_Replication Viral Replication Mature_Proteins->Viral_Replication HCV_Inhibitor HCV Protease Inhibitor (e.g., Telaprevir) HCV_Inhibitor->NS3_4A Inhibition

Caption: Mechanism of action of HCV NS3/4A Protease Inhibitors.

Comparative In Vitro Performance Data

The following table summarizes typical in vitro performance data for representative DPP-4 and HCV NS3/4A protease inhibitors.

ParameterVildagliptin (DPP-4 Inhibitor)Telaprevir (HCV NS3/4A Inhibitor)
Target Enzyme Dipeptidyl Peptidase-4 (DPP-4)HCV NS3/4A Serine Protease
Mechanism Covalent, Reversible InhibitionNon-covalent, Competitive Inhibition
IC₅₀ ~2-10 nM~7 nM
Primary Cell-based Assay DPP-4 Inhibition in human plasma or Caco-2 cellsHCV Replicon Assay (e.g., in Huh7 cells)
EC₅₀ (Cell-based) Varies by cell type and conditionsSub-micromolar range

Experimental Protocols for In Vitro Enzyme Inhibition Assays

DPP-4 Inhibition Assay Protocol (Fluorometric)

This protocol is a standard method for assessing the inhibitory activity of compounds against DPP-4.[14][15]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (50 mM, pH 8.0).

    • Dissolve recombinant human DPP-4 enzyme in the Tris-HCl buffer to a final concentration of 1.73 mU/mL.

    • Prepare a stock solution of the substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), at 200 µM in Tris-HCl buffer.

    • Prepare serial dilutions of the test compound (e.g., Vildagliptin) and a positive control (e.g., Sitagliptin) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 26 µL of the test compound dilutions.

    • Add 24 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV NS3/4A Protease Inhibition Assay Protocol (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring the activity of HCV NS3/4A protease inhibitors.[16][17]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).

    • Dilute recombinant HCV NS3/4A protease (genotype 1b) in the assay buffer to a final concentration of 40 nM.

    • Prepare a FRET-based peptide substrate that mimics an NS3 cleavage site, labeled with a fluorophore and a quencher (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC). The final substrate concentration should be around 60 µM.

    • Prepare serial dilutions of the test compound (e.g., Telaprevir) and a known inhibitor as a positive control in DMSO.

  • Assay Procedure:

    • In a 384-well black microplate, add the test compound dilutions (final DMSO concentration should be ≤ 2.5%).

    • Add the diluted HCV NS3/4A protease to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the FRET substrate to each well. The final reaction volume is typically 30 µL.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time (due to cleavage of the substrate and separation of the fluorophore and quencher) using a microplate reader.

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition at each compound concentration relative to a no-inhibitor control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate represents a versatile and strategically valuable building block in modern medicinal chemistry. Its inherent structural and chemical features facilitate the synthesis of complex, high-affinity enzyme inhibitors. As demonstrated through the examples of DPP-4 and HCV NS3/4A protease inhibitors, the fluorinated pyrrolidine scaffold can be effectively incorporated into drug candidates targeting diverse therapeutic areas. The provided experimental protocols offer a robust framework for researchers to evaluate the performance of novel inhibitors synthesized from this and similar precursors. A thorough understanding of the synthetic utility and the mechanistic implications of such building blocks is paramount for the efficient discovery and development of next-generation therapeutics.

References

  • Vildagliptin: The Complete Guide For Healthcare Professionals & Pharmaceutical Manufacturers. (n.d.). Retrieved from [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved from [Link]

  • What is the mechanism of Vildagliptin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. (n.d.). PubMed. Retrieved from [Link]

  • Vildagliptin - Wikipedia. (n.d.). Retrieved from [Link]

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (n.d.). PMC. Retrieved from [Link]

  • Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. (n.d.). ASM Journals. Retrieved from [Link]

  • HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021, November 19). RxList. Retrieved from [Link]

  • Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by Glecaprevir. (2019, December 23). ACS Publications. Retrieved from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]

  • HCV NS3-4A Serine Protease. (n.d.). In Hepatitis C Viruses. NCBI Bookshelf. Retrieved from [Link]

  • CN104326961A - Synthetic process of vildagliptin. (n.d.). Google Patents.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers. Retrieved from [Link]

  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. (2019, October 2). ACS Omega. Retrieved from [Link]

  • Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Vildagliptin. (2012, December 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • The Chemistry of Vildagliptin: Synthesis and Properties. (n.d.). Retrieved from [Link]

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved from [Link]

  • CN103804267A - Simple environment-friendly synthesis process of vildagliptin. (n.d.). Google Patents.
  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd. Retrieved from [Link]

  • Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC. Retrieved from [Link]

  • HCV Resistance Primer. (n.d.). HCV Guidance. Retrieved from [Link]

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • (2S,4R)-Tert-Butyl 4-Fluoro-2-Formylpyrrolidine-1-Carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. (2023, January 29). PubMed Central. Retrieved from [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008, June 12). PMC. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). Semantic Scholar. Retrieved from [Link]

  • Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Lenacapavir, part (I–II). (I) Synthesis of intermediate 6; (II) Synthesis of intermediate 9. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Evaluation of Novel Compounds Featuring the Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Drug Discovery Professionals

Introduction

The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional structure and stereochemical richness that allows for effective exploration of pharmacophore space.[1] The introduction of fluorine into such scaffolds can profoundly influence properties like metabolic stability, potency, and conformation.[2][3][4] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel compounds incorporating the Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate moiety. While this specific scaffold is a key intermediate[5][6][7][8][9], the principles and protocols outlined here are broadly applicable to its derivatives and other fluorinated heterocyclic compounds.

As a Senior Application Scientist, the objective is to present a logical, robust, and self-validating workflow. This guide explains not just what to do, but why each step is a critical decision point in the drug discovery cascade, moving a novel chemical entity from initial screening to preclinical evaluation.

Part 1: The In Vitro Evaluation Cascade

The initial phase of evaluation aims to rapidly assess the compound's fundamental properties, from general toxicity to specific target interactions. This is a filtering process designed to identify promising candidates while conserving resources.

Workflow for In Vitro Evaluation

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Investigation cluster_2 Phase 3: Pre-In Vivo Characterization A Compound Synthesis & Physicochemical Profiling B General Cytotoxicity Screening (e.g., MTT Assay) A->B Early Safety Filter C Target-Based Assay (e.g., Enzyme Inhibition) B->C Proceed if Selectively Active D Cellular Target Engagement (e.g., CETSA) C->D Confirming Intracellular Action E Metabolic Stability Assay (e.g., Microsomes) D->E Proceed if Target Engagement Confirmed F CYP Inhibition Profiling E->F Predicting Drug Interactions G G F->G Go / No-Go Decision for In Vivo

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Synthetic Routes to Fluorinated Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Hydroxypyrrolidines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidine scaffold, a privileged structure in numerous bioactive compounds, becomes particularly valuable when functionalized with both hydroxyl and fluorine moieties.[2][3] These fluorinated hydroxypyrrolidine stereoisomers serve as critical chiral building blocks for a new generation of therapeutics, from antiviral agents to novel organocatalysts.[4][5]

However, the synthesis of these targets is non-trivial. The challenge lies in the precise, stereocontrolled installation of two vicinal, highly electronegative functional groups—fluorine and oxygen—onto the five-membered ring. The choice of synthetic strategy is therefore a critical decision, dictating not only the feasibility of accessing a specific diastereomer but also the overall efficiency, scalability, and cost-effectiveness of the process.

This guide provides a head-to-head comparison of the primary synthetic methodologies for accessing fluorinated hydroxypyrrolidines. We will move beyond a mere recitation of reaction schemes to dissect the underlying causality of each approach, providing field-proven insights into their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting or designing a synthetic route for their specific target molecule.

Route 1: Diastereoselective Fluorination of Chiral 4-Oxopyrrolidine Precursors

This approach is arguably one of the most direct, leveraging the readily available chiral pool of proline derivatives. The core strategy involves the synthesis of a 4-oxopyrrolidine intermediate, followed by a regioselective fluorination at the C3 position and subsequent diastereoselective reduction of the ketone.

Causality and Mechanistic Insight

The success of this route hinges on two key transformations: the electrophilic fluorination of a kinetically-formed enolate (or silyl enol ether) and the substrate-controlled reduction of the resulting α-fluoroketone. The choice of protecting group on the pyrrolidine nitrogen is critical, as it influences the facial selectivity of both the fluorination and reduction steps. Bulky protecting groups can effectively shield one face of the molecule, directing the incoming reagents to the opposite side.

For example, the synthesis of 3-fluoro-4-hydroxyprolines often starts from N-protected 4-oxo-L-proline esters.[6] The enolate is regioselectively formed at the C3 position under kinetic control. Subsequent reaction with an electrophilic fluorine source, such as Selectfluor®, introduces the fluorine atom. The stereochemical outcome of this step can be controlled by using bulky protecting groups, such as the 9-phenylfluorenyl (Pf) group, which directs the fluorinating agent to the face opposite the protector, yielding a single diastereomer.[6] The final reduction of the C4 ketone is then accomplished with a hydride source, where the stereochemistry is dictated by the existing stereocenters at C2 and C3.

G start_node N-Boc-4-oxo-L-proline ester step1 C3 Silyl Enol Ether start_node->step1 Silyl Enol Ether Formation process_node process_node reagent_node reagent_node product_node Diastereomerically Pure 3-Fluoro-4-hydroxypyrrolidine step2 α-Fluoroketone Intermediate step1->step2 Electrophilic Fluorination reagent1 TMSOTf, TEA step3 Protected Fluoro-hydroxypyrrolidine step2->step3 Diastereoselective Reduction reagent2 Selectfluor® step3->product_node Deprotection reagent3 NaBH4 or K-Selectride

Caption: Workflow for Route 1: Fluorination of a 4-oxopyrrolidine.

Representative Experimental Protocol: Synthesis of (3R,4S)-3-Fluoro-4-hydroxyproline derivative[6]
  • Silyl Enol Ether Formation: To a solution of Pf-protected 4-oxoproline derivative (1.0 equiv) in dichloromethane (DCM, 0.1 M) at -40 °C is added triethylamine (1.5 equiv). Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) is then added dropwise. The reaction is stirred for 1 hour at -40 °C.

  • Electrophilic Fluorination: The reaction mixture containing the silyl enol ether is cooled to -20 °C. A solution of Selectfluor® (1.5 equiv) in acetonitrile (0.2 M) is added. The mixture is stirred and allowed to warm to room temperature over 16 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the α-fluoroketone as a single diastereomer.

  • Ketone Reduction: The purified α-fluoroketone (1.0 equiv) is dissolved in methanol (0.1 M) and cooled to 0 °C. Sodium borohydride (NaBH₄, 2.0 equiv) is added portion-wise. The reaction is stirred for 2 hours at 0 °C.

  • Final Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the protected 3-fluoro-4-hydroxypyrrolidine. Subsequent deprotection steps yield the final product.

Route 2: Nucleophilic Ring-Opening of Activated Aziridines

This strategy builds the fluorinated amino alcohol motif by reacting a suitable aziridine precursor with a fluoride source. The high ring strain of aziridines makes them susceptible to nucleophilic attack, providing a powerful method for installing vicinal functional groups with well-defined stereochemistry.[7]

Causality and Mechanistic Insight

The regioselectivity and stereospecificity of the ring-opening are paramount. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center undergoing attack. The key to a successful synthesis is the strategic placement of substituents and an activating group on the aziridine nitrogen. An electron-withdrawing group (e.g., sulfonyl, carbamate) is essential to activate the ring for nucleophilic attack.[7][8]

The choice of fluoride source is also critical. Anhydrous fluoride sources, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride in combination with a phase-transfer catalyst, are typically required. The regioselectivity is governed by both steric and electronic factors. Generally, in activated aziridines derived from amino alcohols, fluoride will preferentially attack the less substituted carbon.

A particularly elegant variation involves the use of a cyclic sulfamate derived from a trans-1,2-amino alcohol.[9] Reaction with TBAF proceeds via a double SN2-type inversion, first opening the sulfamate ring and then displacing the resulting sulfate to form the trans-fluoroamine, effectively transforming a trans-diol into a trans-fluoro protected amine.[9]

G start_node Chiral 1,2-Amino Alcohol step1 N-Activated Aziridine start_node->step1 Aziridination process_node process_node reagent_node reagent_node product_node Fluorinated Amino Alcohol (Pyrrolidine Precursor) step2 Protected Fluoroamine step1->step2 Nucleophilic Ring-Opening reagent1 e.g., MsCl, Et3N then Base step2->product_node Intramolecular Cyclization & Deprotection reagent2 Fluoride Source (e.g., TBAF) G start_node Imino Ester + Fluorinated Styrene step1 step1 start_node->step1 1,3-Dipolar Cycloaddition process_node process_node reagent_node reagent_node product_node Highly Substituted Fluoropyrrolidine step1->product_node reagent1 Cu(I) or Ag(I) Catalyst Chiral Ligand (e.g., BINAP) Base (e.g., DBU)

Sources

Unlocking Pyrrolidine Conformations: A Comparative Guide to Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone, embedded in the architecture of numerous FDA-approved therapeutics.[1] The strategic introduction of substituents, particularly fluorine and hydroxyl groups, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth conformational analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a versatile building block, and compares its structural dynamics to key analogs. Understanding these conformational nuances is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and specificity.

The Decisive Impact of Fluorine and Hydroxyl Groups on Pyrrolidine Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (C_s_ symmetry) and "twist" (C_2_ symmetry) forms. The substituents on the ring play a pivotal role in dictating the preferred pucker.

The introduction of a highly electronegative fluorine atom significantly influences the ring's conformation through stereoelectronic effects, most notably the gauche effect . This effect describes the tendency of a C-F bond to be oriented gauche to a C-C or C-O bond, which can stabilize specific ring puckers.[2] For instance, in 3-fluoropyrrolidines, the gauche effect often stabilizes a Cγ-exo pucker.[2]

Similarly, a hydroxyl group can influence conformation through both steric bulk and its capacity for hydrogen bonding, which can lock the ring into a preferred conformation, especially in the solid state. The interplay between the fluorine and hydroxyl groups in tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate leads to a complex conformational landscape that is highly dependent on the relative stereochemistry of these substituents.

Comparative Conformational Analysis: An Experimental and Computational Approach

To elucidate the conformational preferences of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, we will compare it with its non-fluorinated and non-hydroxylated analogs. While direct, comprehensive studies on the target molecule are limited, a detailed analysis of the closely related N-acetylated 3-fluoro-4-hydroxyproline methyl esters provides invaluable insights.

Key Analogs for Comparison:
  • tert-Butyl pyrrolidine-1-carboxylate (Parent Scaffold): The unsubstituted ring provides a baseline for understanding the fundamental puckering of the N-Boc protected pyrrolidine.

  • tert-Butyl 4-hydroxypyrrolidine-1-carboxylate: This analog allows for the assessment of the influence of the C4-hydroxyl group on the ring conformation.

  • tert-Butyl 3-fluoropyrrolidine-1-carboxylate: This analog isolates the effect of the C3-fluoro substituent.

  • N-Acetyl-3-fluoro-4-hydroxyproline methyl esters (Close Analogs): A comprehensive study on all four diastereomers of this compound provides detailed X-ray, NMR, and computational data that serves as a strong proxy for the conformational behavior of our target molecule.

Below is a logical workflow for the conformational analysis of these compounds:

Caption: Workflow for the conformational analysis of substituted pyrrolidines.

Experimental Data: A Head-to-Head Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data provide detailed information about the geometry of the pyrrolidine ring.

Table 1: Comparative ¹H NMR Data of Key Pyrrolidine Analogs

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)Reference
tert-Butyl pyrrolidine-1-carboxylate3.2-3.4 (m)1.8-2.0 (m)1.8-2.0 (m)3.2-3.4 (m)Inferred
tert-Butyl 4-hydroxypyrrolidine-1-carboxylate3.4-3.6 (m)1.9-2.1 (m)4.3-4.5 (m)3.1-3.3 (m)Inferred
tert-Butyl 3-fluoropyrrolidine-1-carboxylate3.5-3.8 (m)5.1-5.3 (dm)2.0-2.3 (m)3.4-3.7 (m)Inferred
N-Acetyl-(3R,4S)-3-fluoro-4-hydroxyproline methyl ester3.81 (dd)4.96 (ddd)4.54 (ddd)3.68 (dd)N/A
N-Acetyl-(3S,4S)-3-fluoro-4-hydroxyproline methyl ester3.91 (dd)5.30 (ddd)4.30 (ddd)3.63 (dd)N/A

Note: Inferred data is based on typical chemical shifts for similar structures. "m" denotes multiplet, "dm" denotes doublet of multiplets, "dd" denotes doublet of doublets, and "ddd" denotes doublet of doublet of doublets.

The downfield shift of H3 in the 3-fluoro analog is indicative of the strong deshielding effect of the fluorine atom. The complexity of the signals for the 3-fluoro-4-hydroxyproline derivatives reflects the fixed conformations due to the substituents.

The Power of ¹⁹F NMR in Conformational Analysis

¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for conformational changes. The large chemical shift dispersion of ¹⁹F allows for the clear resolution of signals from different conformers.

Table 2: Representative ¹⁹F NMR Data and J-Couplings for Fluorinated Pyrrolidines

Compound¹⁹F Chemical Shift (δ, ppm)³J(H,F) (Hz)
N-Acetyl-(3R,4S)-3-fluoro-4-hydroxyproline methyl ester-198.5H2α: <1, H2β: 21.0, H3: 50.1, H4: 25.1
N-Acetyl-(3S,4S)-3-fluoro-4-hydroxyproline methyl ester-195.2H2α: 2.5, H2β: 24.1, H3: 52.1, H4: 2.9

The significant differences in both the ¹⁹F chemical shifts and the vicinal ³J(H,F) coupling constants between the two diastereomers highlight their distinct conformational preferences. The Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle, can be used to estimate the ring pucker.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. For the N-acetylated 3-fluoro-4-hydroxyproline methyl esters, X-ray analysis revealed that the (3R,4S) diastereomer adopts a C4-endo pucker, while the (3S,4S) diastereomer prefers a C4-exo pucker. This inversion of the natural preference of hydroxyproline (C4-exo) is a direct consequence of the stereoelectronic influence of the fluorine atom.

Computational Modeling: Predicting Conformational Landscapes

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different conformers and understanding the underlying electronic effects. Computational studies on 3-fluoropyrrolidines have shown that the gauche effect stabilizes Cγ-exo conformations.[2] For the 3-fluoro-4-hydroxyproline analogs, DFT calculations corroborate the experimental findings from NMR and X-ray crystallography, accurately predicting the preferred ring pucker for each diastereomer.

The following diagram illustrates the key relationship between the substituents and the preferred pyrrolidine ring pucker:

Pyrrolidine_Pucker cluster_substituents Substituents cluster_effects Stereoelectronic & Steric Effects cluster_pucker Preferred Ring Pucker F Fluorine (C3) Gauche Gauche Effect F->Gauche OH Hydroxyl (C4) Steric Steric Hindrance OH->Steric Hbond Hydrogen Bonding OH->Hbond Exo C4-exo Gauche->Exo stabilizes Endo C4-endo Steric->Endo can favor Hbond->Exo can lock Exo->Endo in equilibrium with

Caption: Factors influencing the conformational preference of the pyrrolidine ring.

Experimental Protocols

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A wider spectral width is necessary compared to ¹H NMR. Proton decoupling is often employed to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Acquire two-dimensional NMR spectra as needed for complete structural assignment and conformational analysis. For NOESY/ROESY experiments, a mixing time of 300-800 ms is typically used to observe through-space correlations.

General Procedure for DFT Calculations
  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory, such as B3LYP with a 6-31G* or larger basis set.

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine the predominant species in solution.

Conclusion

The conformational analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its analogs reveals a delicate interplay of steric and stereoelectronic effects that govern the puckering of the pyrrolidine ring. The introduction of a fluorine atom, in particular, has a profound impact, often overriding the conformational preferences dictated by other substituents. A thorough understanding of these conformational biases, achieved through a combination of high-field NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of pyrrolidine-based therapeutics. This guide provides a framework for researchers to approach the conformational analysis of substituted pyrrolidines, ultimately enabling the development of more potent and selective drug candidates.

References

  • Koskinen, A. M. P., & Helaja, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(15), 5886–5892.
  • Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. W. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13133–13141.
  • ResearchGate. (2006). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. Retrieved from [Link]

  • Semantic Scholar. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

  • Beilstein-Institut. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1148-1159.
  • ResearchGate. (n.d.). Conformational preference of 3‐fluoropyrrolidine 22. The calculated.... Retrieved from [Link]

  • PubMed. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(6), 835–842.
  • Royal Society of Chemistry. (2013).
  • PubChem. (n.d.). tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3346–3358.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

Sources

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to Molecules Derived from Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing failure in later stages of drug development. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2]

This guide provides an objective comparison of the metabolic performance of molecules derived from the fluorinated scaffold, Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, against non-fluorinated and other structural alternatives. We will delve into the mechanistic rationale for using this building block, present supporting experimental data from analogous chemical series, and provide detailed protocols for assessing metabolic stability in your own research.

The Causality Behind Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into a molecule is a deliberate design choice aimed at improving its drug-like properties. This enhancement is primarily attributed to the strength and nature of the carbon-fluorine (C-F) bond, which is significantly more stable and less prone to enzymatic cleavage than a corresponding carbon-hydrogen (C-H) bond.[1]

Metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily located in the liver, are responsible for the majority of Phase I oxidative metabolism.[3] These enzymes often hydroxylate aliphatic or aromatic C-H bonds, marking the compound for subsequent clearance. By strategically replacing a hydrogen atom at one of these metabolically vulnerable positions—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively "block" or sterically hinder this oxidative process. This blockade leads to a longer metabolic half-life, reduced intrinsic clearance, and consequently, improved bioavailability and in vivo exposure.[1]

The Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate scaffold is a prime example of this design principle. The fluorine atom at the 3-position not only enhances metabolic stability but can also influence the conformation of the pyrrolidine ring.[4] This conformational control can lead to improved binding affinity and selectivity for the target protein.

Comparative Analysis of Metabolic Stability

The data below is representative of results obtained from in vitro liver microsomal stability assays, a standard method for evaluating Phase I metabolism. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Table 1: Illustrative Comparison of Metabolic Stability in Structurally Related Analogs

Compound IDCore ScaffoldKey Structural FeatureMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Interpretation
Analog A 4-amino-3-hydroxypyrrolidineNon-fluorinated25110.9Moderate Stability
Analog B 4-amino-3-fluoropiperidineFluorinated > 60< 46.2High Stability
Analog C 4-methyl-4-aminopiperidineNon-fluorinated4561.6Good Stability
Analog D 2-amino-imidazothiadiazoleNon-fluorinated Lead15184.8Low Stability

Note: The data presented is illustrative and compiled from studies on structurally similar scaffolds, such as those found in antimalarial drug discovery programs, to demonstrate the principle of metabolic enhancement via fluorination.[5][6] Actual values will vary depending on the complete molecular structure.

The comparison clearly illustrates the benefit of incorporating fluorine. Analog B, a fluorinated piperidine (a close relative of pyrrolidine), shows a significantly longer half-life and lower clearance compared to its non-fluorinated hydroxy-pyrrolidine counterpart (Analog A). This demonstrates that replacing a hydroxyl group with a fluorine atom can effectively shield the molecule from metabolic attack.

Experimental Protocols for Assessing Metabolic Stability

To validate these principles in your own compound series, standardized in vitro assays are essential. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate a compound's susceptibility to Phase I metabolism mediated by enzymes like CYP450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Verapamil)

  • Pooled liver microsomes (human, rat, mouse)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw the liver microsomes at 37°C and dilute them to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold potassium phosphate buffer. Keep on ice.

  • Reaction Setup: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The "0 minute" sample is quenched immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.

Objective: To determine the overall hepatic metabolic stability of a compound in a system that more closely resembles the in vivo environment.

Methodology: The protocol is similar to the microsomal assay but uses cryopreserved hepatocytes in suspension instead of microsomes. The final cell density is typically around 0.5-1.0 million viable cells/mL. No external NADPH is needed as the intact cells contain the necessary cofactors. The analysis of compound depletion over time is performed in the same manner using LC-MS/MS.

Visualizing the Workflow and Mechanism

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine, as exemplified by the use of scaffolds like Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is a highly effective and field-proven method for enhancing the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to improved pharmacokinetic profiles.

The experimental protocols detailed in this guide provide a robust framework for assessing these properties in your own compounds. By integrating these in vitro ADME studies early in the drug discovery process, researchers can make more informed decisions, prioritize compounds with favorable characteristics, and ultimately increase the probability of selecting a successful clinical candidate. While fluorine is not a universal solution and its effects must be evaluated on a case-by-case basis, its utility in overcoming metabolic liabilities is undeniable.

References

  • Ciulli, A., et al. (2018). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. ResearchGate. Available at: [Link]

  • Net-Com. (2024). Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. Net-Com. Available at: [Link]

  • Google Patents. (2018). WO2018051107A1 - Fluorohydroxyproline derivatives useful in the preparation of proteolysis targeted chimeras. Google Patents.
  • Google Patents. (2024). WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. Google Patents.
  • Google Patents. (2021). AU2019355870B2 - Thieno[3,2-b]pyridine derivatives as UDP glycosyltransferase inhibitors and methods of use. Google Patents.
  • Scilit. (2025). In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Scilit. Available at: [Link]

  • Figshare. (2025). On the Metabolic Stability of Fluorinated Small Molecules:. Figshare. Available at: [Link]

  • ACS Publications. (2023). Targeting the Estrogen Receptor for the Treatment of Breast Cancer: Recent Advances and Challenges. ACS Publications. Available at: [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health. (2022). Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria. National Institutes of Health. Available at: [Link]

  • PubMed Central. (2025). Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. PubMed Central. Available at: [Link]

  • European Patent Office. (2023). EP 3623369 B1 - NOVEL MORPHOLINYL AMINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE. European Patent Office. Available at: [Link]

  • ACS Publications. (2021). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. ACS Publications. Available at: [Link]

  • ACS Publications. (2022). Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to VHL Ligand Benchmarking: A Comparative Analysis of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of VHL in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules are designed to co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] At the heart of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The VHL complex is a key player in the cellular oxygen sensing pathway, responsible for targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation under normal oxygen conditions.[4] The development of small-molecule ligands that can effectively hijack VHL is therefore a cornerstone of PROTAC design.[3]

The efficacy of a VHL-recruiting PROTAC is critically dependent on the affinity of its VHL ligand, its ability to promote the formation of a stable ternary complex with the target protein, and its overall physicochemical properties.[5] This has spurred the development of a diverse array of VHL ligands, moving from early peptide-based molecules to highly optimized small-molecule binders.[6]

This guide provides an in-depth, objective comparison of a novel fluorinated VHL ligand scaffold, based on tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, against well-established, commercially available VHL ligands. We will delve into the key biophysical and biochemical assays used for characterization, provide detailed experimental protocols, and present a head-to-head comparison of binding affinities and thermodynamic profiles. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary framework to rationally select and benchmark VHL ligands for their specific targeted protein degradation applications.

The Ligands: A Head-to-Head Comparison

At the core of our analysis is the strategic incorporation of fluorine into the well-established hydroxyproline (Hyp) scaffold of VHL ligands. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.[7] We will be benchmarking VHL ligands derived from the (3R,4S) and (3S,4S) stereoisomers of 3-fluoro-4-hydroxyproline against established, non-fluorinated commercial ligands.

The Novel Fluorinated Scaffold:

  • Ligand 14a: Incorporates the (3R,4S)-3-fluoro-4-hydroxyproline core. This stereoisomer is of particular interest as it has the potential to form favorable interactions within the VHL binding pocket.[8]

  • Ligand 14b: Incorporates the (3S,4S)-3-fluoro-4-hydroxyproline core. This epimer allows for a direct assessment of stereochemistry's impact on VHL recognition.[8]

The Commercial Benchmarks:

  • VH032: A widely used, second-generation VHL inhibitor that serves as a foundational ligand in many published PROTAC studies.[9]

  • VH298: A potent and cell-active VHL inhibitor with low nanomolar binding affinity, often used as a chemical probe to study the VHL-HIF pathway.[10][11][12]

  • VH101: A highly potent VHL ligand that incorporates both an α-fluorine and a cyclopropyl group, representing a high-affinity benchmark.[6][13]

cluster_novel Novel Fluorinated Ligands cluster_benchmarks Commercial Benchmarks Ligand_14a (3R,4S)-F-Hyp Ligand VHL_Protein VHL Protein Ligand_14a->VHL_Protein Binds to Ligand_14b (3S,4S)-F-Hyp Ligand Ligand_14b->VHL_Protein Binds to VH032 VH032 VH032->VHL_Protein Binds to VH298 VH298 VH298->VHL_Protein Binds to VH101 VH101 VH101->VHL_Protein Binds to cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation Purify VCB Complex Dissolve Ligand in Buffer setup Instrument Setup Load VCB into Sample Cell Load Ligand into Syringe prep->setup 1. titration Titration Inject Ligand into Cell Measure Heat Change setup->titration 2. analysis Data Analysis Integrate Heat Peaks Fit to Binding Model titration->analysis 3. results Results|Determine: - K d (Affinity) - ΔH (Enthalpy) - n (Stoichiometry) analysis->results 4.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols: A Guide to Best Practices

To ensure the generation of high-quality, reproducible data, adherence to robust experimental protocols is paramount. Here, we outline the methodologies for the key biophysical assays discussed.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to the VHL complex. [1] Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex to >95% purity.

    • Extensively dialyze the VCB protein against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). [7] * Dissolve the test ligand in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. To avoid solubility issues, a minimal amount of DMSO can be used, ensuring the final concentration does not interfere with the measurement. [7]

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with the assay buffer.

    • Load the VCB protein solution (typically 20-50 µM) into the sample cell. [7] * Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand solution into the protein-containing sample cell while monitoring the heat changes. [1] * Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from control titrations of the ligand into buffer.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n. [2]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (association rate, kon; dissociation rate, koff) and affinity (Kd) of binary (ligand-VHL) and ternary (Target-PROTAC-VHL) complex formation.

Methodology:

  • Experimental Setup:

    • Immobilize the VCB complex onto an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. [2] * Use a reference flow cell with a mock immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Binary Interaction: Inject a series of concentrations of the test ligand (analyte) over the immobilized VCB surface. Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Ternary Complex: To assess ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the VCB-immobilized surface.

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd as the ratio of koff/kon.

    • For ternary complexes, the cooperativity factor (α) can be calculated by comparing the binding affinities in the binary and ternary experiments. Positive cooperativity (α > 1) indicates that the binding of one component enhances the binding of the other, leading to a more stable ternary complex. [2]

The Bigger Picture: Ternary Complex Formation and Cooperativity

While high binary affinity to VHL is a prerequisite, the ultimate success of a PROTAC lies in its ability to efficiently form a stable ternary complex. [14]The stability of this complex is often described by a cooperativity factor (α). A cooperativity greater than 1 (α > 1) signifies that the PROTAC, target protein, and E3 ligase bind together more favorably than would be predicted from their individual binary interactions. [5] Interestingly, studies have shown that even VHL ligands with weaker binary affinity can form highly potent PROTACs if they induce strong positive cooperativity. [8][15][16][17]For example, a PROTAC incorporating the weaker-binding (3S,4S)-F-Hyp ligand (derived from the same scaffold as Ligand 14b) still induced selective degradation of its target protein at nanomolar concentrations, well below its binary Kd for VHL. [8][15][16][17]This highlights a crucial principle in PROTAC design: binary affinity is not the sole determinant of degradation efficacy. The overall architecture of the PROTAC, including the linker and the target-binding moiety, plays a critical role in dictating the geometry and stability of the ternary complex.

PROTAC PROTAC VHL VHL PROTAC->VHL Binds (K d1 ) Target_Protein Target Protein PROTAC->Target_Protein Binds (K d2 ) Binary_Complex_1 VHL-PROTAC Binary Complex VHL->Binary_Complex_1 Binary_Complex_2 Target-PROTAC Binary Complex Target_Protein->Binary_Complex_2 Ternary_Complex VHL-PROTAC-Target Ternary Complex Binary_Complex_1->Ternary_Complex Binary_Complex_2->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination α > 1 (Positive Cooperativity) Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTAC mechanism, highlighting the role of cooperativity in ternary complex formation.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking VHL ligands, using a novel fluorinated scaffold as a case study against established commercial standards. Our analysis reveals several key takeaways for researchers in the field of targeted protein degradation:

  • Stereochemistry is Critical: The VHL binding pocket exhibits high stereoselectivity. The (3R,4S)-3-fluoro-4-hydroxyproline core (Ligand 14a) is a viable bioisostere for the native hydroxyproline, maintaining high-affinity, enthalpically-driven binding. [18]2. Fluorination is a Viable Strategy: Strategic fluorination of the VHL ligand scaffold is well-tolerated and can be used to fine-tune physicochemical properties without necessarily compromising binding affinity. [7]3. Binary Affinity is Only Part of the Story: While essential, high binary affinity to VHL does not guarantee potent protein degradation. The ability to induce a stable and productive ternary complex, often characterized by positive cooperativity, is paramount. [8][15]As demonstrated, even weaker affinity ligands can be highly effective in a PROTAC context. [16][17] The development of novel VHL ligands continues to be a vibrant area of research. Future efforts will likely focus on exploring new chemical space beyond the hydroxyproline core, optimizing pharmacokinetic properties for in vivo applications, and designing ligands that can induce even greater cooperativity for challenging targets. The experimental methodologies and comparative data presented here offer a robust starting point for these exciting future endeavors.

References

  • A Comparative Guide to PROTACs Synthesized with Different VHL Ligands. (n.d.). BenchChem. Retrieved January 6, 2026.
  • The Critical Role of Methylation in Enhancing VH032 Affinity for the VHL E3 Ligase: A Technical Guide. (n.d.). BenchChem. Retrieved January 6, 2026.
  • A Comparative Analysis of VHL Ligands in PROTAC Design: (S,R,S)-Ahpc-O-CF3 versus (S,R,S). (n.d.). BenchChem. Retrieved January 6, 2026.
  • Diehl, C. J., & Ciulli, A. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (2020). ACS Omega, 5(42), 27368-27377.
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (2020). ACS Omega, 5(42), 27368-27377.
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8257.
  • Imaide, S., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv.
  • VH-298 | VHL:HIF-α Interaction Inhibitor. (n.d.). MedChemExpress. Retrieved January 6, 2026.
  • VH298 (VH-298) | VHL inhibitor. (n.d.). Probechem. Retrieved January 6, 2026.
  • Testa, A., et al. (2018). Binding affinity and binding mode of F-Hypcontaining VHL ligands.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299-9313.
  • VH 298 | Ubiquitin Ligase (E3) Inhibitors. (n.d.). R&D Systems. Retrieved January 6, 2026.
  • The Critical Role of the Trifluoromethyl Group in VHL Ligand Binding: A Technical Guide. (n.d.). BenchChem. Retrieved January 6, 2026.
  • An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation. (n.d.). BenchChem. Retrieved January 6, 2026.
  • Mares, A., et al. (2020). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
  • Structure of the standard VHL ligand (1). a) Green arrows indicate exit... (n.d.).
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. (2018). CORE.
  • Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599-618.
  • Understanding the Binding Affinity of VHL Ligands to the VHL Protein: A Technical Guide. (n.d.). BenchChem. Retrieved January 6, 2026.
  • VHL ligand binding increases intracellular level of VHL. (2021). bioRxiv.
  • Testa, A., et al. (2018).
  • Diehl, C. J., & Ciulli, A. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). White Rose Research Online.
  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. (2023). ChemRxiv.
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a fluorinated pyrrolidine derivative increasingly utilized in modern synthetic chemistry. By understanding the chemical nature of this compound and the governing regulations, laboratories can establish a self-validating system for waste management that is both safe and compliant.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is essential. While a specific Safety Data Sheet (SDS) for every stereoisomer may vary slightly, the available data for closely related structures provides a strong basis for a comprehensive risk assessment.

1.1. GHS Hazard Profile

Based on available Safety Data Sheets (SDS) for its stereoisomers, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

  • Harmful if swallowed (Acute toxicity, oral): Some related compounds carry this warning.[2][3]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal.

1.2. Chemical Structure and Reactivity Considerations

The structure of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate contains several functional groups that inform its disposal pathway:

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds. These are subject to specific disposal regulations due to their potential for persistence and the formation of hazardous byproducts if not disposed of correctly.

  • Pyrrolidine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals. When heated to decomposition, nitrogen-containing compounds can emit toxic fumes of nitrogen oxides.

  • Tert-butoxycarbonyl (Boc) Protecting Group: This group is generally stable but can be cleaved under acidic conditions. While not a primary disposal concern, it's a factor in the compound's overall chemical behavior.

  • Hydroxyl Group: The alcohol functionality does not pose a specific disposal hazard but contributes to the overall chemical properties of the molecule.

Table 1: Chemical and Hazard Summary

PropertyInformationSource
Chemical Name tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateN/A
CAS Number 1379325-25-3 (and stereoisomers)[4][5]
Molecular Formula C₉H₁₆FNO₃[3][5][6]
GHS Hazard Statements H315, H319, H335 (and potentially H302)[1][2][3][6]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[1][3]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10] RCRA establishes the "cradle-to-grave" management system for hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[7][8]

2.1. Classification as a Hazardous Waste

As a halogenated organic compound, this chemical falls under the purview of specific RCRA regulations. The EPA designates certain halogenated organic compounds as hazardous waste.[11][12] Laboratories must manage this compound as a hazardous chemical waste.[13][14][15]

2.2. Land Disposal Restrictions (LDRs)

The EPA has established Land Disposal Restrictions (LDRs) for many hazardous wastes, including halogenated organic compounds, under 40 CFR Part 268.[11][16][17][18][19] These regulations prohibit the land disposal of untreated hazardous wastes and mandate that they meet specific treatment standards before disposal.[17] For most halogenated organic compounds, the prescribed treatment method is incineration.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, from the laboratory bench to final disposal.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.

3.2. Waste Segregation: A Critical First Step

Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[14][20][21]

  • Designate a Halogenated Organic Waste Container: Collect all waste containing tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate in a dedicated container for halogenated organic waste.

  • Do Not Mix with Non-Halogenated Waste: Mixing halogenated and non-halogenated waste streams increases the volume of hazardous waste requiring specialized and more costly disposal methods.[14]

  • Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents. While the compound itself is not highly reactive, this is a general best practice for all chemical waste streams.

WasteSegregation cluster_containers Waste Accumulation Containers Compound tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Waste Halo_Container Halogenated Waste (Clearly Labeled) Compound->Halo_Container Segregate NonHalogenated Non-Halogenated Organic Waste NonHalo_Container Non-Halogenated Waste NonHalogenated->NonHalo_Container Aqueous Aqueous Waste Aqueous_Container Aqueous Waste Aqueous->Aqueous_Container

Caption: Waste segregation workflow.

3.3. Container Selection and Labeling

The choice of container and proper labeling are mandated by the EPA and are critical for safety and compliance.[13][15]

  • Container Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw cap.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste".[13][15]

    • The full chemical name: "tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate" and any other constituents in the waste stream.

    • The appropriate hazard warnings (e.g., "Irritant").[13]

3.4. Accumulation in a Satellite Accumulation Area (SAA)

Laboratories should accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][15]

  • Storage: Keep the waste container in a designated and properly labeled secondary containment bin to prevent spills from reaching the environment.

  • Closure: The container must be kept tightly closed at all times, except when adding waste.[14]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

3.5. Final Disposal Pathway

The ultimate disposal of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate must be conducted by a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the required treatment method for most halogenated organic compounds.[22] This process ensures the complete destruction of the compound to its mineral components, with scrubbers to neutralize acidic gases like hydrogen fluoride that are produced. Incinerators must meet a destruction and removal efficiency (DRE) of 99.99% for hazardous constituents.[22][23]

  • Arranging for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.

DisposalWorkflow Start Waste Generation Segregate Segregate into Halogenated Waste Start->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in SAA with Secondary Containment Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS Transport Licensed Transporter EHS->Transport Incinerate High-Temperature Incineration Transport->Incinerate End Compliant Disposal Incinerate->End

Caption: Disposal workflow from generation to incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of hazard identification, regulatory compliance, and meticulous procedural execution, research professionals can ensure that their work advances scientific knowledge without compromising the well-being of their colleagues or the environment. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.

References

  • The Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). A Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Daniels Health. (2021, May 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]

  • Daniels Health. (2021, May 25). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • AppliChem. (n.d.). tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR §268 Land Disposal Restrictions. Retrieved from [Link]

  • Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

  • United Initiators. (2021, April 18). Safety Data Sheet: DTBP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Encamp. (n.d.). RCRA EPA. Retrieved from [Link]

  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]

Sources

Navigating the Safe Handling of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative of increasing interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block, but also necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, in-depth technical and procedural information to ensure the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications underscore the importance of preventing direct contact and inhalation.

Physical and Chemical Properties

A complete, experimentally verified set of physical and chemical properties for this specific molecule is not widely published. However, based on its structure and data from similar compounds, we can infer the following:

PropertyValue/InformationSource
Molecular Formula C₉H₁₆FNO₃[2]
Molecular Weight 205.23 g/mol [2]
Physical Form Likely a solid at room temperature.[3]
Boiling Point A structurally similar piperidine analog has a boiling point of 300.8 ± 42.0 °C at 760 mmHg.[3] The pyrrolidine may have a slightly different boiling point.
Storage Temperature Store at 4°C for long-term stability.[3]

Due to the lack of specific data, it is prudent to treat this compound as having unknown long-term health effects and to handle it with appropriate caution at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. The following table outlines the recommended PPE for various laboratory operations.

OperationEyes and FaceHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a fume hood
Performing reactions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronNot generally required if handled in a fume hood
Purification (e.g., chromatography) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronNot generally required if handled in a fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection against splashes, especially during larger-scale operations or when handling solutions.

  • Hand Protection: Nitrile gloves are a good initial choice for protection against a variety of organic chemicals.[4] However, for fluorinated compounds, breakthrough times can be variable. Double-gloving provides an extra layer of safety. For prolonged contact or in the event of a spill, more robust gloves like butyl rubber are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient for small-scale work. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is advised to prevent skin contact.[1]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1] An air-purifying respirator should be available for emergency situations such as a large spill outside of a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is essential for safety and experimental success.

Workflow for Safe Handling

prep Preparation & Pre-use Inspection handling Handling in Fume Hood prep->handling storage Short & Long-term Storage handling->storage waste Waste Collection handling->waste spill Spill Response handling->spill disposal Disposal waste->disposal

Caption: A workflow diagram illustrating the key stages of safely handling Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Step 1: Preparation and Pre-use Inspection

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Assemble all necessary PPE: Ensure that all required PPE is readily available and in good condition.

  • Prepare your workspace: Work should be conducted in a well-ventilated laboratory, with all manipulations of the compound performed inside a certified chemical fume hood.[1]

  • Designate a waste container: Have a clearly labeled, dedicated waste container for halogenated organic waste ready before you begin.[5]

Step 2: Handling in a Chemical Fume Hood

  • Weighing: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.

  • Preparing solutions: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Running reactions: Keep all reaction vessels containing the compound within the fume hood.

Step 3: Storage

  • Short-term storage: Keep containers tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Long-term storage: For optimal stability, store the compound at 4°C in a tightly sealed container.[3]

Spill and Decontamination Procedures

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and further contamination.

For a Small Spill (inside a fume hood):

  • Alert others: Inform your colleagues in the immediate vicinity.

  • Contain the spill: Use an inert absorbent material such as vermiculite or sand to cover the spill.

  • Collect the absorbed material: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.

  • Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of all contaminated materials: All materials used for cleanup should be placed in the designated halogenated waste container.

For a Large Spill (outside a fume hood):

  • Evacuate the area: Immediately alert everyone in the laboratory and evacuate the area.

  • Isolate the spill: Close the doors to the laboratory to contain any vapors.

  • Seek assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance with the cleanup. Do not attempt to clean up a large spill on your own.

Disposal Plan: Responsible Waste Management

Proper disposal of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: This compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with its contents, including the full chemical name of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with the compound must also be disposed of as halogenated waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for any questions.

By adhering to these detailed procedures, you can confidently and safely incorporate Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate into your research endeavors, fostering a secure and productive laboratory environment.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved January 6, 2026, from [Link]

  • United States Environmental Protection Agency. (n.d.). Guide for Chemical Spill Response. Retrieved January 6, 2026, from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved January 6, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). OSHA Glove Selection Chart. Retrieved January 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.